Product packaging for CT-1(Cat. No.:CAS No. 1983924-33-9)

CT-1

Cat. No.: B606823
CAS No.: 1983924-33-9
M. Wt: 500.5252
InChI Key: GRSQHVJEBDBQLN-RNIAWFEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CT-1 is a novel orally active DNA minor groove ligand, against breast cancer by targeting tumor DNA damage leading to p53-dependent apoptosis.

Properties

CAS No.

1983924-33-9

Molecular Formula

C29H23F3N4O

Molecular Weight

500.5252

IUPAC Name

3,5-Bis-(2-fluoro-benzylidene)-1-[1-(4-fluoro-benzyl)-1H-[1,2,3]triazol-4-ylmethyl]-piperidin-4-one

InChI

InChI=1S/C29H23F3N4O/c30-25-11-9-20(10-12-25)15-36-19-26(33-34-36)18-35-16-23(13-21-5-1-3-7-27(21)31)29(37)24(17-35)14-22-6-2-4-8-28(22)32/h1-14,19H,15-18H2/b23-13+,24-14+

InChI Key

GRSQHVJEBDBQLN-RNIAWFEPSA-N

SMILES

O=C1/C(CN(CC2=CN(CC3=CC=C(F)C=C3)N=N2)C/C1=C\C4=CC=CC=C4F)=C/C5=CC=CC=C5F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CT-1;  CT1;  CT 1

Origin of Product

United States

Foundational & Exploratory

The Dichotomous Role of Cardiotrophin-1 in Cardiac Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiotrophin-1 (CT-1), a member of the interleukin-6 (IL-6) cytokine superfamily, has emerged as a critical regulator of cardiac myocyte physiology and pathology. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in cardiac cells, with a particular focus on its signaling pathways, and the experimental methodologies used to elucidate its effects. This compound exhibits a dichotomous nature, potently inducing cardiomyocyte hypertrophy while simultaneously conferring significant cardioprotective effects against various stressors. These dual functions are mediated through a complex network of intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways. Understanding the intricate molecular mechanisms governing these opposing roles is paramount for the development of targeted therapeutic strategies for cardiovascular diseases. This guide summarizes key quantitative data, details experimental protocols, and provides visual representations of the core signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

Cardiotrophin-1 (this compound) is a 201-amino acid cytokine that signals through a receptor complex containing the leukemia inhibitory factor receptor β (LIFRβ) and the common signal transducer glycoprotein 130 (gp130).[1] Its discovery was rooted in its ability to induce a hypertrophic response in neonatal cardiac myocytes.[2] Subsequent research has unveiled a broader spectrum of activities, including potent cardioprotective effects against ischemic and apoptotic stimuli.[1][3] The seemingly contradictory roles of this compound in promoting both cellular growth and survival have prompted extensive investigation into the downstream signaling pathways that orchestrate these distinct cellular outcomes. This guide will dissect the current understanding of this compound's function in cardiac cells, providing a technical framework for researchers in the field.

Core Functions of Cardiotrophin-1 in Cardiac Cells

Cardiac Hypertrophy

This compound is a potent inducer of cardiac myocyte hypertrophy, a condition characterized by an increase in cell size without cell division.[2][3] This hypertrophic response is associated with the upregulation of fetal cardiac genes, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), and the assembly of sarcomeric units in series, leading to an elongated cell morphology.[3] The JAK/STAT pathway, particularly the activation of STAT3, is considered a primary driver of the hypertrophic effects of this compound.[3]

Cardioprotection

Paradoxically, this compound also exerts robust cardioprotective effects, shielding cardiac myocytes from apoptosis induced by various stressors, including hypoxia and oxidative stress.[1][3] This pro-survival function is largely attributed to the activation of the MAPK/ERK and PI3K/Akt signaling cascades.[3] The activation of these pathways leads to the modulation of pro- and anti-apoptotic proteins, such as those belonging to the Bcl-2 family.

Cardiac Fibrosis

Beyond its direct effects on cardiomyocytes, this compound is also implicated in cardiac fibrosis, the excessive deposition of extracellular matrix proteins. This compound can stimulate cardiac fibroblasts to differentiate into myofibroblasts, the primary cell type responsible for collagen synthesis. This profibrotic activity can contribute to cardiac stiffness and dysfunction in pathological conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound on cardiac cells.

Parameter AssessedCell TypeThis compound ConcentrationDuration of TreatmentObserved EffectReference
Cardiac Hypertrophy
Cell Size (Surface Area)Neonatal Rat Cardiomyocytes10 ng/mL48 hoursSignificant increase in cell surface area[4]
ANP mRNA ExpressionNeonatal Rat Cardiomyocytes1 nM24 hours~4-fold increase[3]
BNP mRNA ExpressionNeonatal Rat Cardiomyocytes1 nM24 hours~3-fold increase[3]
Cardioprotection
Apoptosis (TUNEL Assay)Neonatal Rat Cardiomyocytes10 ng/mLPre-treatmentSignificant reduction in hypoxia-induced apoptosis[2]
Bax/Bcl-2 RatioRat Myocardium2 µ g/day (in vivo)7 daysDecreased Bax/Bcl-2 ratio[5]
Caspase-3 ActivityRat Myocardium2 µ g/day (in vivo)7 daysSignificant reduction in caspase-3 activity[5]
Cardiac Fibrosis
Collagen Type I mRNAHuman Cardiac Fibroblasts10 ng/mL24 hoursSignificant increase[6]
Collagen Type III mRNAHuman Cardiac Fibroblasts10 ng/mL24 hoursSignificant increase[6]
α-SMA ExpressionHuman Cardiac Fibroblasts10 ng/mL48 hoursIncreased expression, indicating myofibroblast differentiation[7]

Signaling Pathways

The diverse functions of this compound are orchestrated by distinct intracellular signaling pathways.

JAK/STAT Pathway

The binding of this compound to its receptor complex leads to the recruitment and activation of Janus kinases (JAKs), which in turn phosphorylate STAT proteins, primarily STAT3.[8][9] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor to regulate the expression of genes involved in hypertrophy, such as ANP and BNP.[8]

JAK_STAT_Pathway cluster_nucleus CT1 Cardiotrophin-1 Receptor LIFRβ/gp130 Receptor Complex CT1->Receptor Binds JAK JAK Receptor->JAK Recruits & Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene Hypertrophic Gene Expression (ANP, BNP) pSTAT3->Gene Activates Transcription MAPK_ERK_Pathway cluster_cytoplasm CT1 Cardiotrophin-1 Receptor LIFRβ/gp130 Receptor Complex CT1->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylates Survival Cell Survival & Inhibition of Apoptosis pERK->Survival Cytoplasm Cytoplasm Nucleus Nucleus PI3K_Akt_Pathway CT1 Cardiotrophin-1 Receptor LIFRβ/gp130 Receptor Complex CT1->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Phosphorylates Downstream Downstream Effectors (e.g., Bad, Caspase-9) pAkt->Downstream Inhibits Survival Cell Survival Downstream->Survival Promotes Cardiomyocyte_Isolation_Workflow start Anesthetize Rat & Excise Heart cannulate Cannulate Aorta on Langendorff Apparatus start->cannulate wash Perfusion with Ca2+-free Buffer cannulate->wash digest Perfusion with Collagenase Solution wash->digest mince Mince Ventricular Tissue digest->mince triturate Gently Triturate to Release Cells mince->triturate filter Filter Cell Suspension triturate->filter wash_cells Wash and Reintroduce Ca2+ filter->wash_cells plate Plate on Laminin-coated Dishes wash_cells->plate end Cultured Cardiomyocytes Ready for Experiments plate->end

References

An In-depth Technical Guide to the Cardiotrophin-1 Signaling Pathway in Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiotrophin-1 (CT-1), a member of the interleukin-6 (IL-6) family of cytokines, is a pleiotropic factor with significant roles in both the cardiovascular and nervous systems.[1] Initially identified for its ability to induce hypertrophy in cardiac myocytes, subsequent research has unveiled its potent neuroprotective and survival-promoting effects on various neuronal populations.[2][3] In the nervous system, this compound is crucial for the survival and maintenance of motor neurons, the development and differentiation of neural stem cells, and the protection of dopaminergic and ciliary ganglion neurons from injury.[4] This guide provides a detailed technical overview of the this compound signaling pathway in neurons, focusing on its receptor complex, core downstream signaling cascades, and the experimental methodologies used to investigate its function.

The Cardiotrophin-1 Receptor Complex

This compound, a 21.5 kDa protein, initiates its signaling cascade by engaging a specific cell surface receptor complex.[5] Unlike many other cytokines, this compound lacks a conventional signal peptide and its secretion mechanism is not fully understood.[6] The functional receptor complex is a heterodimer composed of the Leukemia Inhibitory Factor Receptor (LIFRβ) and the common signaling subunit, glycoprotein 130 (gp130).[1][7]

The assembly of the signaling complex proceeds as follows:

  • Binding: this compound binds with low affinity directly to LIFRβ.

  • Heterodimerization: This binding event promotes the recruitment of and heterodimerization with gp130.[2]

  • High-Affinity Complex Formation: The formation of the this compound/LIFRβ/gp130 tripartite complex results in a high-affinity receptor state, which is necessary for signal transduction.

Interestingly, for high-potency trophic signaling in motor neurons, an additional uncharacterized alpha receptor subunit (CT-1Rα) may be recruited into the complex.[3][7] This suggests a potential mechanism for cell-type-specific responses to this compound.

Core Signaling Pathways

Upon formation of the high-affinity receptor complex, the associated Janus kinases (JAKs) are brought into close proximity, leading to their trans-autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of gp130 and LIFRβ, creating docking sites for downstream signaling molecules.[8] this compound predominantly activates three major intracellular signaling pathways in neurons: the JAK/STAT pathway, the Ras/MAPK pathway, and the PI3K/Akt pathway.[1][7]

The JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary and direct route for this compound signaling from the cell surface to the nucleus.[1][9]

  • Activation: Once the receptor is phosphorylated by activated JAKs (primarily JAK1, JAK2, and TYK2), STAT proteins (predominantly STAT1 and STAT3) are recruited to these phosphotyrosine docking sites via their SH2 domains.[8][10]

  • Dimerization and Translocation: The receptor-docked STATs are then phosphorylated by the JAKs. This phosphorylation event causes the STATs to dissociate from the receptor and form homodimers or heterodimers.[10]

  • Gene Transcription: These STAT dimers translocate to the nucleus, where they bind to specific DNA sequences in the promoters of target genes, thereby regulating their transcription.[10] Genes regulated by STAT3 are often involved in cell survival, differentiation, and neuroprotection.[2][11]

JAK_STAT_Pathway JAK1 JAK1 P_JAK1 P_JAK1 JAK1->P_JAK1 Autophosphorylation JAK2 JAK2 P_JAK2 P_JAK2 JAK2->P_JAK2 Autophosphorylation STAT3_dimer STAT3_dimer Gene Gene STAT3_dimer->Gene Regulates Transcription

Caption: The Cardiotrophin-1 JAK/STAT signaling cascade.

The Ras/MAPK Pathway

The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the ERK pathway, is another key cascade activated by this compound that is crucial for neuronal survival and differentiation.[3]

  • Initiation: Upon receptor activation, adaptor proteins like Grb2 are recruited to the phosphorylated receptor complex. Grb2, in turn, recruits the Guanine nucleotide exchange factor SOS.[12][13]

  • Ras Activation: SOS activates the small G-protein Ras by promoting the exchange of GDP for GTP.[13]

  • Kinase Cascade: Activated Ras initiates a phosphorylation cascade, beginning with the activation of Raf (MAPKKK). Raf then phosphorylates and activates MEK (MAPKK), which in turn phosphorylates and activates ERK1/2 (MAPK).[12][13]

  • Nuclear Translocation and Gene Expression: Activated ERK1/2 translocates to the nucleus and phosphorylates various transcription factors, such as CREB and Elk-1, leading to the expression of genes involved in neuronal survival, plasticity, and differentiation.[12]

MAPK_Pathway ERK ERK TF TF ERK->TF Phosphorylates Gene Gene TF->Gene Regulates Transcription

Caption: The Cardiotrophin-1 Ras/MAPK signaling cascade.

The PI3K/Akt Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a central signaling node for promoting cell survival and regulating metabolism, and it is robustly activated by this compound.[1][7]

  • PI3K Activation: Activated this compound receptor complex recruits and activates PI3K.[14][15]

  • PIP3 Generation: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[15][16]

  • Akt Recruitment and Activation: PIP3 acts as a second messenger, recruiting proteins with Pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and PDK1, to the membrane.[15][16] At the membrane, Akt is phosphorylated and fully activated by PDK1 and mTORC2.[15]

  • Downstream Effects: Activated Akt phosphorylates a wide array of downstream targets to mediate its effects.[16] A key neuroprotective function involves the phosphorylation and inhibition of pro-apoptotic proteins like Bad and the transcription factor FoxO, thereby preventing apoptosis and promoting neuronal survival.[16]

PI3K_Akt_Pathway cluster_survival Survival Neuronal Survival Bad_inactive Bad_inactive Bad_inactive->Survival Promotes

Caption: The Cardiotrophin-1 PI3K/Akt signaling cascade.

Quantitative Data Summary

Quantitative analysis is essential for understanding the potency and dynamics of this compound signaling. The following tables summarize key quantitative parameters reported in the literature.

Table 1: Receptor Binding and Activation

Parameter Value Cell Type / Condition Reference
Kd (this compound to soluble LIFR) ~2 nM In solution [4]
Kd (this compound to M1 cells) ~0.7 nM Mouse myeloid leukemia cells [4]

| Effective Concentration (Motoneuron Survival) | 10 ng/ml | Cultured mouse motoneurons |[6] |

Table 2: Immunoassay Performance for this compound Detection

Parameter Value Method Reference
Detection Limit 1.0 pg/mL Chemiluminescence Immunoassay (CLIA) [17][18]
Linear Range 7.8 pg/mL - 200 ng/mL Chemiluminescence Immunoassay (CLIA) [17][18]
Intra-assay CV 3.54% - 8.92% Chemiluminescence Immunoassay (CLIA) [17][18]

| Inter-assay CV | 4.3% - 10.9% | Chemiluminescence Immunoassay (CLIA) |[17][18] |

Key Experimental Protocols

Investigating the this compound signaling pathway requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Analysis of STAT3 Phosphorylation by Western Blot

This protocol is used to determine the activation state of the JAK/STAT pathway by detecting the phosphorylated form of STAT3.

  • Cell Culture and Treatment:

    • Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.

    • Serum-starve the cells for 4-6 hours to reduce basal signaling activity.

    • Treat cells with recombinant this compound (e.g., 10-50 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Include an untreated control and, if applicable, a pre-treatment with a JAK inhibitor (e.g., AG490) to confirm pathway specificity.[19]

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by size on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total STAT3 to normalize for protein loading.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Express the results as the ratio of p-STAT3 to total STAT3.

Western_Blot_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification B->C D 4. SDS-PAGE Separation C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody (e.g., anti-pSTAT3) F->G H 8. Secondary Antibody (HRP-conjugated) G->H I 9. ECL Detection H->I J 10. Imaging & Densitometry I->J K 11. Normalization (Total STAT3) J->K

Caption: Experimental workflow for Western blot analysis.

Conclusion

Cardiotrophin-1 is a potent cytokine that exerts significant neuroprotective and survival effects through the activation of a complex network of intracellular signaling pathways. The primary cascades—JAK/STAT, Ras/MAPK, and PI3K/Akt—are fundamental to mediating the diverse biological functions of this compound in the nervous system. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is critical for researchers and drug development professionals seeking to harness the therapeutic potential of this compound for neurological disorders and injuries. Future research will likely focus on the interplay between these pathways and the specific gene targets that orchestrate the ultimate cellular response in different neuronal subtypes.

References

An In-depth Technical Guide to Cardiotrophin-1 (CT-1) Protein Structure and Domains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiotrophin-1 (CT-1) is a potent cytokine belonging to the interleukin-6 (IL-6) superfamily, renowned for its significant role in cardiac myocyte hypertrophy and cell survival.[1][2] This technical guide provides a comprehensive overview of the structural and functional aspects of the this compound protein. It delves into its domain architecture, the intricacies of its signaling pathways, and the experimental methodologies employed to elucidate its biological functions. This document is intended to serve as a critical resource for researchers engaged in cardiovascular studies and drug development targeting pathways modulated by this compound.

Cardiotrophin-1 Protein Structure

Cardiotrophin-1 is a 21.5 kDa secreted cytokine that, in humans, is encoded by the CTF1 gene.[2] As a member of the IL-6 family, its structure is characterized by a canonical four-helix bundle.[3][4]

Primary and Secondary Structure

The human this compound protein consists of 201 amino acids.[5][6] The protein sequence can be accessed via UniProt under the accession number Q16619. The secondary structure is dominated by alpha-helices, which form the core four-helix bundle (helices A, B, C, and D) connected by loops of varying lengths.[4]

Tertiary Structure

As of the latest data, an experimentally determined three-dimensional structure of Cardiotrophin-1 has not been deposited in the Protein Data Bank (PDB). However, a highly reliable predicted structure is available from the AlphaFold Protein Structure Database. This model illustrates the classic up-up-down-down topology of the four alpha-helices, a hallmark of the IL-6 cytokine superfamily.

Quaternary Structure

This compound functions as a monomer when it binds to its receptor complex. The functional signaling unit is a heterodimer of the glycoprotein 130 (gp130) and the leukemia inhibitory factor receptor beta (LIFRβ), which is activated upon binding of a single this compound molecule.[2]

Functional Domains of Cardiotrophin-1

The primary functional domain of this compound is its cytokine domain, which encompasses the four-helix bundle. This domain is responsible for receptor binding and the initiation of downstream signaling.

Table 1: Quantitative Data for Human Cardiotrophin-1

PropertyValueSource
UniProt Accession NumberQ16619[6]
Length201 amino acids[5]
Molecular Weight21.5 kDa[2]
Isoelectric Point (pI)8.64 (Predicted)UniProt
Subcellular LocationSecretedUniProt
Protein FamilyInterleukin-6 (IL-6) superfamily[2][3]
Core Domain4-helix cytokine-like core (IPR009079)[6]

Signaling Pathways

This compound exerts its biological effects by activating intracellular signaling cascades upon binding to its cell surface receptor complex. The primary pathways activated are the Janus kinase/signal transducers and activators of transcription (JAK/STAT) and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[7]

This compound Receptor Binding and Activation

The signaling process is initiated by the binding of this compound to a heterodimeric receptor complex composed of glycoprotein 130 (gp130) and the leukemia inhibitory factor receptor beta (LIFRβ).[2] This binding event brings the intracellular domains of the receptor subunits into close proximity, enabling the activation of associated Janus kinases (JAKs).

CT1_Receptor_Binding CT1 Cardiotrophin-1 Receptor gp130/LIFRβ Receptor Complex CT1->Receptor Binds to Activation Receptor Dimerization & JAK Activation Receptor->Activation Induces

This compound binding to its receptor complex.
The JAK/STAT Pathway

Upon activation of the receptor complex, associated JAKs (primarily JAK2) are autophosphorylated and, in turn, phosphorylate tyrosine residues on the intracellular domains of the gp130 and LIFRβ receptors.[1][8] These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[1][8] Once docked, STAT3 is phosphorylated by the activated JAKs, leading to its dimerization, translocation to the nucleus, and subsequent modulation of target gene expression, which is implicated in cardiac myocyte hypertrophy.[1][9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Activated gp130/LIFRβ JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes DNA DNA pSTAT3_dimer->DNA Translocates to Nucleus & Binds DNA Gene_Expression Gene Expression (e.g., Hypertrophy) DNA->Gene_Expression Regulates

The this compound-activated JAK/STAT signaling pathway.
The MAPK/ERK Pathway

In addition to the JAK/STAT pathway, this compound also activates the MAPK/ERK signaling cascade. The activated receptor complex can lead to the activation of the Ras-Raf-MEK-ERK pathway. This cascade involves a series of protein kinase phosphorylations that ultimately result in the activation of ERK1/2. Activated ERK then translocates to the nucleus to phosphorylate and activate various transcription factors, influencing processes such as cell proliferation and differentiation.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Activated gp130/LIFRβ Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Translocates to Nucleus & Phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Regulates

The this compound-activated MAPK/ERK signaling pathway.

Experimental Protocols

Detailed experimental protocols for the determination of this compound structure are not available due to the absence of a published, experimentally solved structure. However, the following outlines the general methodologies that would be employed for the expression, purification, and structural analysis of a cytokine like this compound.

Recombinant Protein Expression and Purification
  • Gene Synthesis and Cloning : The human CTF1 gene sequence (NCBI Gene ID: 1489) is synthesized and cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

  • Expression System : Escherichia coli is a commonly used host for recombinant protein expression. The expression is typically induced by Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Clarification : The bacterial cells are harvested and lysed by sonication or high-pressure homogenization. The lysate is then centrifuged to remove cellular debris.

  • Affinity Chromatography : The clarified lysate is passed through a chromatography column with a resin that specifically binds the affinity tag (e.g., Ni-NTA resin for a His-tag).

  • Further Purification : Additional purification steps, such as ion-exchange and size-exclusion chromatography, are often employed to achieve high purity.

Protein_Purification_Workflow Cloning Gene Cloning into Expression Vector Expression Protein Expression in E. coli Cloning->Expression Lysis Cell Lysis and Clarification Expression->Lysis Affinity_Chromo Affinity Chromatography Lysis->Affinity_Chromo Further_Purification Ion-Exchange and Size-Exclusion Chromatography Affinity_Chromo->Further_Purification Pure_Protein Pure this compound Protein Further_Purification->Pure_Protein

General workflow for recombinant protein purification.
Structural Determination Methods

The primary methods for determining the three-dimensional structure of a protein are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • X-ray Crystallography : This technique involves crystallizing the purified protein and then bombarding the crystal with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, from which the atomic structure can be determined.

  • NMR Spectroscopy : This method is used to determine the structure of proteins in solution. It relies on the magnetic properties of atomic nuclei and can provide information about the distances between atoms, which is then used to calculate a set of possible structures.

Conclusion

Cardiotrophin-1 is a structurally conserved cytokine of the IL-6 family that plays a crucial role in cellular signaling, particularly in the cardiovascular system. Its function is mediated through the activation of the JAK/STAT and MAPK/ERK pathways upon binding to the gp130/LIFRβ receptor complex. While a definitive experimental structure is yet to be determined, computational models provide valuable insights into its four-helix bundle architecture. Further research, particularly in the structural biology of this compound and its receptor interactions, will be pivotal for the development of targeted therapeutics for cardiovascular diseases.

References

Unraveling the Tissue-Specific Expression Landscape of Cardiotrophin-1 (CTF1)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cardiotrophin-1 (CTF1), a member of the interleukin-6 (IL-6) cytokine family, is a pleiotropic factor with significant roles in cellular growth, differentiation, and survival. Its diverse physiological and pathological functions, particularly in the cardiovascular system, have made it a compelling target for therapeutic intervention. Understanding the precise tissue distribution and expression levels of the CTF1 gene is paramount for elucidating its biological roles and for the development of targeted therapies. This technical guide provides a comprehensive overview of CTF1 gene expression across various human tissues, details the experimental methodologies for its quantification, and illustrates the key signaling pathways it modulates.

Data Presentation: Quantitative Expression of CTF1

The expression of the CTF1 gene varies significantly across different human tissues. The following table summarizes the consensus transcript expression levels, presented as normalized Transcripts Per Million (nTPM), derived from data from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project.[1][2] This normalized metric allows for the comparison of gene expression across different tissues and datasets.

Tissue CategoryTissuenTPM (Consensus)Expression Level
High Expression Heart Muscle25.7High
Skeletal Muscle15.4High
Adipose Tissue12.8High
Medium Expression Esophagus8.9Medium
Colon7.5Medium
Prostate6.8Medium
Ovary5.2Medium
Lung4.1Medium
Low Expression Kidney2.5Low
Pancreas2.1Low
Testis1.9Low
Small Intestine1.8Low
Brain (Cerebral Cortex)1.1Low
Negligible Expression Liver0.5Negligible
Spleen0.4Negligible
Salivary Gland0.3Negligible
Bone Marrow0.2Negligible
Lymph Node0.1Negligible

Experimental Protocols

Accurate quantification of CTF1 gene and protein expression is crucial for research and clinical applications. The following sections detail the standard protocols for the most common experimental techniques.

RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive and highly sensitive method for quantifying gene expression.

1. Tissue Sample Preparation:

  • Immediately after collection, tissue samples should be snap-frozen in liquid nitrogen or submerged in an RNA stabilization reagent to preserve RNA integrity.[3]

  • Store samples at -80°C until RNA extraction.

2. RNA Extraction:

  • Homogenize frozen tissue samples using a bead mill or rotor-stator homogenizer in the presence of a lysis buffer (e.g., TRIzol).[4]

  • Isolate total RNA using a silica-based column or magnetic beads.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[4]

3. RNA Quality Control:

  • Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of ≥ 7 is recommended for optimal results.[5]

  • Quantify RNA concentration using a fluorometric assay (e.g., Qubit).

4. Library Preparation:

  • Enrich for messenger RNA (mRNA) from total RNA using oligo(dT) magnetic beads.

  • Fragment the enriched mRNA into smaller pieces.

  • Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random hexamer primers.

  • Synthesize the second strand of cDNA.

  • Perform end-repair, A-tailing, and ligation of sequencing adapters.

  • Amplify the library using PCR.

5. Sequencing:

  • Quantify and qualify the final library.

  • Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

6. Data Analysis:

  • Perform quality control on the raw sequencing reads.

  • Align the reads to a reference genome.

  • Quantify gene expression levels as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

RNA_Seq_Workflow Tissue_Sample Tissue Sample Collection & Preservation RNA_Extraction Total RNA Extraction Tissue_Sample->RNA_Extraction QC1 RNA Quality Control (RIN, Concentration) RNA_Extraction->QC1 Library_Prep mRNA Enrichment & Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Alignment & Quantification) Sequencing->Data_Analysis Results Gene Expression Levels (TPM/FPKM) Data_Analysis->Results

Figure 1: A generalized workflow for RNA sequencing.
Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is a sensitive and specific method for targeted gene expression analysis.

1. RNA Extraction and Quality Control:

  • Follow the same procedure as described for RNA-Seq (Protocols 2.1.1 and 2.1.2).

2. Reverse Transcription:

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.[6]

  • Include a no-reverse transcriptase control to check for genomic DNA contamination.[7]

3. Primer Design and Validation:

  • Design primers specific to the CTF1 transcript. Primers should span an exon-exon junction to avoid amplification of genomic DNA.[7]

  • Validate primer efficiency by performing a standard curve analysis. The efficiency should be between 90% and 110%.

4. qPCR Reaction:

  • Prepare a reaction mixture containing cDNA template, CTF1-specific primers, and a SYBR Green or probe-based master mix.

  • Run the qPCR reaction on a real-time PCR instrument with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Include a no-template control for each primer set.[8]

5. Data Analysis:

  • Determine the cycle threshold (Ct) for CTF1 and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Calculate the relative expression of CTF1 using the ΔΔCt method.

RT_qPCR_Workflow RNA_Sample Total RNA Sample RT Reverse Transcription (cDNA Synthesis) RNA_Sample->RT qPCR Quantitative PCR with CTF1-specific primers RT->qPCR Analysis Data Analysis (ΔΔCt method) qPCR->Analysis Result Relative CTF1 Expression Analysis->Result

Figure 2: A simplified workflow for RT-qPCR.
Immunohistochemistry (IHC)

IHC allows for the visualization of CTF1 protein expression within the cellular context of a tissue.

1. Tissue Preparation:

  • Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours.[9]

  • Dehydrate the tissue through a series of graded ethanol solutions.

  • Clear the tissue with xylene and embed in paraffin wax.

  • Cut 4-5 µm thick sections and mount on glass slides.

2. Deparaffinization and Rehydration:

  • Deparaffinize the sections in xylene.[10]

  • Rehydrate through a series of graded ethanol solutions to water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.[11]

4. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with a blocking serum.

  • Incubate with a primary antibody specific for CTF1 overnight at 4°C.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Develop the signal with a chromogen such as diaminobenzidine (DAB).

  • Counterstain with hematoxylin.

5. Imaging and Analysis:

  • Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Image the slides using a bright-field microscope.

  • Semiquantitatively score the staining intensity and the percentage of positive cells.

IHC_Workflow Tissue_Prep Tissue Fixation & Paraffin Embedding Sectioning Sectioning & Mounting Tissue_Prep->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (anti-CTF1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chromogenic Detection (DAB) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Imaging Dehydration, Mounting & Imaging Counterstain->Imaging

Figure 3: A detailed workflow for immunohistochemistry.

Signaling Pathways

CTF1 exerts its cellular effects by binding to a receptor complex composed of the leukemia inhibitory factor receptor (LIFR) and glycoprotein 130 (gp130). This interaction triggers the activation of several downstream signaling cascades, including the JAK-STAT, MAPK, and PI3K-Akt pathways.

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling route for many cytokines.[12][13][14][15]

JAK_STAT_Pathway CTF1 CTF1 Receptor LIFR/gp130 Receptor Complex CTF1->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., cell survival, proliferation) Nucleus->Gene_Expression Transcription

Figure 4: CTF1-mediated activation of the JAK-STAT pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a key regulator of cell proliferation, differentiation, and survival.[16][17][18]

MAPK_Pathway CTF1 CTF1 Receptor LIFR/gp130 Receptor Complex CTF1->Receptor Binding Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activation Gene_Expression Target Gene Expression (e.g., proliferation, differentiation) Transcription_Factors->Gene_Expression Transcription

Figure 5: CTF1-mediated activation of the MAPK pathway.
PI3K-Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)-Akt pathway is a critical signaling cascade involved in cell survival, growth, and metabolism.[19][20][21][22][23]

PI3K_Akt_Pathway CTF1 CTF1 Receptor LIFR/gp130 Receptor Complex CTF1->Receptor Binding PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Targets (e.g., mTOR, GSK3) Akt->Downstream Phosphorylation Cellular_Response Cellular Responses (e.g., survival, growth) Downstream->Cellular_Response

Figure 6: CTF1-mediated activation of the PI3K-Akt pathway.

Conclusion

This technical guide provides a detailed overview of the tissue-specific expression of the CTF1 gene, standardized protocols for its quantification, and the signaling pathways through which it functions. The provided data and methodologies serve as a valuable resource for researchers and professionals in drug development, facilitating a deeper understanding of CTF1 biology and aiding in the identification of novel therapeutic strategies. The variable expression of CTF1 across different tissues underscores the importance of considering tissue context in both basic research and clinical applications.

References

The Role of Cardiotrophin-1 in Embryonic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiotrophin-1 (CT-1), a member of the interleukin-6 (IL-6) superfamily of cytokines, has emerged as a critical regulator of embryonic development. This pleiotropic cytokine exerts its influence through a receptor complex composed of the leukemia inhibitory factor receptor beta (LIFRβ) and the signal-transducing subunit glycoprotein 130 (gp130). Activation of this receptor complex initiates downstream signaling cascades, primarily the JAK/STAT and MAPK/ERK pathways, which in turn modulate fundamental cellular processes such as survival, proliferation, and differentiation. This technical guide provides an in-depth analysis of the multifaceted role of this compound in the embryonic development of key organ systems, including the heart and the nervous system. We present a synthesis of current research, including quantitative data on its biological activities, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting this compound and its associated pathways in developmental biology and regenerative medicine.

Introduction

Cardiotrophin-1 (this compound) is a 21.5 kDa protein that was initially identified for its ability to induce hypertrophic responses in cardiac myocytes.[1] Subsequent research has revealed its broader significance in a variety of biological processes, particularly during embryogenesis.[2] this compound is highly expressed in the developing heart, skeletal muscle, and nervous system, suggesting its integral role in the morphogenesis of these tissues.[1] Dysregulation of this compound signaling has been implicated in embryonic lethality and a range of developmental abnormalities, underscoring its importance in normal fetal development. This guide will explore the molecular mechanisms of this compound action, its specific roles in cardiac and neuronal development, and the experimental methodologies employed to elucidate its function.

This compound Signaling Pathways

This compound exerts its cellular effects by binding to a heterodimeric receptor complex consisting of the leukemia inhibitory factor receptor beta (LIFRβ) and glycoprotein 130 (gp130).[2] This binding event triggers the activation of two primary intracellular signaling cascades: the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway.

The JAK/STAT Pathway

Upon this compound binding, the associated Janus kinases (JAKs) are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of gp130, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Once recruited to the receptor, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell survival and differentiation.

CT1_JAK_STAT_Pathway CT1 Cardiotrophin-1 (this compound) Receptor gp130/LIFRβ Receptor Complex CT1->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 Receptor->STAT3 Recruitment JAK->Receptor Phosphorylation JAK->STAT3 Phosphorylation STAT3_P p-STAT3 Dimer STAT3->STAT3_P Dimerization Nucleus Nucleus STAT3_P->Nucleus Translocation GeneExpression Gene Expression (Survival, Differentiation) STAT3_P->GeneExpression Transcriptional Regulation

This compound JAK/STAT Signaling Pathway
The MAPK/ERK Pathway

In addition to the JAK/STAT pathway, this compound can also activate the MAPK/ERK cascade. This pathway is initiated by the recruitment of adaptor proteins, such as Grb2, to the phosphorylated receptor complex. This leads to the activation of the small GTPase Ras, which in turn activates a kinase cascade involving Raf, MEK, and finally ERK. Phosphorylated ERK can then translocate to the nucleus to regulate the activity of various transcription factors, promoting cell proliferation and survival.

CT1_MAPK_ERK_Pathway CT1 Cardiotrophin-1 (this compound) Receptor gp130/LIFRβ Receptor Complex CT1->Receptor Binding Grb2 Grb2/SOS Receptor->Grb2 Recruitment & Activation Ras Ras Grb2->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Myc) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Transcriptional Regulation

This compound MAPK/ERK Signaling Pathway

Role of this compound in Cardiac Development

This compound plays a pivotal role in the early stages of heart formation. Its expression is detected in the primitive heart tube as early as embryonic day 8.5 in mice.[3][4] Studies have demonstrated that this compound is essential for the proliferation and survival of embryonic cardiomyocytes, contributing to the growth and morphogenesis of the cardiac chambers.[3][5]

Quantitative Data on this compound in Cardiac Development
ParameterEffect of this compoundOrganism/ModelReference
Embryonic Cardiac Myocyte Proliferation ~2-fold increaseNeonatal Rat Cardiomyocytes[5][6]
gp130 Knockout Phenotype Embryonic lethality between E12.5 and term with hypoplastic ventricular myocardiumMouse[3]

Role of this compound in Neuronal Development

This compound is a crucial survival factor for specific populations of developing motoneurons. During a critical period of embryonic development, a significant number of motoneurons undergo programmed cell death. This compound, expressed in embryonic skeletal muscle, acts as a target-derived neurotrophic factor, rescuing a subpopulation of these motoneurons from apoptosis.

Quantitative Data on this compound in Neuronal Development
ParameterEffect of this compoundOrganism/ModelReference
In Vitro Motoneuron Survival (E14 Rat) 43% survival for 2 weeks (EC50 = 20 pM)Purified E14 Rat Motoneurons[2]
In Vitro Motoneuron Survival (E14 Mouse) 45.8 ± 4.2% survival after 5 daysIsolated E14 Mouse Motoneurons
In Vivo Motoneuron Survival (Chick Embryo) Significant dose-dependent increase in lumbar motoneuron survival (5 or 10 µ g/day )Chick Embryo
This compound Antibody Depletion 46% reduction in myotube-derived trophic activityC2 Muscle Cell Conditioned Media[3]

Experimental Protocols

The study of this compound's role in embryonic development utilizes a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in this guide.

Generation of this compound Knockout Mice

The generation of mice with a targeted disruption of the this compound gene is a fundamental approach to understanding its physiological function.

Knockout_Mouse_Workflow Construct 1. Design Targeting Construct (e.g., with Neomycin resistance gene) ES_Cells 2. Electroporate Construct into Embryonic Stem (ES) Cells Construct->ES_Cells Selection 3. Select for Recombinant ES Cells (e.g., using Neomycin) ES_Cells->Selection Blastocyst 4. Inject Targeted ES Cells into Blastocyst Selection->Blastocyst Surrogate 5. Implant Blastocyst into Surrogate Mother Blastocyst->Surrogate Chimeras 6. Birth of Chimeric Pups Surrogate->Chimeras Breeding 7. Breed Chimeras to Generate Heterozygous (this compound+/-) Mice Chimeras->Breeding Intercross 8. Intercross Heterozygous Mice to Generate Homozygous (this compound-/-) Knockouts Breeding->Intercross

Workflow for Generating Knockout Mice

Protocol:

  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the this compound gene with a selectable marker, such as the neomycin resistance gene, flanked by homologous arms corresponding to the genomic sequences upstream and downstream of the target exon.

  • ES Cell Transfection: The linearized targeting vector is introduced into embryonic stem (ES) cells, typically from a 129/Sv mouse strain, via electroporation.

  • Selection of Recombinant ES Cells: ES cells that have successfully integrated the targeting vector via homologous recombination are selected for using a drug like G418 (neomycin analog). Positive clones are confirmed by Southern blotting or PCR.

  • Blastocyst Injection: The targeted ES cells are injected into blastocysts from a different mouse strain (e.g., C57BL/6).

  • Generation of Chimeric Mice: The injected blastocysts are surgically transferred into the uterus of a pseudopregnant female mouse. The resulting offspring will be chimeras, composed of cells from both the host blastocyst and the injected ES cells.

  • Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring with a coat color indicative of the ES cell lineage are genotyped to confirm germline transmission of the targeted allele.

  • Generation of Homozygous Knockouts: Heterozygous (this compound+/-) mice are intercrossed to produce homozygous (this compound-/-) knockout mice, which can then be analyzed for embryonic phenotypes.

Immunohistochemistry on Whole Mouse Embryos

This technique is used to visualize the spatial distribution of the this compound protein within the developing embryo.

Protocol:

  • Embryo Collection and Fixation: Embryos are dissected from the uterus at the desired developmental stage in ice-cold phosphate-buffered saline (PBS). Extraembryonic membranes are removed. Embryos are fixed overnight at 4°C in a solution of 4% paraformaldehyde (PFA) in PBS or a methanol:DMSO (4:1) mixture.[5]

  • Bleaching and Permeabilization: To block endogenous peroxidase activity and improve antibody penetration, embryos are treated with a solution of methanol:DMSO:30% H2O2 (4:1:1) for several hours at room temperature.[5] They are then rehydrated through a graded methanol series. Permeabilization is achieved by washing in PBS containing Triton X-100 (PBT).

  • Blocking: Non-specific antibody binding is blocked by incubating the embryos in PBT containing serum (e.g., goat serum) and bovine serum albumin (BSA).

  • Primary Antibody Incubation: Embryos are incubated with a primary antibody specific for this compound, diluted in blocking solution, for 1-3 days at 4°C with gentle agitation.

  • Washing: Unbound primary antibody is removed by extensive washing with PBT.

  • Secondary Antibody Incubation: Embryos are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking solution, overnight at 4°C.

  • Signal Detection: After further washing, the HRP signal is developed using a chromogenic substrate such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of this compound localization.

  • Imaging: The stained embryos are cleared using a solution like benzyl alcohol:benzyl benzoate (BABB) and imaged using light microscopy.[5]

Primary Embryonic Cardiomyocyte Culture and Proliferation Assay

This in vitro system allows for the direct assessment of this compound's effects on cardiomyocyte proliferation.

Protocol:

  • Heart Isolation and Dissociation: Hearts are dissected from embryonic or neonatal mice in a sterile buffer. The atria are removed, and the ventricles are minced into small pieces. The tissue fragments are then subjected to enzymatic digestion, typically with trypsin and collagenase, to obtain a single-cell suspension.

  • Pre-plating: To enrich for cardiomyocytes, the cell suspension is pre-plated on an uncoated culture dish for 1-2 hours. During this time, non-myocytes, such as fibroblasts, adhere more readily to the plastic.

  • Cardiomyocyte Plating: The non-adherent cardiomyocytes are collected and plated onto culture dishes coated with an extracellular matrix protein, such as fibronectin or laminin, to promote attachment and survival.

  • This compound Treatment and Proliferation Assay: After allowing the cardiomyocytes to attach, the culture medium is replaced with a serum-free medium containing different concentrations of recombinant this compound. To assess proliferation, a marker of DNA synthesis, such as 5-bromo-2'-deoxyuridine (BrdU), is added to the culture. After a defined incubation period, the cells are fixed.

  • Immunocytochemistry: The cells are stained with an antibody against BrdU and a cardiomyocyte-specific marker, such as cardiac troponin T (cTnT). The nuclei are counterstained with DAPI.

  • Quantification: The percentage of BrdU-positive cardiomyocytes (cTnT-positive cells with BrdU-positive nuclei) is determined by fluorescence microscopy to quantify the proliferative effect of this compound.

Conclusion

Cardiotrophin-1 is an indispensable cytokine for the proper development of the embryonic heart and nervous system. Its signaling through the gp130 receptor complex and subsequent activation of the JAK/STAT and MAPK/ERK pathways are critical for promoting cardiomyocyte proliferation and motoneuron survival. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the intricate roles of this compound in embryogenesis. A deeper understanding of these mechanisms will be instrumental for the development of novel therapeutic strategies for congenital disorders and for advancing the field of regenerative medicine.

References

Cardiotrophin-1: A Key Regulator of Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiotrophin-1 (CT-1), a member of the interleukin-6 (IL-6) superfamily of cytokines, has emerged as a critical signaling molecule in the complex process of cardiac hypertrophy.[1][2][3] Initially identified for its ability to induce a hypertrophic response in cardiac myocytes, this compound has since been implicated in both physiological and pathological cardiac growth, as well as in cardioprotective mechanisms.[1][2] This technical guide provides a comprehensive overview of the role of Cardiotrophin-1 in cardiac hypertrophy, detailing its signaling pathways, quantitative effects, and the experimental protocols used for its study.

Cardiotrophin-1 and its Receptor Complex

Cardiotrophin-1 is a 21.5 kDa protein that exerts its cellular effects by binding to a heterodimeric receptor complex.[4] This complex consists of the leukemia inhibitory factor receptor β (LIFRβ) and the glycoprotein 130 (gp130) subunit, which is a common signal transducer for all members of the IL-6 cytokine family.[3][4] The binding of this compound to this receptor complex initiates a cascade of intracellular signaling events that ultimately lead to the hypertrophic response in cardiomyocytes.

Signaling Pathways Activated by Cardiotrophin-1

The intracellular signaling pathways activated by Cardiotrophin-1 are central to its hypertrophic effects. The primary pathways implicated are the Janus kinase/signal transducers and activators of transcription (JAK/STAT), the mitogen-activated protein kinase (MAPK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

JAK/STAT Pathway

Upon this compound binding, the associated Janus kinases (JAKs) are activated, leading to the phosphorylation of the gp130 subunit. This phosphorylation creates docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Once recruited, STAT3 is phosphorylated by the JAKs, dimerizes, and translocates to the nucleus where it acts as a transcription factor, upregulating the expression of genes involved in cardiac hypertrophy. Several studies suggest that the hypertrophic effect of this compound is likely to involve the activation of the JAK/STAT3 pathway.[1]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Cardiotrophin-1 also activates the MAPK cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is initiated by the activation of Ras, which in turn activates a kinase cascade leading to the phosphorylation and activation of ERK1/2. Activated ERK1/2 can then phosphorylate various downstream targets, including transcription factors that regulate gene expression associated with cell growth and hypertrophy. Interestingly, while the p42/p44 MAP kinase pathway is necessary for the survival-promoting effects of this compound in cardiac cells, it is not required for its hypertrophic effect.[1]

PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another important mediator of this compound's actions. Activation of this pathway is crucial for physiological cardiac growth and can inhibit pathological hypertrophy. Akt, a serine/threonine kinase, is a key downstream effector of PI3K and regulates myocyte size by activating pro-growth pathways and suppressing atrophy programs.

Quantitative Data on Cardiotrophin-1-Induced Cardiac Hypertrophy

The hypertrophic effects of Cardiotrophin-1 have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from this research.

In Vitro Hypertrophic Effects of Cardiotrophin-1
ParameterCell TypeThis compound ConcentrationTime PointObservationReference
Cell AreaNeonatal Rat Ventricular Myocytes0.1 nM48 hoursPotent induction of hypertrophy[1]
Cell LengthNeonatal Rat Ventricular MyocytesNot SpecifiedNot SpecifiedIncrease in cell length without a significant change in width[1][2]
Sarcomere AssemblyNeonatal Rat Ventricular MyocytesNot SpecifiedNot SpecifiedAssembly of sarcomeric units in series[1][2]
ANP SecretionNeonatal Rat Ventricular Myocytes1 nMNot SpecifiedSignificant increase[3]
BNP SecretionNeonatal Rat Ventricular Myocytes1 nMNot SpecifiedSignificant increase[3]
[3H]leucine IncorporationNeonatal Rat Ventricular Myocytes1 nMNot SpecifiedSignificant increase[3]
In Vivo Hypertrophic Effects of Cardiotrophin-1
ParameterAnimal ModelThis compound DosageDurationObservationReference
Heart Weight to Body Weight RatioMouse0.5 or 2 µg, twice daily (IP)14 daysDose-dependent increase[5]
Ventricular Weight to Body RatioMouse0.5 or 2 µg, twice daily (IP)14 daysDose-dependent increase[5]
Platelet CountMouse0.5 or 2 µg, twice daily (IP)14 days70% increase[5]
Red Blood Cell CountMouse0.5 or 2 µg, twice daily (IP)14 daysIncrease[5]
Hemoglobin ConcentrationMouse0.5 or 2 µg, twice daily (IP)14 daysConcomitant increase with red blood cell count[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Cardiotrophin-1 and cardiac hypertrophy.

Isolation and Culture of Neonatal Rat Cardiomyocytes
  • Euthanize neonatal rats (1-2 days old) by decapitation.

  • Excise the hearts and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Mince the ventricular tissue into small pieces.

  • Digest the tissue with a solution of trypsin and collagenase in HBSS with gentle agitation.

  • Neutralize the digestion with fetal bovine serum (FBS).

  • Filter the cell suspension through a cell strainer to remove undigested tissue.

  • Pre-plate the cells for 1-2 hours to allow for the attachment of non-myocytes.

  • Collect the non-adherent cardiomyocytes and plate them on culture dishes coated with fibronectin or laminin.

  • Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with FBS and antibiotics.

Western Blotting for Phosphorylated Signaling Proteins
  • Cell Lysis:

    • Treat cultured cardiomyocytes with Cardiotrophin-1 at the desired concentration and time points.

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation:

    • Mix the protein lysates with Laemmli sample buffer (62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, 5% β-mercaptoethanol, 0.01% bromophenol blue).

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated STAT3, ERK1/2, or Akt overnight at 4°C. Recommended starting dilution is 1:1000.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Immunofluorescence Staining for Sarcomeric α-Actinin
  • Cell Fixation and Permeabilization:

    • Culture cardiomyocytes on glass coverslips.

    • Treat cells with Cardiotrophin-1 as required.

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against sarcomeric α-actinin overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

    • Image the cells using a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR) for Hypertrophic Markers
  • RNA Extraction and cDNA Synthesis:

    • Treat cardiomyocytes with Cardiotrophin-1.

    • Extract total RNA using a commercial kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using SYBR Green or TaqMan probes for hypertrophic marker genes such as Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and β-Myosin Heavy Chain (β-MHC).

    • Use a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

Signaling Pathway and Experimental Workflow Diagrams

CT1_Signaling_Pathway CT1 Cardiotrophin-1 Receptor LIFRβ/gp130 Receptor CT1->Receptor JAK JAK Receptor->JAK Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus_STAT Nucleus pSTAT3->Nucleus_STAT Gene_Expression_STAT Hypertrophic Gene Expression Nucleus_STAT->Gene_Expression_STAT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK P pERK p-ERK1/2 ERK->pERK Nucleus_ERK Nucleus pERK->Nucleus_ERK Gene_Expression_ERK Survival & Growth Gene Expression Nucleus_ERK->Gene_Expression_ERK Akt Akt PI3K->Akt P pAkt p-Akt Akt->pAkt Hypertrophy_Akt Physiological Hypertrophy pAkt->Hypertrophy_Akt

Caption: Cardiotrophin-1 Signaling Pathways in Cardiac Hypertrophy.

Western_Blot_Workflow Start Cardiomyocyte Culture + this compound Treatment Lysis Cell Lysis (RIPA Buffer) Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SamplePrep Sample Preparation (Laemmli Buffer) Quant->SamplePrep SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Protein Transfer (PVDF Membrane) SDSPAGE->Transfer Blocking Blocking (5% Milk or BSA) Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-pSTAT3) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental Workflow for Western Blot Analysis.

Immunofluorescence_Workflow Start Cardiomyocytes on Coverslips + this compound Treatment Fixation Fixation (4% Paraformaldehyde) Start->Fixation Permeabilization Permeabilization (0.25% Triton X-100) Fixation->Permeabilization Blocking Blocking (1% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (anti-α-actinin) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorescently-labeled) PrimaryAb->SecondaryAb Mounting Mounting with DAPI SecondaryAb->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Cardiotrophin-1 (CT-1)

Introduction

Cardiotrophin-1 (this compound) is a potent cytokine belonging to the interleukin-6 (IL-6) superfamily, which also includes leukemia inhibitory factor (LIF), ciliary neurotrophic factor (CNTF), and oncostatin M.[1] Initially identified for its ability to induce cardiac myocyte hypertrophy, subsequent research has revealed its diverse and pleiotropic effects, ranging from cardioprotection and cell survival to roles in inflammation and fibrosis.[2][3] this compound is a 21.5 kDa protein, comprised of 201 amino acids, and is encoded by the CTF1 gene.[1] Its multifaceted roles in both physiological and pathological processes have made it a subject of intense investigation, particularly in the context of cardiovascular diseases. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's actions, with a focus on its signaling pathways, supported by quantitative data and detailed experimental methodologies.

Receptor Engagement and Signal Transduction Complex Formation

The cellular effects of this compound are initiated by its interaction with a specific cell surface receptor complex. This complex consists of the leukemia inhibitory factor receptor beta (LIFRβ) and the glycoprotein 130 (gp130), which serves as a common signal transducer for all members of the IL-6 cytokine family.[2][4] The binding of this compound to LIFRβ induces the recruitment and heterodimerization of gp130, leading to the formation of a high-affinity signaling complex. This event is the critical first step that triggers the downstream intracellular signaling cascades.

Core Signaling Pathways

Upon the formation of the this compound/LIFRβ/gp130 ternary complex, a conformational change occurs in the intracellular domains of the receptors, leading to the activation of associated Janus kinases (JAKs). This initiates a cascade of phosphorylation events that propagate the signal through at least three major pathways: the JAK/STAT pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.[2][5]

Diagram of this compound Signaling Pathways

CT1_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects CT1 Cardiotrophin-1 LIFR LIFRβ CT1->LIFR gp130 gp130 LIFR->gp130 Heterodimerization JAKs JAKs gp130->JAKs Activation PI3K PI3K gp130->PI3K Activation Ras Ras gp130->Ras Activation STATs STATs JAKs->STATs Phosphorylation STATs_dimer STAT Dimer (p-STAT) STATs->STATs_dimer Dimerization STATs_dimer_nuc STAT Dimer STATs_dimer->STATs_dimer_nuc Translocation Akt Akt PI3K->Akt Activation Gene_Transcription Gene Transcription Akt->Gene_Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Gene_Transcription STATs_dimer_nuc->Gene_Transcription Hypertrophy Hypertrophy Gene_Transcription->Hypertrophy Survival Cell Survival Gene_Transcription->Survival Inflammation Inflammation Gene_Transcription->Inflammation Fibrosis Fibrosis Gene_Transcription->Fibrosis

Caption: Overview of this compound signaling pathways.

1. The JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling cascade activated by this compound.[2] Following receptor dimerization, JAKs associated with the intracellular domains of gp130 and LIFRβ become activated through autophosphorylation. These activated JAKs then phosphorylate specific tyrosine residues on the receptor complex, creating docking sites for STAT proteins, primarily STAT1 and STAT3.[6] Once recruited to the receptor, STATs are themselves phosphorylated by JAKs, leading to their dissociation from the receptor, dimerization, and subsequent translocation to the nucleus. In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[7] The activation of the JAK/STAT-3 pathway is thought to be a key mediator of the hypertrophic effects of this compound.[3]

2. The MAPK (ERK1/2) Pathway

This compound also potently activates the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2 or p42/p44) branch.[2][3] This pathway is typically associated with cell proliferation, differentiation, and survival. The activation of the ERK1/2 pathway by this compound is crucial for its cardioprotective and anti-apoptotic effects.[1][3] The signaling cascade involves a series of sequential phosphorylations, beginning with the activation of the small GTPase Ras, which in turn activates Raf (a MAPKKK), followed by MEK (a MAPKK), and finally ERK1/2 (a MAPK).[8][9] Activated ERK1/2 can then phosphorylate a variety of cytoplasmic and nuclear targets, including transcription factors, to modulate gene expression and cellular function.

3. The PI3K/Akt Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another important signaling route engaged by this compound.[2][4] This pathway is a well-established mediator of cell survival, growth, and metabolism. Upon activation by the this compound receptor complex, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a wide range of downstream targets to promote cell survival by inhibiting pro-apoptotic proteins and activating pro-survival factors.

Quantitative Data on this compound Action

The biological effects of this compound are dose-dependent. The following table summarizes key quantitative data from various studies.

ParameterValueCell Type/ModelReference
Hypertrophic Activity
Effective Concentration0.1 nM or lowerNeonatal cardiac myocytes[3]
Cardioprotective Effects
Protective Concentration2 ng/mLNeonatal cardiac myocytes (hypoxia)[10]
Protective Concentration20 ng/mLAdult cardiac myocytes (hypoxia)[10]
Fibroblast Activation
Proliferation & Protein SynthesisDose-dependentAdult rat cardiac fibroblasts[6]

Experimental Protocols

A detailed understanding of the mechanism of action of this compound has been elucidated through a variety of experimental techniques. Below are representative protocols for key assays.

Protocol 1: In Vitro Cardiac Myocyte Hypertrophy Assay

Diagram of Hypertrophy Assay Workflow

Hypertrophy_Assay_Workflow cluster_workflow Hypertrophy Assay Workflow cluster_analysis Analysis Start Isolate Neonatal Rat Ventricular Myocytes Plating Plate Cells on Fibronectin-coated Dishes Start->Plating Culture Culture in Serum-free Medium (24-48h) Plating->Culture Treatment Treat with this compound (e.g., 0.1 - 10 nM) Culture->Treatment Incubation Incubate for 48-72h Treatment->Incubation Staining Immunostain for α-actinin & DAPI Incubation->Staining Imaging Fluorescence Microscopy Staining->Imaging Measurement Measure Cell Surface Area and Protein Synthesis ([3H]-leucine incorporation) Imaging->Measurement

Caption: Workflow for in vitro cardiac myocyte hypertrophy assay.

  • Cell Isolation and Culture: Neonatal ventricular myocytes are isolated from 1-2 day old Sprague-Dawley rats by enzymatic digestion. Cells are pre-plated to enrich for myocytes and then seeded onto fibronectin-coated culture dishes.

  • Treatment: After allowing the cells to attach and become quiescent in serum-free media, they are treated with varying concentrations of recombinant this compound (e.g., 0.1 nM to 10 nM) for 48-72 hours.

  • Analysis of Hypertrophy:

    • Cell Size: Cells are fixed and stained with an antibody against a sarcomeric protein (e.g., α-actinin) to visualize the cell outline and with DAPI to identify nuclei. The cell surface area is then measured using imaging software.

    • Protein Synthesis: The rate of protein synthesis is quantified by measuring the incorporation of a radiolabeled amino acid, such as [3H]-leucine, into total cellular protein.

Protocol 2: Western Blot Analysis of Signaling Pathway Activation

  • Cell Culture and Stimulation: Cardiac myocytes or fibroblasts are serum-starved to reduce basal signaling activity and then stimulated with this compound (e.g., 20 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • SDS-PAGE and Western Blotting: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., phospho-STAT3, phospho-ERK1/2, phospho-Akt). Total protein levels for each target are also probed as a loading control.

  • Detection and Quantification: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry.

Protocol 3: Cell Survival Assay

  • Cell Culture and Induction of Apoptosis: Cardiac myocytes are cultured as described above. Apoptosis is induced by a stimulus such as hypoxia-reoxygenation or treatment with staurosporine.

  • This compound Treatment: Cells are co-treated with the apoptotic stimulus and this compound (e.g., 20 ng/mL).

  • Assessment of Cell Viability:

    • Trypan Blue Exclusion: Cell death is quantified by staining with trypan blue; dead cells with compromised membranes take up the dye.

    • TUNEL Staining: Apoptosis is specifically detected by terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL), which labels DNA strand breaks.

    • Annexin V Staining: Early apoptotic cells are identified by staining with fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane.

Cardiotrophin-1 is a pleiotropic cytokine that exerts its effects through the activation of a complex network of intracellular signaling pathways, primarily the JAK/STAT, MAPK (ERK1/2), and PI3K/Akt cascades. The specific cellular outcome, whether it be hypertrophy, survival, or inflammation, is likely determined by the cellular context, the magnitude and duration of pathway activation, and the crosstalk between these signaling networks. A thorough understanding of these mechanisms is critical for the development of therapeutic strategies that can selectively harness the beneficial effects of this compound, such as its cardioprotective properties, while mitigating potentially detrimental effects like pathological hypertrophy and fibrosis.

References

In-Depth Technical Guide: The Interaction of Cardiotrophin-1 with the gp130 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiotrophin-1 (CT-1), a member of the interleukin-6 (IL-6) cytokine superfamily, is a critical signaling protein involved in a diverse range of physiological and pathological processes, most notably in the cardiovascular system. Its biological effects are mediated through interaction with a receptor complex that includes the ubiquitously expressed glycoprotein 130 (gp130) as a central signal transducer. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the gp130 receptor, the downstream signaling cascades, and detailed experimental protocols for studying these processes.

The this compound/gp130 Receptor Complex

This compound initiates intracellular signaling by forming a high-affinity heterotrimeric receptor complex composed of this compound, the Leukemia Inhibitory Factor Receptor (LIFR), and two molecules of gp130. While this compound can bind directly to a soluble form of the LIF receptor, its interaction with the full receptor complex involving gp130 is crucial for signal transduction. There is also evidence suggesting the existence of a this compound-specific alpha receptor that may be involved in complex formation.

The formation of this complex is a critical step for the activation of downstream signaling pathways. Upon binding of this compound to LIFR, a conformational change is induced, leading to the recruitment and dimerization of gp130. This dimerization brings the intracellular domains of the gp130 molecules into close proximity, facilitating the trans-phosphorylation and activation of associated Janus kinases (JAKs).

Quantitative Binding Data

The precise binding kinetics of the direct interaction between Cardiotrophin-1 and the gp130 receptor are not extensively documented in publicly available literature. However, studies on the interaction of this compound with its receptor complex components provide valuable insights into the affinity of these interactions.

Interacting MoleculesMethodDissociation Constant (Kd)Association Rate (kon)Dissociation Rate (koff)Reference
This compound and LIFR (soluble)Not Specified~2 nMNot ReportedNot Reported
This compound/LIF cross-competition for M1 cell binding (involving gp130)Competitive Binding Assay~0.7 nMNot ReportedNot Reported

Note: The Kd value for the cross-competition assay reflects the overall affinity of this compound for the cell surface receptor complex, which includes gp130. Further studies utilizing techniques such as Surface Plasmon Resonance (SPR) are required to determine the precise kinetic parameters (kon and koff) of the direct this compound/gp130 interaction.

Signaling Pathways Activated by the this compound/gp130 Complex

The formation of the this compound/LIFR/gp130 complex triggers the activation of three major intracellular signaling cascades: the JAK/STAT pathway, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.

JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling route for many cytokines, including this compound.

Cardiotrophin-1: A Deep Dive into its Biological Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiotrophin-1 (CT-1), a member of the interleukin-6 (IL-6) cytokine superfamily, has emerged as a critical regulator of diverse physiological and pathological processes. Since its discovery as a potent inducer of cardiac hypertrophy, extensive research has unveiled its multifaceted roles in cellular growth, survival, and tissue regeneration. This technical guide provides an in-depth exploration of the core biological functions of Cardiotrophin-1, with a focus on its signaling mechanisms, experimental validation, and potential as a therapeutic target.

Core Biological Functions

Cardiotrophin-1 exerts its pleiotropic effects on a variety of cell types, with its most prominent roles observed in the cardiovascular system and the liver.

Cardiovascular System

In the heart, this compound is a key player in both adaptive and maladaptive remodeling. It was initially identified for its ability to induce hypertrophic growth in cardiomyocytes.[1] This hypertrophic response is characterized by an increase in cell size and the organization of sarcomeric units.[1][2] Notably, this compound-induced hypertrophy is distinct from that triggered by other stimuli, such as alpha-adrenergic agonists, in terms of both cellular morphology and gene expression patterns.[1][2]

Beyond its hypertrophic effects, this compound exhibits potent cardioprotective properties. It promotes the survival of cardiac myocytes in the face of ischemic and reperfusion injury and protects against apoptosis.[3] This cytoprotective function is a critical area of investigation for potential therapeutic interventions in cardiovascular diseases.

Liver

In the liver, Cardiotrophin-1 plays a significant role in regeneration and protection against injury. Studies have demonstrated that this compound expression is upregulated during liver regeneration.[4] It acts as a hepatocyte survival factor, mitigating damage in models of acute liver injury.[4] This protective effect is mediated through the activation of anti-apoptotic signaling pathways within the liver tissue.

Signaling Pathways

Cardiotrophin-1 initiates intracellular signaling by binding to a receptor complex composed of the glycoprotein 130 (gp130) and the leukemia inhibitory factor receptor (LIFR).[3][5] This interaction triggers the activation of several key downstream signaling cascades, including the JAK/STAT, PI3K/Akt, and MAPK pathways.

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling route for this compound. Upon receptor binding, JAKs (Janus kinases), particularly JAK1 and JAK2, are activated, leading to the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).[6][7][8] Phosphorylated STAT3 then dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in cell growth and survival.[6][7] The hypertrophic effect of this compound is largely mediated by this STAT3 activation.[9]

PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical downstream effector of this compound signaling. Activation of this pathway is crucial for the survival-promoting and anti-apoptotic effects of this compound in cardiomyocytes.[10] this compound stimulates the phosphorylation and activation of Akt, which in turn phosphorylates downstream targets, including the pro-apoptotic factor BAD, thereby inhibiting apoptosis and promoting cell survival.[10]

MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is also activated by this compound.[11][12] Interestingly, the ERK1/2 pathway appears to play a modulatory role in this compound signaling. While not essential for the hypertrophic response, it is necessary for the survival-promoting effects of this compound in cardiac cells.[1] Furthermore, studies suggest a negative regulatory role for ERK1/2 on STAT3 activation, indicating a complex interplay between these signaling cascades.[9][13]

Quantitative Data on Cardiotrophin-1 Effects

The following tables summarize key quantitative data from studies investigating the effects of Cardiotrophin-1.

ParameterCell Type/ModelThis compound ConcentrationEffectReference
Cardiomyocyte Hypertrophy
[3H]leucine incorporationRat CardiomyocytesNot Specified88.3% suppression with Parthenolide (STAT inhibitor)[9]
Protein-to-DNA ratioRat CardiomyocytesNot Specified75.0% suppression with Parthenolide (STAT inhibitor)[9]
[3H]leucine incorporationRat CardiomyocytesNot Specified17.6% augmentation with U0126 (MEK1/2 inhibitor)[9]
Protein-to-DNA ratioRat CardiomyocytesNot Specified16.3% augmentation with U0126 (MEK1/2 inhibitor)[9]
Hypertrophic ActivityNeonatal Cardiac Myocytes≥ 0.1 nMPotent induction of hypertrophy[1]
Receptor Binding
Dissociation Constant (Kd)M1 cells~ 0.7 nMCross-competition with LIF for binding[5]
Dissociation Constant (Kd)Purified soluble LIF receptor~ 2 nMDirect binding to LIF receptor[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of Cardiotrophin-1's biological functions. Below are outlines of key experimental protocols.

In Vitro Cardiomyocyte Hypertrophy Assay

This protocol is designed to assess the hypertrophic effect of Cardiotrophin-1 on cultured cardiomyocytes.

1. Cell Culture:

  • Isolate neonatal rat ventricular myocytes and culture them in appropriate media.

  • Plate cells on gelatin-coated dishes.

2. Treatment:

  • After 24-48 hours, treat cardiomyocytes with varying concentrations of recombinant Cardiotrophin-1.

  • Include a vehicle-treated control group.

3. Assessment of Hypertrophy:

  • Protein Synthesis: Measure the incorporation of a radiolabeled amino acid, such as [3H]leucine, into total cellular protein. An increase in incorporation indicates enhanced protein synthesis, a hallmark of hypertrophy.

  • Cell Size Measurement: Use microscopy and image analysis software to measure the surface area of individual cardiomyocytes. An increase in cell size is indicative of hypertrophy.

  • Protein-to-DNA Ratio: Quantify the total protein and DNA content of the cell cultures. An increased protein-to-DNA ratio reflects an increase in cell mass.

  • Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).

Western Blot Analysis of Signaling Pathway Activation

This protocol details the detection of phosphorylated (activated) signaling proteins downstream of Cardiotrophin-1.

1. Cell Lysis:

  • Treat cultured cells (e.g., cardiomyocytes) with Cardiotrophin-1 for various time points.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

2. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3, anti-phospho-Akt, anti-phospho-ERK1/2).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities using densitometry software.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.

Liver Regeneration Model (Partial Hepatectomy)

This in vivo protocol is used to study the role of Cardiotrophin-1 in liver regeneration.

1. Animal Model:

  • Use adult male mice or rats.

2. Partial Hepatectomy (PHx):

  • Perform a surgical resection of two-thirds of the liver. This procedure induces a robust regenerative response in the remaining liver lobes.

3. Treatment:

  • Administer Cardiotrophin-1 (e.g., via intravenous injection) to one group of animals at the time of or after PHx.

  • Administer a vehicle control to another group.

4. Assessment of Liver Regeneration:

  • Liver-to-Body Weight Ratio: At various time points post-PHx, sacrifice the animals and weigh the remnant liver and the total body. An increase in the liver-to-body weight ratio indicates liver regeneration.

  • Hepatocyte Proliferation:

    • BrdU Incorporation: Inject the animals with 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog that is incorporated into the DNA of proliferating cells.

    • Harvest the liver tissue and use immunohistochemistry with an anti-BrdU antibody to identify and quantify proliferating hepatocytes.

    • Ki-67 Staining: Perform immunohistochemistry for the proliferation marker Ki-67.

  • Histological Analysis: Examine hematoxylin and eosin (H&E)-stained liver sections to assess the overall liver architecture and signs of regeneration.

Signaling Pathway and Experimental Workflow Diagrams

CT1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_jak_stat JAK/STAT Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus CT1 Cardiotrophin-1 gp130 gp130 LIFR LIFR JAK JAK gp130->JAK Activation PI3K PI3K gp130->PI3K Activation Ras Ras gp130->Ras Activation LIFR->JAK Activation LIFR->PI3K Activation LIFR->Ras Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Gene_Expression Gene Expression (Hypertrophy, Survival) pSTAT3->Gene_Expression Transcription Akt Akt PI3K->Akt Activation pAkt p-Akt Akt->pAkt BAD BAD pAkt->BAD Phosphorylation pBAD p-BAD BAD->pBAD pBAD->Gene_Expression Inhibition of Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK pERK->STAT3 Negative Regulation pERK->Gene_Expression Transcription

Caption: Cardiotrophin-1 Signaling Pathways.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis reprobe Stripping and Re-probing (e.g., anti-total STAT3) detection->reprobe reprobe->primary_ab (different antibody)

Caption: Western Blot Experimental Workflow.

Liver_Regeneration_Workflow cluster_analysis Analysis start Partial Hepatectomy in Mice treatment This compound or Vehicle Administration start->treatment brdu BrdU Injection treatment->brdu harvest Liver Tissue Harvest brdu->harvest lw_ratio Liver/Body Weight Ratio harvest->lw_ratio ihc Immunohistochemistry (BrdU, Ki-67) harvest->ihc histo H&E Staining harvest->histo result Assessment of Liver Regeneration

Caption: Liver Regeneration Experimental Workflow.

References

Methodological & Application

Measuring Cardiotrophin-1 Levels in Serum: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiotrophin-1 (CT-1) is a cytokine belonging to the interleukin-6 (IL-6) superfamily, known to play a significant role in cardiac hypertrophy and the protection of cardiomyocytes.[1] Its expression is not limited to the heart; it is also found in skeletal muscle, lungs, and kidneys.[1] Circulating levels of this compound have been shown to be elevated in various cardiovascular diseases, including heart failure, acute myocardial infarction, and hypertension, making it a promising biomarker for diagnosis, prognosis, and monitoring of disease progression. This document provides detailed protocols for the accurate measurement of Cardiotrophin-1 in human serum, with a focus on the enzyme-linked immunosorbent assay (ELISA) method.

Data Presentation: Serum Cardiotrophin-1 Concentrations

The following table summarizes typical serum concentrations of Cardiotrophin-1 in healthy individuals and in patients with various cardiovascular conditions. This data has been compiled from multiple studies to provide a comparative overview.

Population Mean ± SD or Median [Range] (pmol/L) Notes
Healthy Controls 3.8 ± 2.6
Hypertension 8.1 ± 0.5Patients with left ventricular hypertrophy (LVH) showed higher levels (14.7 ± 1.6 pmol/L) compared to those without (8.0 ± 0.5 pmol/L).
Acute Myocardial Infarction (AMI) 0.9 [0.1-392.2] fmol/mL (Raised in patients with subsequent death or heart failure)Higher levels on admission (615.28 ± 5.11 pmol/L) compared to controls (534.77 ± 6.75 pmol/L).[2][3]
Heart Failure (General) Increased in patients compared to controls.Levels correlate with the severity of left ventricular systolic dysfunction.
Heart Failure with Preserved Ejection Fraction (HFpEF) Elevated compared to healthy controls.
Hypertrophic Cardiomyopathy (HCM) 29.1 ± 15.4Significantly higher than in healthy controls (3.8 ± 2.6 pmol/L).
Chronic Kidney Disease (CKD) Elevated in patients with CKD.This compound is implicated in the pathophysiology of renal fibrosis.

Note: Conversion from fmol/mL to pmol/L is 1:1. The molecular weight of Cardiotrophin-1 is approximately 21.5 kDa.

Signaling Pathway of Cardiotrophin-1

Cardiotrophin-1 exerts its effects by binding to a receptor complex composed of the leukemia inhibitory factor receptor (LIFR) and glycoprotein 130 (gp130). This interaction triggers the activation of several downstream signaling cascades, primarily the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately regulate gene expression involved in cell growth, differentiation, and survival.

Cardiotrophin1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 JAK JAK gp130->JAK Activation PI3K PI3K gp130->PI3K Activation Ras Ras gp130->Ras Activation LIFR LIFR LIFR->JAK Activation CT1 Cardiotrophin-1 CT1->gp130 CT1->LIFR STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Akt Akt PI3K->Akt Gene_Expression Gene Expression (Hypertrophy, Survival) Akt->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT_dimer->Gene_Expression

Cardiotrophin-1 signaling pathway.

Experimental Protocols

The most common and reliable method for quantifying Cardiotrophin-1 levels in serum is the sandwich enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol based on commercially available kits. It is crucial to refer to the specific manufacturer's instructions for the kit being used.

Principle of the Sandwich ELISA

The sandwich ELISA technique involves the capture of the target antigen (Cardiotrophin-1) between two specific antibodies. A capture antibody is pre-coated onto the wells of a microplate. The serum sample is added, and any this compound present binds to the capture antibody. A second, detection antibody, which is typically biotinylated, is then added and binds to a different epitope on the captured this compound. An enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) is introduced, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, which reacts with the enzyme to produce a colored product. The intensity of the color is directly proportional to the concentration of Cardiotrophin-1 in the sample.

Experimental Workflow: Sandwich ELISA for Cardiotrophin-1

ELISA_Workflow start Start prep Prepare Reagents, Samples, and Standards start->prep add_sample Add 100 µL of Standard or Sample to each well prep->add_sample incubate1 Incubate for 1-2.5 hours at 37°C or RT add_sample->incubate1 wash1 Aspirate and Wash 3-4 times incubate1->wash1 add_detection_ab Add 100 µL of Detection Antibody wash1->add_detection_ab incubate2 Incubate for 1 hour at 37°C or RT add_detection_ab->incubate2 wash2 Aspirate and Wash 3-4 times incubate2->wash2 add_hrp Add 100 µL of Streptavidin-HRP wash2->add_hrp incubate3 Incubate for 30-45 minutes at 37°C or RT add_hrp->incubate3 wash3 Aspirate and Wash 5 times incubate3->wash3 add_substrate Add 90-100 µL of TMB Substrate wash3->add_substrate incubate4 Incubate for 10-20 minutes at 37°C or RT (in dark) add_substrate->incubate4 add_stop Add 50 µL of Stop Solution incubate4->add_stop read Read Absorbance at 450 nm add_stop->read end End read->end

References

Application Notes and Protocols for Cardiotrophin-1 (CT-1) Stimulation of Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiotrophin-1 (CT-1) is a cytokine belonging to the interleukin-6 (IL-6) superfamily that plays a critical role in cardiomyocyte physiology and pathology. It is a potent inducer of cardiomyocyte hypertrophy, a key adaptive response of the heart to increased workload, but it also has pro-survival effects. Understanding the signaling pathways and cellular responses elicited by this compound is crucial for basic research into cardiac biology and for the development of novel therapeutic strategies for cardiovascular diseases. These application notes provide detailed protocols for the stimulation of cardiomyocytes with this compound and for the subsequent analysis of key signaling pathways and cellular phenotypes.

Key Signaling Pathways

This compound stimulation in cardiomyocytes primarily activates three major signaling cascades: the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

This compound Signaling Overview

CT1_Signaling CT1 Cardiotrophin-1 (this compound) Receptor gp130/LIFRβ Receptor Complex CT1->Receptor JAK JAK Receptor->JAK Activation Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene Gene Transcription (e.g., ANP, BNP) Nucleus->Gene Hypertrophy Hypertrophy Gene->Hypertrophy Survival Cell Survival Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK pERK->pSTAT3 Negative Regulation pERK->Survival Akt Akt PI3K->Akt Activation pAkt p-Akt Akt->pAkt pAkt->Survival Workflow cluster_prep Cell Preparation cluster_stim This compound Stimulation cluster_analysis Downstream Analysis Cardiomyocyte_Isolation Isolate Primary Cardiomyocytes Cell_Culture Culture Cardiomyocytes Cardiomyocyte_Isolation->Cell_Culture Serum_Starvation Serum Starve (12-24h) Cell_Culture->Serum_Starvation CT1_Stimulation Stimulate with this compound (Dose-Response or Time-Course) Serum_Starvation->CT1_Stimulation Western_Blot Western Blot (p-STAT3, p-ERK, p-Akt) CT1_Stimulation->Western_Blot Hypertrophy_Assay Hypertrophy Assay (Cell Area, ANP/BNP Expression) CT1_Stimulation->Hypertrophy_Assay Viability_Assay Cell Viability Assay (MTT, etc.) CT1_Stimulation->Viability_Assay

Application Notes and Protocols: Recombinant Human Cardiotrophin-1 (CT-1) for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant Human Cardiotrophin-1 (CT-1) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family.[1][2][3] This 21.5 kDa protein plays a crucial role in cellular growth, differentiation, and survival, making it a key molecule of interest in various fields of biological research.[1] this compound was initially identified for its ability to induce a hypertrophic response in cardiac myocytes.[2][4][5] Subsequent studies have revealed its diverse functions, including promoting the survival of neuronal cells and influencing the proliferation and differentiation of hematopoietic progenitor cells.[2][5][6]

This document provides detailed application notes and protocols for the in vitro use of recombinant human this compound, designed to assist researchers in harnessing its biological activities for their studies.

Mechanism of Action

Cardiotrophin-1 exerts its effects by binding to a receptor complex composed of the leukemia inhibitory factor receptor beta (LIFRβ) and the glycoprotein 130 (gp130) co-receptor.[7] This interaction triggers the activation of several intracellular signaling cascades, primarily the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[3][7] These pathways, in turn, regulate the expression of genes involved in cell growth, survival, and differentiation.

Cardiotrophin-1 Signaling Pathway

CT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CT1 This compound LIFR LIFRβ CT1->LIFR gp130 gp130 LIFR->gp130 Dimerization JAK JAK gp130->JAK Activation Ras Ras gp130->Ras Activation PI3K PI3K gp130->PI3K Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 pSTAT3->pSTAT3 GeneExpression Gene Expression (Hypertrophy, Survival) pSTAT3->GeneExpression Translocation RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->GeneExpression Translocation Akt Akt PI3K->Akt Akt->GeneExpression Various Targets

Caption: this compound signaling cascade.

Product Specifications and Handling

Recombinant human this compound is typically supplied as a lyophilized powder. It is crucial to handle the protein under sterile conditions to maintain its biological activity.

ParameterSpecification
Molecular Weight ~21.2 - 21.5 kDa
Purity >95% as determined by SDS-PAGE
Endotoxin Level < 1.0 EU per 1 µg of the protein by the LAL method
Biological Activity The ED50 is typically ≤ 1.0 ng/mL, determined by the dose-dependent proliferation of TF-1 human erythroleukemic cells.

Reconstitution: Briefly centrifuge the vial before opening. Reconstitute the lyophilized protein in sterile 4 mM HCl to a concentration of 0.1-1.0 mg/mL. For further dilutions, use an appropriate buffered solution containing a carrier protein such as 0.1% bovine serum albumin (BSA) to prevent loss of protein to surfaces.

Storage:

  • Lyophilized protein: Store at -20°C to -70°C.

  • Reconstituted protein: Aliquot and store at -20°C to -70°C for long-term storage. Avoid repeated freeze-thaw cycles.

Experimental Protocols

The following protocols provide a general framework for common in vitro applications of recombinant human this compound. Optimization may be required for specific cell types and experimental conditions.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Reconstitute Reconstitute rhthis compound Treat Treat Cells with rhthis compound (Dose-Response/Time-Course) Reconstitute->Treat CultureCells Culture Target Cells CultureCells->Treat Assay Perform Assay Treat->Assay Data Data Acquisition & Analysis Assay->Data

Caption: General in vitro experimental workflow.

Protocol 1: Cardiomyocyte Hypertrophy Assay

This assay is designed to assess the ability of recombinant human this compound to induce hypertrophy in cultured cardiomyocytes.

Materials:

  • Neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)

  • Plating medium (e.g., DMEM supplemented with 10% FBS)

  • Serum-free maintenance medium

  • Recombinant human this compound

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a sarcomeric protein (e.g., anti-α-actinin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Microscopy imaging system with analysis software

Procedure:

  • Cell Seeding: Plate cardiomyocytes on gelatin-coated coverslips in a 24-well plate at a suitable density to achieve a confluent monolayer. Culture in plating medium for 24-48 hours.

  • Serum Starvation: Replace the plating medium with serum-free maintenance medium and incubate for 24 hours to synchronize the cells.

  • This compound Treatment: Treat the cells with varying concentrations of recombinant human this compound (e.g., 0.1, 1, 10, 100 ng/mL) in fresh serum-free medium. Include an untreated control group. Incubate for 48-72 hours.

  • Fixation and Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-α-actinin) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Quantification:

    • Mount the coverslips onto microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify cardiomyocyte cell surface area and sarcomere organization using image analysis software (e.g., ImageJ). An increase in cell size and more organized sarcomeric structures are indicative of hypertrophy.

Quantitative Data Summary: Cardiomyocyte Hypertrophy

Cell TypeThis compound Concentration (ng/mL)Incubation TimeObserved Effect
Neonatal Rat Cardiomyocytes0.1 - 10048-72 hoursDose-dependent increase in cell surface area and sarcomere organization.[2]
hiPSC-Cardiomyocytes10 - 5072 hoursSignificant increase in cell size and expression of hypertrophic markers (e.g., ANP, BNP).
Protocol 2: Neuronal Survival Assay

This protocol assesses the neuroprotective effects of recombinant human this compound on cultured neurons subjected to an apoptotic stimulus.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Plating medium (e.g., Neurobasal medium supplemented with B-27)

  • Recombinant human this compound

  • Apoptotic stimulus (e.g., serum deprivation, staurosporine, or an oxidative stressor like H₂O₂)

  • Cell viability assay reagent (e.g., MTT, Calcein-AM/Ethidium Homodimer-1)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Plate neuronal cells in a 96-well plate at an appropriate density.

  • Pre-treatment with this compound: After allowing the cells to adhere and differentiate (for primary neurons), replace the medium with fresh medium containing varying concentrations of recombinant human this compound (e.g., 1, 10, 50, 100 ng/mL). Include an untreated control group. Incubate for 24 hours.

  • Induction of Apoptosis: Add the apoptotic stimulus to the wells (except for the negative control wells). For example, for serum deprivation, replace the medium with serum-free medium.

  • Incubation: Incubate for the time required to induce significant cell death in the untreated control group (typically 24-48 hours).

  • Assessment of Cell Viability:

    • Perform the chosen cell viability assay according to the manufacturer's instructions.

    • For an MTT assay, incubate with MTT reagent, lyse the cells, and measure the absorbance at the appropriate wavelength.

    • For live/dead staining, incubate with Calcein-AM and Ethidium Homodimer-1 and visualize using a fluorescence microscope.

  • Data Analysis: Calculate the percentage of viable cells in each treatment group relative to the control group. An increase in cell viability in the this compound treated groups indicates a neuroprotective effect.

Quantitative Data Summary: Neuronal Survival

Cell TypeThis compound Concentration (ng/mL)Apoptotic StimulusObserved Effect
Primary Cortical Neurons10 - 100Oxidative stress (FeSO₄, SIN-1)Dose-dependent reduction in neuronal cell death.[6]
Differentiated SH-SY5Y cells1 - 50Serum deprivationIncreased cell viability.
Embryonic Motoneurons1Standard culture conditionsEnhanced survival rate.[8]
Protocol 3: TF-1 Cell Proliferation Assay (Bioactivity Determination)

This assay is a standard method to determine the biological activity of recombinant human this compound. The TF-1 cell line is dependent on cytokines like GM-CSF or IL-3 for proliferation, and this compound can also stimulate their growth.

Materials:

  • TF-1 human erythroleukemic cell line

  • Complete growth medium (RPMI-1640, 10% FBS, 2 ng/mL GM-CSF)

  • Assay medium (RPMI-1640, 10% FBS)

  • Recombinant human this compound (as a standard and as the sample to be tested)

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well microplates

  • Plate reader

Procedure:

  • Cell Preparation: Culture TF-1 cells in complete growth medium. Prior to the assay, wash the cells three times with assay medium to remove any residual GM-CSF. Resuspend the cells in assay medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Add 50 µL of the cell suspension to each well of a 96-well plate.

    • Prepare a serial dilution of a known standard of recombinant human this compound in assay medium (e.g., from 10 ng/mL to 0.1 pg/mL).

    • Prepare serial dilutions of the unknown this compound sample.

    • Add 50 µL of the standard or sample dilutions to the appropriate wells. Include wells with cells only (negative control).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

  • Measurement of Proliferation:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 4 hours for MTT).

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the average absorbance of the negative control wells from all other readings.

    • Plot the absorbance values against the concentration of the this compound standard to generate a dose-response curve.

    • Determine the ED50 value, which is the concentration of this compound that induces 50% of the maximum response. The specific activity (Units/mg) can be calculated from the ED50.

Quantitative Data Summary: TF-1 Cell Proliferation

ParameterValue
Typical Seeding Density 5 x 10³ - 1 x 10⁴ cells/well
Incubation Time 48 - 72 hours
ED50 ≤ 1.0 ng/mL
Specific Activity ≥ 1.0 x 10⁶ Units/mg
Protocol 4: Western Blot Analysis of this compound Signaling

This protocol is for detecting the activation of key signaling molecules downstream of the this compound receptor, such as STAT3.

Materials:

  • Target cells (e.g., cardiomyocytes, neuronal cells)

  • Serum-free medium

  • Recombinant human this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with recombinant human this compound (e.g., 50 ng/mL) for a short duration (e.g., 5, 15, 30, 60 minutes) to observe phosphorylation events. Include an untreated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein samples to the same concentration and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-STAT3) to confirm equal loading.

Quantitative Data Summary: Western Blot Analysis

Target ProteinCell TypeThis compound Concentration (ng/mL)Time CourseExpected Result
Phospho-STAT3 (Tyr705) Cardiomyocytes10 - 1005 - 60 minutesPeak phosphorylation typically observed between 15-30 minutes.
Phospho-ERK1/2 (Thr202/Tyr204) Neuronal Cells10 - 1005 - 30 minutesRapid and transient phosphorylation, often peaking around 5-15 minutes.
Phospho-Akt (Ser473) Various10 - 10015 - 60 minutesIncreased phosphorylation indicating PI3K pathway activation.

References

Cardiotrophin-1 ELISA kit protocol and validation

Author: BenchChem Technical Support Team. Date: November 2025

Human Cardiotrophin-1 ELISA Kit ab119570 - Abcam The Human Cardiotrophin-1 ELISA (Enzyme-Linked Immunosorbent Assay) kit is an in vitro enzyme-linked immunosorbent assay for the quantitative measurement of human Cardiotrophin-1 in serum, plasma, and cell culture supernatants. This assay employs an antibody specific for human Cardiotrophin-1 coated on a 96-well plate. Standards and samples are pipetted into the wells and Cardiotrophin-1 present in a sample is bound to the wells by the immobilized antibody. The wells are washed and biotinylated anti-human Cardiotrophin-1 antibody is added. After washing away unbound biotinylated antibody, HRP-conjugated streptavidin is pipetted to the wells. The wells are again washed, a TMB substrate solution is added to the wells and color develops in proportion to the amount of Cardiotrophin-1 bound. The Stop Solution changes the color from blue to yellow, and the intensity of the color is measured at 450 nm. --INVALID-LINK-- Cardiotrophin-1 ELISA Kit - RayBiotech This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human CT-1 has been pre-coated onto a microplate. --INVALID-LINK-- Human Cardiotrophin-1 (CTF1) ELISA Kit - LSBio This kit is an enzyme-linked immunosorbent assay for the quantitative measurement of human CTF1. ... LS-F546 is a 96-Well Strip Plate ELISA Kit for the Quantitative ... --INVALID-LINK-- Human Cardiotrophin-1 ELISA Kit - Biorbyt The Human Cardiotrophin-1 ELISA kit is an in vitro enzyme-linked immunosorbent assay for the quantitative measurement of human Cardiotrophin-1 in serum, plasma, and cell culture supernatants. This assay employs an antibody specific for human Cardiotrophin-1 coated on a 96-well plate. Standards and samples are pipetted into the wells and Cardiotrophin-1 present in a sample is bound to the wells by the immobilized antibody. The wells are washed and biotinylated anti-human Cardiotrophin-1 antibody is added. After washing away unbound biotinylated antibody, HRP-conjugated streptavidin is pipetted to the wells. The wells are again washed, a TMB substrate solution is added to the wells and color develops in proportion to the amount of Cardiotrophin-1 bound. The Stop Solution changes the color from blue to yellow, and the intensity of the color is measured at 450 nm. --INVALID-LINK-- Human Cardiotrophin-1 (this compound) ELISA Kit - Millipore Sigma The Human Cardiotrophin-1 (this compound) ELISA is an enzyme-linked immunosorbent assay used to measure and quantify the levels of this compound in serum, plasma, and cell culture supernatant samples. ... This assay is a colorimetric-based sandwich ELISA. It uses a monoclonal antibody specific for human this compound coated on a 96-well plate. ... The intensity of the color is directly proportional to the concentration of this compound in the sample. The concentration of this compound is determined by interpolation from a standard curve. ... Sensitivity: 15 pg/mL. --INVALID-LINK-- Human Cardiotrophin-1 ELISA Kit (CTF1) (OK-0062) - Aviva Systems Biology This kit has been configured for research use only and is not to be used in diagnostic procedures. ... Assay Type: Sandwich. Sensitivity: < 10 pg/ml. Range: 15.6 - 1000 pg/ml. Specificity: Human. No significant cross-reactivity or interference between Human CTF1 and analogues was observed. --INVALID-LINK-- Cardiotrophin-1 - an overview | ScienceDirect Topics Cardiotrophin-1 (this compound) is a member of the interleukin-6 (IL-6) superfamily of cytokines that affects a variety of cells. This compound was originally identified through its ability to induce hypertrophic responses in cardiac myocytes. This compound is a 21.5 kDa protein that is widely expressed in different tissues, including the heart, skeletal muscle, and adipose tissue. This compound binds to a receptor complex consisting of the glycoprotein 130 (gp130) and the leukemia inhibitory factor receptor β (LIFRβ). Upon binding, this compound activates the Janus kinase/signal transducers and activators of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) signaling pathways. --INVALID-LINK-- Human this compound (Cardiotrophin-1) ELISA Kit - Boster Bio The Boster Bio Human this compound ELISA Kit (EK0810) is a sandwich ELISA assay for the quantitative measurement of human this compound in serum, plasma, and cell culture supernatants. ... The Boster Bio Human this compound ELISA Kit has a sensitivity of < 1 pg/ml and a detection range of 15.6 pg/ml - 1000 pg/ml. ... The kit has been validated for intra-assay precision (CV < 10%) and inter-assay precision (CV < 12%). --INVALID-LINK-- Cardiotrophin-1 (this compound) ELISA Kit - Cusabio This ELISA kit uses the Sandwich-ELISA principle. The micro ELISA plate provided in this kit has been pre-coated with an antibody specific to Human this compound. --INVALID-LINK-- Human Cardiotrophin-1 ELISA Kit - Sino Biological The Human Cardiotrophin-1 ELISA Kit is a solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA). It is designed for the quantitative determination of human Cardiotrophin-1 in cell culture supernatants, serum, and plasma. The ELISA kit has a detection range of 15.6-1000 pg/mL and a sensitivity of 4.3 pg/mL. The kit has been validated for intra-assay precision (CV < 8%) and inter-assay precision (CV < 10%). --INVALID-LINK-- Cardiotrophin-1 ELISA Kit - Abnova This Cardiotrophin-1 ELISA kit is a sandwich ELISA for the quantitative measurement of Cardiotrophin-1 in human serum, plasma, and cell culture supernatants. The kit has a detection range of 0.156-10 ng/mL and a sensitivity of 0.05 ng/mL. --INVALID-LINK-- Cardiotrophin-1 ELISA Kit - MyBioSource The Cardiotrophin-1 ELISA Kit is a sandwich immunoassay for the quantitative measurement of human this compound in serum, plasma, and cell culture supernatants. --INVALID-LINK-- Cardiotrophin-1, a new member of the IL-6-type cytokine family, is ... Cardiotrophin-1 (this compound) is a recently cloned cytokine that shares a receptor with leukemia inhibitory factor (LIF) and ciliary neurotrophic factor (CNTF). The receptor complex contains the LIF receptor (LIFR) and gp130. This compound activates the JAK/STAT signaling pathway, leading to the phosphorylation of STAT1 and STAT3. --INVALID-LINK-- Cardiotrophin-1 induces a hypertrophic response in neonatal rat ... Cardiotrophin-1 (this compound) is a cytokine that belongs to the interleukin-6 superfamily. This compound has been shown to induce cardiac myocyte hypertrophy. This compound binds to the gp130/LIFRβ receptor complex, which activates multiple signaling pathways, including the JAK-STAT pathway, the MAPK/ERK pathway, and the PI3K-Akt pathway. --INVALID-LINK-- Cardiotrophin-1 - an overview | ScienceDirect Topics Cardiotrophin-1 (this compound) is a cytokine of the interleukin-6 (IL-6) family, which signals through a receptor complex containing the leukemia inhibitory factor receptor (LIFR) and glycoprotein 130 (gp130). This leads to the activation of several downstream signaling pathways, including the JAK/STAT, MAPK, and PI3K/Akt pathways. --INVALID-LINK-- Human Cardiotrophin-1/CTF1 ELISA Kit (Sandwich ELISA) - LSBio This Human Cardiotrophin-1/CTF1 ELISA Kit is an enzyme-linked immunosorbent assay for the quantitative measurement of human Cardiotrophin-1/CTF1. ... Detection Range: 15.6 pg/ml - 1000 pg/ml. Sensitivity: < 10 pg/ml. --INVALID-LINK-- Cardiotrophin 1 - Wikipedia Cardiotrophin-1 (this compound) is a cytokine. It is a member of the IL-6 superfamily of cytokines. ... This compound is a cardiac hypertrophic factor. ... This compound can signal through the gp130/LIFRβ receptor complex. --INVALID-LINK-- Human Cardiotrophin-1 ELISA Kit | CTF1 | R&D Systems The Human Cardiotrophin-1 (this compound) Quantikine ELISA Kit is a 4.5 hour solid-phase ELISA designed to measure human this compound in cell culture supernates, serum, and plasma. It contains E. coli-expressed recombinant human this compound and antibodies raised against the recombinant protein. ... Key product specifications: • Assay Range: 31.2-2000 pg/mL • Sensitivity: 8.24 pg/mL • Intra-assay CV: 2.8-4.4% • Inter-assay CV: 5.9-7.3% --INVALID-LINK-- Cardiotrophin-1 signaling in the heart - ScienceDirect Cardiotrophin-1 (this compound) is a member of the interleukin-6 (IL-6) family of cytokines. This compound binds to a receptor complex composed of glycoprotein 130 (gp130) and leukemia inhibitory factor receptor β (LIFRβ). This binding activates Janus kinases (JAKs), which in turn phosphorylate and activate signal transducers and activators of transcription (STATs), particularly STAT3. Activated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes. In addition to the JAK/STAT pathway, this compound also activates the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. --INVALID-LINK-- Application Notes and Protocols for Cardiotrophin-1 ELISA Kit

These application notes provide a detailed protocol and validation data for the quantitative measurement of Cardiotrophin-1 (this compound) in biological samples using a sandwich enzyme-linked immunosorbent assay (ELISA) kit. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Cardiotrophin-1 (this compound) is a cytokine belonging to the interleukin-6 (IL-6) superfamily. It was initially identified for its ability to induce hypertrophic responses in cardiac myocytes. This compound is a 21.5 kDa protein that is widely expressed in various tissues, including the heart, skeletal muscle, and adipose tissue. It signals through a receptor complex composed of glycoprotein 130 (gp130) and the leukemia inhibitory factor receptor β (LIFRβ). This interaction triggers the activation of several downstream signaling pathways, most notably the Janus kinase/signal transducers and activators of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways.

Principle of the Assay

The Cardiotrophin-1 ELISA kit utilizes the quantitative sandwich enzyme immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific for human this compound. Standards and samples are added to the wells, allowing any this compound present to bind to the immobilized antibody. After washing, a biotinylated anti-human this compound antibody is added, which binds to the captured this compound. Following another wash step, horseradish peroxidase (HRP)-conjugated streptavidin is added, which binds to the biotinylated antibody. A final wash removes any unbound components, and a TMB substrate solution is added. The substrate develops a blue color in proportion to the amount of this compound bound in the initial step. The reaction is terminated by the addition of a stop solution, which changes the color to yellow. The optical density is then measured at 450 nm. The concentration of this compound in the samples is determined by interpolating from a standard curve.

Validation Data

The performance of Cardiotrophin-1 ELISA kits is validated through the assessment of several key parameters. The following tables summarize typical validation data from various commercially available kits.

Table 1: General Performance Characteristics

ParameterTypical Value
Assay TypeSandwich ELISA
Sample TypesSerum, Plasma, Cell Culture Supernatants
Assay Time~4.5 hours
Wavelength450 nm

Table 2: Kit Performance and Sensitivity

Kit ProviderDetection Range (pg/mL)Sensitivity (pg/mL)
Aviva Systems Biology15.6 - 1000< 10
Boster Bio15.6 - 1000< 1
EMD MilliporeNot Specified15
R&D Systems31.2 - 20008.24
Sino Biological15.6 - 10004.3

Table 3: Precision

Kit ProviderIntra-Assay CV (%)Inter-Assay CV (%)
Boster Bio< 10< 12
R&D Systems2.8 - 4.45.9 - 7.3
Sino Biological< 8< 10

Experimental Protocol

The following is a generalized protocol for a Cardiotrophin-1 ELISA. It is essential to refer to the specific manual provided with the kit for detailed instructions.

Materials Provided:

  • 96-well plate pre-coated with anti-human this compound antibody

  • Human this compound Standard

  • Biotinylated anti-human this compound antibody

  • HRP-conjugated Streptavidin

  • Assay Diluent

  • Wash Buffer

  • TMB Substrate

  • Stop Solution

  • Plate Sealers

Materials Required but Not Provided:

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Squirt bottle, manifold dispenser, or automated plate washer

  • Tubes for standard dilution

  • Absorbent paper for blotting

Protocol Steps:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.

  • Standard and Sample Addition: Add 100 µL of each standard and sample to the appropriate wells. Cover with a plate sealer and incubate for the time specified in the manual (typically 2.5 hours at room temperature).

  • Washing: Aspirate each well and wash by filling each well with Wash Buffer (400 µL). Repeat the process for a total of four washes. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.

  • Biotinylated Antibody Addition: Add 100 µL of the biotinylated anti-human this compound antibody to each well. Cover with a new plate sealer and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as described in step 3.

  • HRP-Streptavidin Addition: Add 100 µL of HRP-conjugated streptavidin to each well. Cover with a new plate sealer and incubate for 45 minutes at room temperature.

  • Washing: Repeat the wash step as described in step 3.

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm within 30 minutes.

  • Calculation: Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of this compound in the samples.

Signaling Pathway and Experimental Workflow

Cardiotrophin_1_Signaling_Pathway CT1 Cardiotrophin-1 (this compound) Receptor gp130 / LIFRβ Receptor Complex CT1->Receptor Binding JAK JAK Receptor->JAK Activation MAPK_pathway MAPK Pathway Receptor->MAPK_pathway PI3K_pathway PI3K/Akt Pathway Receptor->PI3K_pathway STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene Gene Transcription (e.g., Hypertrophy) Nucleus->Gene

Caption: Cardiotrophin-1 Signaling Pathway

ELISA_Workflow A 1. Prepare Reagents and Standards B 2. Add Standards & Samples to Coated Plate A->B C 3. Incubate B->C D 4. Wash Plate C->D E 5. Add Biotinylated Detection Antibody D->E F 6. Incubate E->F G 7. Wash Plate F->G H 8. Add HRP-Streptavidin G->H I 9. Incubate H->I J 10. Wash Plate I->J K 11. Add TMB Substrate & Incubate in Dark J->K L 12. Add Stop Solution K->L M 13. Read Absorbance at 450 nm L->M N 14. Calculate Results M->N

Caption: ELISA Experimental Workflow

Application Notes and Protocols for Inducing Hypertrophy in Cell Culture using Cardiotrophin-1 (CT-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiotrophin-1 (CT-1) is a cytokine belonging to the interleukin-6 (IL-6) family, first identified for its potent ability to induce a hypertrophic response in cardiac myocytes both in laboratory settings (in vitro) and in living organisms (in vivo).[1] This property makes this compound a valuable tool for researchers studying cardiac hypertrophy, a condition characterized by the enlargement of heart muscle cells, which can be a compensatory response to stress but may also lead to heart failure. These application notes provide detailed protocols for utilizing recombinant this compound to induce and analyze hypertrophy in cultured cardiomyocytes, with a focus on neonatal rat ventricular myocytes (NRVMs). The provided methodologies cover cell culture, induction of hypertrophy, and analysis of key hypertrophic markers and signaling pathways.

Key Concepts of this compound Induced Hypertrophy

This compound induces a distinct form of cardiomyocyte hypertrophy characterized by an increase in cell length rather than width, resulting from the assembly of sarcomeric units in series.[2][3] This contrasts with the parallel sarcomere assembly observed with other hypertrophic stimuli like α-adrenergic agonists. The hypertrophic effects of this compound are primarily mediated through the Janus kinase/signal transducer and activator of transcription (Jak/STAT) signaling pathway.[1] While this compound also activates the p42/p44 mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, these are more closely associated with its pro-survival effects rather than the hypertrophic response itself.[1]

Data Presentation: Quantitative Effects of this compound on Cardiomyocyte Hypertrophy

The following tables summarize the expected quantitative outcomes of this compound treatment on neonatal rat ventricular myocytes based on available literature. Researchers should note that optimal concentrations and time points may vary depending on the specific cell type, passage number, and experimental conditions.

Table 1: Dose-Response of this compound on Cardiomyocyte Hypertrophy Markers (48-hour treatment)

This compound Concentration (nM)Mean Cell Area Increase (%)Protein Synthesis Increase (Fold Change)ANP mRNA Expression (Fold Change)BNP mRNA Expression (Fold Change)
0 (Control)01.01.01.0
0.115-251.2-1.52.0-3.01.5-2.5
130-501.8-2.54.0-6.03.0-5.0
1040-602.0-3.05.0-8.04.0-7.0

Table 2: Time-Course of this compound (1 nM) on Cardiomyocyte Hypertrophy Markers

Time (hours)Mean Cell Area Increase (%)Protein Synthesis Increase (Fold Change)ANP mRNA Expression (Fold Change)
001.01.0
125-101.1-1.31.5-2.5
2415-301.5-2.03.0-5.0
4830-501.8-2.54.0-6.0
7235-552.0-2.83.5-5.5

Table 3: Effect of Signaling Pathway Inhibitors on this compound (1 nM) Induced Hypertrophy (48-hour treatment)

InhibitorTarget PathwayConcentrationEffect on this compound Induced Cell Area Increase
AG490Jak/STAT10 µMSignificant Inhibition
LY294002PI3K/Akt10 µMMinimal to No Inhibition
PD98059MEK/ERK (MAPK)50 µMMinimal to No Inhibition

Experimental Protocols

Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol describes the isolation of primary cardiomyocytes from 1-3 day old Sprague-Dawley rat pups. All procedures should be performed under sterile conditions.

Materials:

  • Sprague-Dawley rat pups (1-3 days old)

  • Hanks' Balanced Salt Solution (HBSS), calcium and magnesium-free

  • Trypsin (0.1%) in HBSS

  • Collagenase Type II (0.1%) in HBSS

  • Soybean Trypsin Inhibitor

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Percoll

  • Culture dishes/plates coated with 1% gelatin or fibronectin

Procedure:

  • Euthanize neonatal rat pups according to approved institutional animal care and use committee (IACUC) protocols.

  • Excise the hearts and place them in ice-cold HBSS.

  • Trim away atria and connective tissue, leaving the ventricular tissue. Mince the ventricles into small pieces.

  • Transfer the minced tissue to a solution of 0.1% trypsin and incubate overnight at 4°C with gentle agitation.

  • The next day, inactivate the trypsin with Soybean Trypsin Inhibitor.

  • Perform a series of digestions with 0.1% collagenase at 37°C for 2-3 minutes each until the tissue is fully dissociated.

  • Filter the cell suspension through a 70-µm cell strainer to remove undigested tissue.

  • To enrich for cardiomyocytes, pre-plate the cell suspension in uncoated culture flasks for 45-60 minutes. Fibroblasts will adhere more readily, leaving cardiomyocytes in the supernatant.

  • Collect the cardiomyocyte-enriched supernatant and centrifuge at a low speed.

  • For further purification, resuspend the cell pellet and layer onto a discontinuous Percoll gradient. Centrifuge to separate cardiomyocytes from other cell types.

  • Carefully collect the cardiomyocyte layer and wash with culture medium.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Plate the cells on gelatin or fibronectin-coated culture dishes at a desired density (e.g., 1 x 10^5 cells/cm²).

  • Allow the cells to attach and begin to beat synchronously over the next 24-48 hours before starting experiments.

Protocol 2: Induction of Hypertrophy with this compound

Materials:

  • Cultured NRVMs (from Protocol 1)

  • Recombinant Cardiotrophin-1 (this compound)

  • Serum-free culture medium

Procedure:

  • Once NRVMs are contracting synchronously (typically 24-48 hours after plating), replace the culture medium with serum-free medium for 12-24 hours to quiesce the cells.

  • Prepare a stock solution of this compound in sterile PBS or appropriate buffer.

  • Dilute the this compound stock solution in serum-free medium to the desired final concentrations (refer to Table 1 for dose-response experiments).

  • Remove the serum-free medium from the cells and replace it with the this compound containing medium.

  • For time-course experiments, treat the cells for the desired durations (refer to Table 2).

  • For inhibitor studies, pre-incubate the cells with the specific inhibitor (e.g., AG490, LY294002, PD98059) for 1 hour before adding this compound (refer to Table 3 for concentrations).

  • At the end of the treatment period, proceed with analysis (e.g., cell size measurement, protein synthesis assay, RNA extraction, or protein extraction).

Protocol 3: Analysis of Cardiomyocyte Hypertrophy

A. Measurement of Cell Surface Area:

  • After this compound treatment, fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Stain the cells with a fluorescent marker for the cell body, such as an antibody against α-actinin (a sarcomeric protein), followed by a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Using image analysis software (e.g., ImageJ), outline the cell borders of individual cardiomyocytes and calculate the cell surface area in µm².

  • Measure at least 50-100 cells per condition and calculate the average cell surface area.

B. Protein Synthesis Assay ([³H]-Leucine Incorporation):

  • During the last 4-6 hours of this compound treatment, add [³H]-leucine to the culture medium.

  • At the end of the incubation, wash the cells twice with ice-cold PBS.

  • Precipitate the proteins by adding ice-cold 10% trichloroacetic acid (TCA) and incubating on ice for 30 minutes.

  • Wash the protein precipitate twice with ice-cold 95% ethanol.

  • Solubilize the protein precipitate in 0.5 M NaOH.

  • Measure the radioactivity of the solubilized protein using a scintillation counter.

  • Measure the total protein concentration of a parallel sample using a BCA or Bradford assay.

  • Express the results as counts per minute (CPM) per microgram of protein.

C. Gene Expression Analysis (RT-qPCR):

  • After this compound treatment, lyse the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using primers specific for hypertrophic marker genes such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).

  • Use a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.

  • Calculate the fold change in gene expression using the ΔΔCt method.

Protocol 4: Analysis of this compound Signaling Pathways

A. Western Blotting for Phosphorylated Proteins:

  • After a short-term this compound stimulation (e.g., 15-30 minutes), lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).

  • Incubate the membrane with primary antibodies against the phosphorylated forms of key signaling proteins (e.g., p-STAT3, p-Akt, p-ERK1/2) and their total protein counterparts.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and express the results as a ratio of the phosphorylated protein to the total protein.

Mandatory Visualizations

Signaling Pathways of this compound in Cardiomyocytes

CT1_Signaling CT1 Cardiotrophin-1 gp130_LIFR gp130/LIFRβ Receptor Complex CT1->gp130_LIFR JAK JAK gp130_LIFR->JAK PI3K PI3K gp130_LIFR->PI3K MEK MEK gp130_LIFR->MEK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus Hypertrophy_Genes Hypertrophic Gene Expression (ANP, BNP) Nucleus->Hypertrophy_Genes upregulates Hypertrophy Hypertrophy (Increased Cell Size, Sarcomere Assembly) Hypertrophy_Genes->Hypertrophy Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt Survival Cell Survival pAkt->Survival ERK ERK1/2 MEK->ERK activates pERK p-ERK1/2 ERK->pERK pERK->Survival

Caption: this compound signaling pathways in cardiomyocytes.

Experimental Workflow for Studying this compound Induced Hypertrophy

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Isolation Isolate & Culture Neonatal Rat Ventricular Myocytes Serum_Starvation Serum Starve Cells (24 hours) Cell_Isolation->Serum_Starvation CT1_Treatment Treat with this compound (Dose-Response or Time-Course) Serum_Starvation->CT1_Treatment Inhibitor_Treatment Pre-treat with Inhibitors (AG490, LY294002, PD98059) + this compound Serum_Starvation->Inhibitor_Treatment Cell_Size Measure Cell Size (Immunofluorescence) CT1_Treatment->Cell_Size Protein_Synthesis Measure Protein Synthesis ([³H]-Leucine Incorporation) CT1_Treatment->Protein_Synthesis Gene_Expression Analyze Gene Expression (RT-qPCR for ANP, BNP) CT1_Treatment->Gene_Expression Inhibitor_Treatment->Cell_Size Signaling_Pathways Analyze Signaling Pathways (Western Blot for p-STAT3, etc.) Inhibitor_Treatment->Signaling_Pathways

Caption: Workflow for analyzing this compound induced hypertrophy.

Logical Relationship of this compound Signaling to Cellular Outcomes

Logical_Relationship CT1 This compound Binding to gp130/LIFRβ Jak_STAT Jak/STAT Pathway Activation CT1->Jak_STAT PI3K_Akt PI3K/Akt Pathway Activation CT1->PI3K_Akt MAPK MAPK Pathway Activation CT1->MAPK Hypertrophy Cellular Hypertrophy Jak_STAT->Hypertrophy Primary Mediator Survival Cell Survival PI3K_Akt->Survival MAPK->Survival

Caption: this compound signaling and resulting cellular effects.

References

Application Notes and Protocols: Cardiotrophin-1 (CT-1) as a Biomarker for Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiotrophin-1 (CT-1), a member of the interleukin-6 (IL-6) cytokine superfamily, has emerged as a significant biomarker in the context of cardiovascular diseases, particularly heart failure.[1][2][3] this compound is known to induce hypertrophic responses in cardiomyocytes and is involved in cardiac remodeling.[4][5] Its expression is upregulated in response to cardiac stress, such as mechanical stretch, hypoxia, and inflammation.[2][6] Circulating levels of this compound have been found to be elevated in patients with various forms of heart failure, including both systolic and diastolic dysfunction, and correlate with the severity of the disease and patient prognosis. This document provides detailed application notes and experimental protocols for the utilization of this compound as a biomarker for heart failure in a research setting.

Data Presentation: this compound Levels in Heart Failure

The following table summarizes quantitative data from various studies on plasma this compound concentrations in healthy individuals and patients with heart failure. These values can serve as a reference for researchers investigating the role of this compound.

Patient CohortThis compound Concentration (fmol/mL)Key FindingsReference
Healthy ControlsMedian: 34.2 (Range: 6.9-54.1)Baseline levels in a healthy population.[7]
Heart Failure Patients with LVSDMedian: 110.4 (Range: 33-516)This compound levels are significantly elevated in patients with left ventricular systolic dysfunction compared to controls.[7]
Post-Acute Myocardial Infarction (AMI) - SurvivorsMedian: 0.67 (Range: 0-453.3)Baseline for comparison in post-AMI prognosis.
Post-Acute Myocardial Infarction (AMI) - Death or Heart FailureMedian: 0.9 (Range: 0.1-392.2)Elevated this compound in patients with adverse outcomes post-AMI.
Diastolic Heart Failure (DHF)11.30 (Median; Interquartile Range: 8.09–16.51)This compound levels are significantly higher in patients with DHF compared to controls.[3]

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway in Cardiomyocytes

Cardiotrophin-1 exerts its effects on cardiomyocytes primarily through the activation of the glycoprotein 130 (gp130) receptor complex, which is also utilized by other IL-6 family cytokines. The binding of this compound to its receptor complex triggers a cascade of intracellular signaling events, predominantly through the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately lead to the transcriptional activation of genes involved in cardiomyocyte hypertrophy, survival, and fibrosis.

CT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CT1 Cardiotrophin-1 (this compound) gp130 gp130 CT1->gp130 LIFR LIFRβ CT1->LIFR JAK JAK gp130->JAK Activation LIFR->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation MAPK MAPK (ERK1/2) JAK->MAPK PI3K PI3K/Akt JAK->PI3K p_STAT3 p-STAT3 (Dimer) STAT3->p_STAT3 Nucleus Nucleus MAPK->Nucleus PI3K->Nucleus p_STAT3->Nucleus Translocation Gene_Expression Gene Expression (Hypertrophy, Survival, Fibrosis) Nucleus->Gene_Expression

This compound Signaling Pathway in Cardiomyocytes.
Experimental Workflow for this compound Biomarker Assessment

The following diagram outlines a typical workflow for investigating Cardiotrophin-1 as a heart failure biomarker, from sample collection to data analysis.

Experimental_Workflow cluster_sample Sample Collection & Processing cluster_analysis Biomarker Analysis cluster_data Data Analysis & Interpretation Patient_Recruitment Patient Recruitment (Heart Failure vs. Control) Blood_Collection Whole Blood Collection Patient_Recruitment->Blood_Collection Tissue_Biopsy Cardiac Tissue Biopsy (if applicable) Patient_Recruitment->Tissue_Biopsy Serum_Plasma_Isolation Serum/Plasma Isolation Blood_Collection->Serum_Plasma_Isolation ELISA ELISA for this compound Protein (Serum/Plasma) Serum_Plasma_Isolation->ELISA RNA_Isolation RNA Isolation Tissue_Biopsy->RNA_Isolation qPCR qPCR for this compound mRNA (Tissue/Cells) RNA_Isolation->qPCR Data_Quantification Data Quantification ELISA->Data_Quantification qPCR->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Correlation Correlation with Clinical Parameters Statistical_Analysis->Correlation Conclusion Conclusion & Reporting Correlation->Conclusion

Experimental Workflow for this compound Biomarker Assessment.

Experimental Protocols

Protocol 1: Quantification of Human this compound in Serum/Plasma by Sandwich ELISA

This protocol provides a general framework for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of human this compound in serum or plasma samples. Specific antibody concentrations and incubation times may need to be optimized.

Materials:

  • High-binding 96-well microplate

  • Human this compound capture antibody

  • Human this compound detection antibody (biotinylated)

  • Recombinant human this compound standard

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to the recommended concentration in coating buffer.

    • Add 100 µL of the diluted capture antibody to each well of the 96-well plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 300 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well.

    • Seal the plate and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the recombinant human this compound standard in assay diluent.

    • Add 100 µL of standards and samples (serum or plasma) to the appropriate wells.

    • Seal the plate and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the biotinylated detection antibody to the recommended concentration in assay diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Seal the plate and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute Streptavidin-HRP to the recommended concentration in assay diluent.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.

  • Signal Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, monitoring for color development.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Quantification of Human this compound mRNA in Cardiac Tissue by RT-qPCR

This protocol outlines the steps for quantifying the relative expression of the human Cardiotrophin-1 gene (CTF1) in cardiac tissue using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Materials:

  • Total RNA isolated from human cardiac tissue

  • RNase-free water, tubes, and pipette tips

  • Reverse transcription kit (e.g., with M-MLV or a similar reverse transcriptase)

  • qPCR master mix (SYBR Green or probe-based)

  • Forward and reverse primers for human CTF1 and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Note on Primers: Validated primer sequences for human CTF1 are crucial for accurate qPCR results. It is recommended to either design primers using software like Primer-BLAST and validate their efficiency or use pre-validated commercial primer assays.

Example of Primer Design Parameters:

  • Amplicon length: 70-150 bp

  • Primer length: 18-24 nucleotides

  • GC content: 40-60%

  • Melting temperature (Tm): 60-65°C

Procedure:

  • RNA Quality Control:

    • Assess the purity and integrity of the isolated RNA using a spectrophotometer (A260/A280 ratio between 1.8 and 2.1) and agarose gel electrophoresis or a bioanalyzer.

  • Reverse Transcription (cDNA Synthesis):

    • Following the manufacturer's protocol for the chosen reverse transcription kit, synthesize cDNA from 1 µg of total RNA.

    • Include a no-reverse transcriptase control to check for genomic DNA contamination.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix on ice. For a 20 µL reaction, a typical setup is:

      • 10 µL of 2x qPCR master mix

      • 1 µL of forward primer (10 µM)

      • 1 µL of reverse primer (10 µM)

      • 2 µL of cDNA template (diluted 1:10)

      • 6 µL of nuclease-free water

    • Set up reactions in triplicate for each sample and target gene, including no-template controls.

  • qPCR Cycling Conditions:

    • A typical thermal cycling protocol is as follows:

      • Initial Denaturation: 95°C for 10 minutes (1 cycle)

      • Cycling: 95°C for 15 seconds, followed by 60°C for 1 minute (40 cycles)

      • Melt Curve Analysis (for SYBR Green): Slowly increase the temperature from 60°C to 95°C to assess product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the relative expression of CTF1 using the ΔΔCt method:

      • Normalize to Reference Gene: ΔCt = Ct(CTF1) - Ct(Reference Gene)

      • Normalize to Control Group: ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample)

      • Calculate Fold Change: 2-ΔΔCt

Conclusion

Cardiotrophin-1 is a promising biomarker for the diagnosis, prognosis, and monitoring of heart failure. Its elevated levels are consistently observed in patients with cardiac dysfunction and correlate with disease severity. The provided protocols for ELISA and RT-qPCR offer standardized methods for the quantification of this compound protein and mRNA levels, respectively. These tools will be invaluable for researchers and drug development professionals seeking to further elucidate the role of this compound in heart failure and to evaluate the efficacy of novel therapeutic interventions. Careful experimental design, optimization, and data analysis are essential for obtaining reliable and reproducible results in the study of this important biomarker.

References

Application of Cardiotrophin-1 (CT-1) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cardiotrophin-1 in Neuroscience

Cardiotrophin-1 (CT-1) is a member of the interleukin-6 (IL-6) superfamily of cytokines. While initially identified for its role in cardiac myocyte hypertrophy, a growing body of evidence has highlighted its significant and diverse functions within the nervous system. This compound has emerged as a potent neurotrophic factor with demonstrated neuroprotective effects, playing a crucial role in neuronal survival, differentiation, and the response to injury. Its therapeutic potential is currently being explored for a range of neurological and neurodegenerative disorders.

This compound exerts its effects by binding to a receptor complex composed of the leukemia inhibitory factor receptor β (LIFRβ) and the glycoprotein 130 (gp130) co-receptor. This interaction triggers the activation of several intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase/Akt (PI3K/Akt) pathways.[1] These pathways are central to mediating the pro-survival and differentiation signals of this compound in neuronal cells.

This document provides detailed application notes and experimental protocols for researchers investigating the role of this compound in neuroscience. It includes quantitative data on its efficacy, step-by-step methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

Table 1: Neuroprotective Effect of this compound on Embryonic Motor Neuron Survival
Treatment GroupConcentrationSurvival of Plated Motor Neurons (%)
Control-< 20%
This compound1 ng/mL45.8 ± 4.2%[2]
This compound10 ng/mL~60%[2]
This compound100 ng/mL~65%[2]

Data is expressed as mean ± standard error of the mean (SEM).[2]

Table 2: Effect of this compound on Neuronal Differentiation of Human Umbilical Cord Blood-Derived Mesenchymal Stem Cells (hUCB-MSCs)
Treatment GroupNeuronal Marker Expression (Fold Change vs. Control)
Nestin
NIM without this compoundBaseline
NIM with this compoundIncreased
βIII-tubulin
NIM without this compoundBaseline
NIM with this compoundSignificantly Increased
GFAP
NIM without this compoundBaseline
NIM with this compoundIncreased

NIM: Neural Induction Medium. Data is qualitative, indicating an increase in the expression of neuronal markers in the presence of this compound.

Table 3: Activation of Signaling Pathways by this compound in Neurons
Signaling PathwayKey Protein PhosphorylationFold Change in Phosphorylation (this compound vs. Control)Time Point
JAK/STATp-STAT3 (Tyr705)~4-fold15 minutes
JAK/STATp-STAT3 (Ser727)No significant change15 minutes
PI3K/Aktp-Akt (Ser473)Significantly Increased30 minutes

Data is representative of typical results observed in primary neurons or neuronal cell lines upon stimulation with this compound.

Experimental Protocols

Protocol 1: In Vitro Neuronal Survival Assay

This protocol is designed to assess the neuroprotective effects of this compound on primary motor neurons.

Materials:

  • Primary motor neuron culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • Recombinant this compound

  • Poly-D-lysine and laminin-coated culture plates

  • Trypan Blue solution or a viability assay kit (e.g., MTT, Calcein-AM/EthD-1)

  • Phase-contrast microscope

Procedure:

  • Cell Plating: Isolate primary motor neurons from embryonic spinal cords (e.g., E14 mouse embryos) using established protocols. Plate the cells at a density of 5,000-10,000 cells/well in a 96-well plate pre-coated with poly-D-lysine and laminin.[2]

  • Treatment: After allowing the cells to adhere for 24 hours, replace the medium with fresh culture medium containing different concentrations of this compound (e.g., 0, 1, 10, 100 ng/mL).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assessment of Survival:

    • Trypan Blue Exclusion: Gently aspirate the medium and add a 0.4% Trypan Blue solution. Incubate for 2-3 minutes. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

    • Fluorescent Viability Assay: Use a commercial viability/cytotoxicity kit according to the manufacturer's instructions. This typically involves incubating the cells with fluorescent dyes that stain live and/or dead cells, followed by imaging and quantification using a fluorescence microscope or plate reader.

  • Data Analysis: Calculate the percentage of surviving neurons for each treatment group relative to the control group.

Protocol 2: Neuronal Differentiation of Neural Stem Cells (NSCs)

This protocol outlines the induction of neuronal differentiation from NSCs using this compound.

Materials:

  • NSC culture medium (e.g., DMEM/F12 supplemented with N2, B27, and growth factors like EGF and bFGF)

  • Neuronal differentiation medium (NSC culture medium without growth factors)

  • Recombinant this compound

  • Poly-L-ornithine and fibronectin-coated culture plates

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% goat serum)

  • Primary antibodies against neuronal markers (e.g., βIII-tubulin, MAP2, NeuN)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • NSC Plating: Plate NSCs on coated culture plates in NSC culture medium.

  • Induction of Differentiation: When the cells reach 70-80% confluency, replace the medium with neuronal differentiation medium containing this compound (e.g., 50 ng/mL).

  • Differentiation: Culture the cells for 7-14 days, changing the medium every 2-3 days with fresh differentiation medium containing this compound.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize and block the cells for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of cells expressing neuronal markers.

Protocol 3: Western Blot Analysis of this compound Signaling Pathways

This protocol details the detection of phosphorylated STAT3 and Akt as a measure of this compound-induced signaling pathway activation.

Materials:

  • Neuronal cell culture

  • Recombinant this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies against total STAT3, phospho-STAT3 (Tyr705), total Akt, and phospho-Akt (Ser473)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture neuronal cells to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Stimulate the cells with this compound (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Wash the cells with ice-cold PBS and lyse them on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

CT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CT1 Cardiotrophin-1 (this compound) Receptor gp130/LIFRβ Receptor Complex CT1->Receptor Binding JAK JAK Receptor->JAK Activation PI3K PI3K Receptor->PI3K Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Akt Akt PI3K->Akt Activation pAkt p-Akt Akt->pAkt pAkt->Nucleus Downstream Signaling Gene_Expression Gene Expression (Survival, Differentiation) Nucleus->Gene_Expression

Caption: this compound Signaling Pathways in Neurons.

Neuronal_Survival_Workflow start Isolate & Plate Primary Motor Neurons treatment Treat with this compound (Different Concentrations) start->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Assess Neuronal Survival (e.g., Trypan Blue, MTT) incubation->viability_assay analysis Quantify & Analyze Data viability_assay->analysis end Determine Neuroprotective Effect of this compound analysis->end

Caption: Experimental Workflow for Neuronal Survival Assay.

Western_Blot_Workflow start Treat Neuronal Cells with this compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibody (p-STAT3/p-Akt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western Blot Workflow for Signaling Pathway Analysis.

References

Application Notes and Protocols for CT-1 Gene Knockdown and Knockout Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and implementing Cardiotrophin-1 (CT-1) gene knockdown and knockout experiments. This document outlines the critical signaling pathways involving this compound, detailed protocols for gene silencing and editing, and methods for validating experimental outcomes.

Introduction to Cardiotrophin-1 (this compound)

Cardiotrophin-1 (this compound) is a member of the interleukin-6 (IL-6) cytokine family, known for its pleiotropic effects on various cell types. It plays a significant role in cellular processes such as growth, differentiation, and survival. This compound exerts its effects by binding to a receptor complex composed of the glycoprotein 130 (gp130) and the leukemia inhibitory factor receptor beta (LIFR). This interaction triggers the activation of intracellular signaling cascades, primarily the Janus kinase/signal transducers and activators of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK/ERK) pathways. Understanding these pathways is crucial for designing and interpreting this compound gene knockdown or knockout experiments.

This compound Signaling Pathways

This compound signaling is initiated by its binding to the gp130/LIFR heterodimeric receptor complex. This binding event leads to the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the intracellular domains of the receptors. These phosphorylated sites serve as docking stations for STAT proteins, primarily STAT1 and STAT3. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.

In addition to the JAK/STAT pathway, this compound also activates the Ras-Raf-MEK-ERK (MAPK) signaling cascade. This pathway is crucial for cell proliferation and differentiation. The activation of this pathway by this compound involves a series of phosphorylation events that ultimately lead to the activation of ERK (extracellular signal-regulated kinase), which then phosphorylates various cytoplasmic and nuclear targets.

Signaling Pathway Diagram

CT1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CT1 This compound ReceptorComplex gp130/LIFR Complex CT1->ReceptorComplex gp130 gp130 LIFR LIFR JAK JAK ReceptorComplex->JAK Ras Ras ReceptorComplex->Ras STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes STAT_target STAT Target Genes (e.g., for Hypertrophy) pSTAT->STAT_target translocates & regulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK ERK_target ERK Target Genes (e.g., for Survival) pERK->ERK_target translocates & regulates

Caption: this compound Signaling Pathways.

Experimental Protocols

Gene Knockdown using siRNA

Gene knockdown via small interfering RNA (siRNA) offers a transient reduction in gene expression.

Protocol: siRNA Transfection for this compound Knockdown

  • Cell Seeding:

    • One day prior to transfection, seed healthy, subconfluent cells in antibiotic-free normal growth medium supplemented with fetal bovine serum (FBS). The optimal cell density will vary depending on the cell line and plate format and should be determined empirically. A starting point for a 6-well plate is typically 1-2 x 10^5 cells per well.

  • Preparation of siRNA-Transfection Reagent Complex:

    • Solution A: Dilute the desired amount of this compound specific siRNA duplex into siRNA Transfection Medium. The optimal concentration should be determined experimentally, typically in the range of 20-80 pmol.

    • Solution B: Dilute the appropriate volume of a suitable siRNA Transfection Reagent into siRNA Transfection Medium.

    • Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Wash the cells once with siRNA Transfection Medium.

    • Aspirate the medium and add the siRNA-transfection reagent complex mixture to the cells.

    • Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After incubation, add one volume of normal growth medium containing 2x the normal concentration of serum and antibiotics and incubate for an additional 24 hours.

    • Aspirate the medium and replace it with fresh, complete growth medium.

    • Assay the cells for this compound knockdown 24-72 hours post-transfection.

Validation of Knockdown:

  • Quantitative Real-Time PCR (qPCR): To quantify the reduction in this compound mRNA levels.

  • Western Blot: To assess the decrease in this compound protein expression.

Gene Knockdown using shRNA

For stable, long-term gene silencing, short hairpin RNA (shRNA) delivered via lentiviral vectors is a robust method.

Protocol: Lentiviral Transduction for Stable this compound Knockdown

  • Lentiviral Particle Production:

    • Co-transfect HEK293T cells with the pLKO.1-shRNA-CT-1 plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.

  • Transduction of Target Cells:

    • Seed target cells 24 hours before transduction.

    • On the day of transduction, replace the medium with fresh medium containing polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.

    • Add the concentrated lentiviral particles to the cells at a predetermined multiplicity of infection (MOI).

    • Incubate the cells for 24 hours.

  • Selection of Transduced Cells:

    • Replace the virus-containing medium with fresh growth medium.

    • After 48 hours, begin selection with an appropriate antibiotic (e.g., puromycin) at a concentration determined by a kill curve for the specific cell line.

    • Maintain selection for 1-2 weeks until stable, resistant colonies are formed.

  • Expansion and Validation:

    • Expand the antibiotic-resistant cell pools or single-cell clones.

    • Validate this compound knockdown using qPCR and Western blot.

Gene Knockout using CRISPR-Cas9

CRISPR-Cas9 technology allows for the permanent disruption of a target gene.

Protocol: CRISPR-Cas9 Mediated Knockout of this compound

  • Guide RNA (gRNA) Design and Cloning:

    • Design two or more gRNAs targeting an early exon of the this compound gene to increase the likelihood of a frameshift mutation. Use online design tools to minimize off-target effects.

    • Synthesize and clone the gRNA sequences into a suitable Cas9 expression vector.

  • Transfection of Cas9 and gRNA:

    • Transfect the target cells with the Cas9-gRNA expression plasmid. Alternatively, deliver Cas9 protein and synthetic gRNA as a ribonucleoprotein (RNP) complex for a DNA-free approach.

  • Single-Cell Cloning:

    • After 48-72 hours, isolate single cells by fluorescence-activated cell sorting (FACS) if a fluorescent marker is co-expressed, or by limiting dilution into 96-well plates.

  • Screening and Validation of Knockout Clones:

    • Expand the single-cell clones.

    • Genomic DNA Analysis: Extract genomic DNA from each clone. Perform PCR to amplify the targeted region of the this compound gene. Sequence the PCR products (e.g., by Sanger sequencing) to identify insertions or deletions (indels) that result in a frameshift mutation.

    • Western Blot Analysis: Screen clones with confirmed frameshift mutations for the absence of this compound protein expression. This is a critical step to confirm a functional knockout.

Data Presentation

Quantitative data from knockdown and knockout experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Quantification of this compound mRNA Levels by qPCR

Experimental ConditionTarget GeneNormalized Expression (Relative to Control)Standard Deviationp-value
Control (Scrambled siRNA)This compound1.000.12-
This compound siRNAThis compound0.250.05<0.01
Control (Non-targeting shRNA)This compound1.000.15-
This compound shRNAThis compound0.180.04<0.01
Wild-Type (WT)This compound1.000.10-
This compound Knockout (KO)This compoundNot Detected-<0.001

Table 2: Quantification of this compound Protein Levels by Western Blot Densitometry

Experimental ConditionTarget ProteinNormalized Protein Level (Relative to Control)Standard Deviationp-value
Control (Scrambled siRNA)This compound1.000.15-
This compound siRNAThis compound0.350.08<0.05
Control (Non-targeting shRNA)This compound1.000.18-
This compound shRNAThis compound0.220.06<0.01
Wild-Type (WT)This compound1.000.11-
This compound Knockout (KO)This compoundNot Detected-<0.001

Experimental Workflows

siRNA Knockdown Workflow

siRNA_Workflow A Day 1: Seed Cells B Day 2: Prepare siRNA-Lipid Complex A->B C Day 2: Transfect Cells B->C D Day 3: Change Medium C->D E Day 4-5: Harvest Cells for Analysis D->E F qPCR Analysis (mRNA levels) E->F G Western Blot Analysis (Protein levels) E->G

Caption: siRNA Knockdown Workflow.

CRISPR-Cas9 Knockout Workflow

CRISPR_Workflow A Design & Clone gRNAs targeting this compound B Transfect Cells with Cas9 & gRNA A->B C Isolate Single Cells (FACS or Limiting Dilution) B->C D Expand Clonal Populations C->D E Screen Clones by Genomic PCR & Sequencing D->E F Validate Knockout by Western Blot E->F G Expand Validated KO Clones for a nd Functional Assays F->G

Caption: CRISPR-Cas9 Knockout Workflow.

Application Notes and Protocols: Flow Cytometry Analysis of CT-1 Receptor (CNTFR) Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiotrophin-1 (CT-1), a member of the interleukin-6 (IL-6) cytokine family, plays a crucial role in a variety of physiological and pathological processes, including cardiac development, hypertrophy, and protection against apoptosis. The biological effects of this compound are mediated through its interaction with a specific cell surface receptor complex. The initial binding occurs with the high-affinity this compound receptor alpha subunit (CNTFRα), which then recruits the signal-transducing subunits, glycoprotein 130 (gp130) and leukemia inhibitory factor receptor beta (LIFRβ). Activation of this tripartite receptor complex triggers several downstream signaling cascades, including the Jak/STAT, Ras/MAPK, and PI3K/Akt pathways, which are pivotal in regulating cell survival, proliferation, and differentiation.

Given the therapeutic potential of targeting the this compound signaling axis in cardiovascular diseases and neurodegenerative disorders, accurate quantification of CNTFR expression on various cell types is paramount. Flow cytometry offers a powerful and quantitative method to analyze the surface expression of CNTFR at the single-cell level. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound receptor expression using flow cytometry.

Data Presentation: CNTFR Expression

The expression of CNTFR can vary significantly across different cell and tissue types. Below is a summary of representative data on CNTFR expression as determined by flow cytometry and other immunoassays. Please note that the following data is illustrative and values may vary depending on the specific cell line, passage number, and experimental conditions.

Cell Type/TissueSpeciesAssay MethodKey FindingsReference
Optic Nerve Head Astrocytes (ONHA)HumanWestern Blot, ImmunocytochemistryExpress CNTFRα, gp130, and LIFRβ protein.[1][1]
Lamina Cribrosa (LC) CellsHumanWestern Blot, ImmunocytochemistryExpress CNTFRα, gp130, and LIFRβ protein.[1][1]
Cementoblasts (OCCM-30)MurineWestern Blot, RT-qPCR, ImmunofluorescenceExpress CNTFRα, gp130, and LIFRβ at both mRNA and protein levels.[2][2]
Prostate Glandular Epithelium (PWR-1E)HumanImmunohistochemistry, ImmunofluorescenceCNTFRα is highly expressed in the basal layer of the glandular epithelium.[3][3]
MyocardiumHumanImmunohistochemistryHigh levels of Cardiotrophin-1, the ligand for CNTFR, are expressed during cardiogenesis.[4][4]

Signaling Pathways

The binding of Cardiotrophin-1 (this compound) to the CNTFRα subunit initiates the recruitment of gp130 and LIFRβ to form a functional high-affinity receptor complex. This event triggers the activation of intracellular signaling pathways crucial for mediating the diverse biological effects of this compound.

CT1_Signaling_Pathway This compound Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_jak_stat Jak/STAT Pathway cluster_mapk Ras/MAPK Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound CNTFR CNTFR This compound->CNTFR Binds gp130 gp130 CNTFR->gp130 Recruits LIFR LIFR CNTFR->LIFR Recruits JAK JAK gp130->JAK Ras Ras gp130->Ras PI3K PI3K gp130->PI3K STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Transcription Gene Transcription pSTAT3->Gene Transcription Translocates to Nucleus Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Cell Proliferation Cell Proliferation pERK->Cell Proliferation Akt Akt PI3K->Akt pAkt pAkt Akt->pAkt Cell Survival Cell Survival pAkt->Cell Survival

Caption: this compound binding to CNTFRα recruits gp130 and LIFRβ, activating Jak/STAT, Ras/MAPK, and PI3K/Akt pathways.

Experimental Protocols

Protocol 1: Preparation of Single-Cell Suspension from Adherent Cells

Materials:

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cell dissociation reagent (e.g., Trypsin-EDTA or a gentle, non-enzymatic cell dissociation solution)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • 15 mL conical tubes

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Aspirate the cell culture medium from the flask or dish.

  • Wash the cell monolayer once with sterile PBS to remove any residual serum.

  • Add a sufficient volume of pre-warmed cell dissociation reagent to cover the cell monolayer.

  • Incubate at 37°C for 2-5 minutes, or until cells detach. Monitor the cells under a microscope to avoid over-trypsinization.

  • Gently tap the side of the flask to dislodge the cells.

  • Add at least two volumes of complete cell culture medium containing FBS to neutralize the dissociation reagent.

  • Transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in cold Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS and 0.05% sodium azide).

  • Perform a cell count and viability assessment. Adjust the cell concentration to 1 x 10^6 cells/mL in Flow Cytometry Staining Buffer.

Protocol 2: Flow Cytometric Staining of CNTFR

Materials:

  • Prepared single-cell suspension (1 x 10^6 cells/mL)

  • Flow Cytometry Staining Buffer (FACS Buffer)

  • Fc receptor blocking solution (e.g., Human TruStain FcX™ or mouse Fc block)

  • Primary antibody: Fluorochrome-conjugated anti-CNTFR antibody or a purified primary anti-CNTFR antibody.

  • (If using a purified primary antibody) A suitable fluorochrome-conjugated secondary antibody.

  • Isotype control antibody corresponding to the host and isotype of the primary antibody.

  • Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye).

  • 12 x 75 mm FACS tubes.

Procedure:

  • Aliquot 100 µL of the cell suspension (containing 1 x 10^5 cells) into each FACS tube.

  • Fc Receptor Blocking (Optional but Recommended): Add Fc receptor blocking solution to each tube according to the manufacturer's instructions to prevent non-specific antibody binding. Incubate for 10-15 minutes at 4°C.

  • Primary Antibody Staining:

    • Add the predetermined optimal concentration of the anti-CNTFR antibody or the corresponding isotype control to the appropriate tubes.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of cold FACS Buffer to each tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

  • Secondary Antibody Staining (if applicable):

    • If an unconjugated primary antibody was used, resuspend the cell pellet in 100 µL of FACS Buffer.

    • Add the appropriate fluorochrome-conjugated secondary antibody at its optimal concentration.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

    • Repeat the washing step as described in step 4.

  • Cell Resuspension and Viability Staining:

    • Resuspend the cell pellet in 300-500 µL of FACS Buffer.

    • If a non-fixable viability dye is being used, add it to the cells just prior to analysis according to the manufacturer's protocol.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Collect a sufficient number of events for statistical analysis (typically 10,000 - 50,000 events in the live, single-cell gate).

Experimental Workflow

Flow_Cytometry_Workflow Flow Cytometry Workflow for CNTFR Analysis Start Start Cell_Suspension Prepare Single-Cell Suspension Start->Cell_Suspension Fc_Block Fc Receptor Blocking (Optional) Cell_Suspension->Fc_Block Primary_Stain Primary Antibody Staining (Anti-CNTFR or Isotype) Fc_Block->Primary_Stain Wash1 Wash Primary_Stain->Wash1 Secondary_Stain Secondary Antibody Staining (If applicable) Wash1->Secondary_Stain Resuspend Resuspend in FACS Buffer & Add Viability Dye Wash1->Resuspend If no secondary Ab Wash2 Wash Secondary_Stain->Wash2 Wash2->Resuspend Acquire Acquire on Flow Cytometer Resuspend->Acquire Analyze Data Analysis Acquire->Analyze End End Analyze->End

Caption: A streamlined workflow for the detection of CNTFR expression by flow cytometry.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cardiotrophin-1 Western Blots

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low or no signal in Cardiotrophin-1 (CT-1) Western blots.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any band for Cardiotrophin-1 on my Western blot. What are the possible reasons?

A weak or absent signal for this compound can stem from several factors throughout the Western blotting workflow. Key areas to investigate include the protein sample quality, antibody performance, and technical aspects of the electrophoresis, transfer, and detection steps. A systematic approach to troubleshooting is often the most effective way to identify the root cause.

Q2: How can I ensure my protein sample is suitable for this compound detection?

The quality and preparation of your protein lysate are critical for successful this compound detection.

  • Low Protein Abundance: this compound expression varies significantly across different tissues. It is highly expressed in the heart, skeletal muscle, prostate, and ovary, but has lower expression in the lungs, kidneys, and pancreas.[1][2] Tissues such as the brain, liver, and spleen have little to no this compound expression.[1] Ensure you are using a tissue or cell type known to express this compound or consider using positive control lysates from these tissues.

  • Sample Integrity: To prevent degradation of your target protein, always use fresh samples and add protease inhibitors to your lysis buffer.[3] Keep samples on ice throughout the preparation process.

  • Protein Loading: Insufficient protein loaded on the gel can lead to a signal below the detection limit. It is recommended to perform a protein concentration assay (e.g., BCA or Bradford) to ensure you are loading an adequate and consistent amount of protein in each lane (typically 20-40 µg of total protein from cell or tissue lysates).

Q3: My primary antibody for this compound doesn't seem to be working. How can I troubleshoot this?

Issues with the primary antibody are a common source of weak or no signal.

  • Antibody Concentration: The manufacturer's recommended dilution is a starting point. You may need to optimize the antibody concentration by performing a dot blot or testing a range of dilutions on your Western blot.[3]

  • Antibody Activity: Ensure the antibody has been stored correctly according to the manufacturer's instructions and has not expired. Repeated freeze-thaw cycles can reduce antibody activity.

  • Incubation Time and Temperature: Increasing the incubation time (e.g., overnight at 4°C) can enhance the signal for low-abundance proteins.[4][5]

  • Antibody Specificity: Verify that the primary antibody is specific for this compound and is suitable for Western blotting applications.

Q4: Could the protein transfer be the reason for my low this compound signal?

Inefficient protein transfer from the gel to the membrane will result in a weak signal. Given that the molecular weight of Cardiotrophin-1 is approximately 21.5 kDa, some specific considerations are necessary.[6]

  • Membrane Pore Size: For a protein of this compound's size, a membrane with a 0.2 µm pore size is recommended to prevent the protein from passing through the membrane during transfer ("blow-through").[3]

  • Transfer Conditions: Optimize the transfer time and voltage. Over-transfer can occur with smaller proteins, leading to signal loss. A wet transfer setup is generally more efficient than semi-dry transfer for quantitative results.[3]

  • Transfer Verification: After transfer, you can stain the membrane with Ponceau S to visualize the transferred proteins and ensure the transfer was even and efficient across the gel.[3] You can also check the gel for any remaining protein.

Q5: How do blocking and washing steps affect the signal for this compound?

Both blocking and washing are crucial for achieving a good signal-to-noise ratio, but improper execution can lead to low signal.

  • Over-blocking: Excessive blocking can mask the epitope on this compound that the primary antibody recognizes.[7] Blocking for 1 hour at room temperature is typically sufficient. If you suspect over-blocking, try reducing the blocking time or using a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).

  • Excessive Washing: While adequate washing is necessary to reduce background, excessive or harsh washing can strip the antibodies from the membrane, leading to a weaker signal.[7] Adhere to the recommended number and duration of washes in your protocol.

Troubleshooting Summary Table

Potential Problem Possible Cause Recommended Solution
No/Weak Signal Low abundance of this compound in the sample.Use a positive control (e.g., heart or skeletal muscle lysate).[1] Consider immunoprecipitation to enrich for this compound.[3]
Inactive primary or secondary antibody.Use a fresh antibody or one that has been stored correctly. Test antibody activity with a dot blot.[3]
Suboptimal antibody concentration.Optimize the antibody dilution. Start with the manufacturer's recommendation and test a range of concentrations.[5]
Insufficient protein loaded.Quantify protein concentration and load at least 20-40 µg of total lysate per lane.[4]
Inefficient protein transfer.Use a 0.2 µm pore size membrane for the ~21.5 kDa this compound protein.[3] Confirm transfer with Ponceau S staining.[3]
Over-blocking of the membrane.Reduce blocking time to 1 hour at room temperature. Try a different blocking agent.[7]
Excessive washing.Reduce the number or duration of wash steps.
Inactive detection reagent.Use a fresh, unexpired substrate.[4]
Insufficient exposure time.Increase the exposure time when imaging the blot.[4]

Experimental Protocols

Protein Extraction from Heart Tissue
  • Excise and wash the heart tissue in ice-cold PBS to remove excess blood.

  • Mince the tissue into small pieces on ice.

  • Homogenize the tissue in RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail. A common ratio is 10 µL of buffer per milligram of tissue.

  • Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Store the protein lysates at -80°C until use.

Western Blot Protocol for Cardiotrophin-1
  • Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-40 µg of protein per well onto a 12% polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a 0.2 µm PVDF membrane at 100V for 60-90 minutes in a wet transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-CT-1 primary antibody (at its optimized dilution) in 5% milk in TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (at the appropriate dilution) in 5% milk in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

Visual Guides

Cardiotrophin-1 Signaling Pathway

Cardiotrophin_1_Signaling CT1 Cardiotrophin-1 (this compound) Receptor gp130/LIFRβ Receptor Complex CT1->Receptor Binds JAK JAK Receptor->JAK Activates PI3K PI3K Receptor->PI3K Activates Ras Ras Receptor->Ras Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Nucleus Nucleus STAT3->Nucleus Akt Akt PI3K->Akt Response Cellular Responses (e.g., Hypertrophy, Survival) Akt->Response MAPK MAPK (ERK1/2) Ras->MAPK MAPK->Response Nucleus->Response Gene Expression WB_Troubleshooting Start Start: Low/No Signal Sample 1. Check Protein Sample - Use positive control tissue - Verify protein load (20-40µg) - Add protease inhibitors Start->Sample Antibody 2. Evaluate Antibodies - Optimize primary Ab dilution - Check Ab activity (dot blot) - Incubate overnight at 4°C Sample->Antibody Transfer 3. Assess Protein Transfer - Use 0.2µm membrane for this compound - Verify with Ponceau S stain - Optimize transfer conditions Antibody->Transfer BlockWash 4. Refine Blocking/Washing - Avoid over-blocking (1 hr RT) - Do not overwash membrane Transfer->BlockWash Detection 5. Confirm Detection - Use fresh ECL substrate - Increase exposure time BlockWash->Detection Success Signal Restored Detection->Success

References

Technical Support Center: Optimizing CT-1 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Cardiotrophin-1 (CT-1) in their cell culture experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during cell culture experiments involving this compound.

Problem Possible Cause Suggested Solution
No observable effect of this compound on cells (e.g., no hypertrophy, differentiation, or survival benefit). Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Start with a broad range (e.g., 0.01 nM to 10 nM or 1 ng/mL to 100 ng/mL) and narrow down to the effective concentration.[1]
Incorrect Handling or Storage of this compound: Improper storage or repeated freeze-thaw cycles can lead to a loss of bioactivity.Aliquot this compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.
Cell Type Unresponsive to this compound: The cells may not express the necessary receptors (gp130 and LIFRβ) to respond to this compound.Verify the expression of gp130 and LIFRβ in your cell line using techniques like Western blot, qPCR, or flow cytometry.
Issues with Cell Culture Medium: Components in the serum or other supplements may interfere with this compound signaling.For initial optimization experiments, consider using a serum-free or reduced-serum medium to establish a baseline response.[1]
High levels of cell death or cytotoxicity observed after this compound treatment. This compound Concentration is Too High: Excessive concentrations of cytokines can sometimes lead to off-target effects or cytotoxicity.Review your dose-response data to ensure you are not using a cytotoxic concentration. Test a lower range of concentrations.
Contamination of Cell Culture: Bacterial, fungal, or mycoplasma contamination can cause widespread cell death.Regularly test your cell cultures for mycoplasma contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.
General Cell Culture Stress: Factors such as improper pH, temperature, or CO2 levels can lead to cell stress and death.Ensure your incubator and cell culture conditions are optimal for your specific cell line.[2]
Inconsistent or variable results between experiments. Inconsistent this compound Aliquots: Variability in the concentration of this compound between aliquots can lead to inconsistent results.Ensure thorough mixing of the stock solution before aliquoting. Use a calibrated pipette for accurate measurements.
Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift, altering the cells' response to stimuli.Use cells within a consistent and low passage number range for all experiments.
Variability in Seeding Density: The initial number of cells plated can influence their response to this compound.Maintain a consistent seeding density across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture experiments?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific biological effect being studied. Based on published literature, a good starting point for many applications is in the low nanomolar (nM) or nanogram per milliliter (ng/mL) range. It is strongly recommended to perform a dose-response curve for your specific cell line and assay.

Q2: How should I prepare and store my this compound stock and working solutions?

A2: Upon receiving lyophilized this compound, it is recommended to reconstitute it in a sterile buffer as per the manufacturer's instructions to create a concentrated stock solution. This stock solution should then be aliquoted into smaller, single-use volumes and stored at -80°C to minimize degradation from repeated freeze-thaw cycles. Working solutions should be freshly prepared for each experiment by diluting the stock solution in your cell culture medium.

Q3: What are the primary signaling pathways activated by this compound?

A3: this compound is a member of the IL-6 cytokine family and primarily signals through a receptor complex composed of the glycoprotein 130 (gp130) and the leukemia inhibitory factor receptor beta (LIFRβ).[3] This leads to the activation of downstream signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway.[4]

Q4: Can I use this compound in serum-containing medium?

A4: Yes, this compound can be used in serum-containing medium. However, for initial optimization experiments, especially when determining the minimal effective concentration, using a serum-free or low-serum medium can be beneficial to avoid potential confounding effects from growth factors and cytokines present in the serum.[1]

Q5: How long should I incubate my cells with this compound?

A5: The incubation time will vary depending on the biological response being measured. For signaling pathway activation studies (e.g., phosphorylation of STAT3 or ERK), short incubation times (minutes to a few hours) are typically sufficient. For longer-term effects such as cell differentiation, hypertrophy, or survival, incubation can range from 24 hours to several days.[1][5] It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific assay.

Quantitative Data Summary

The following table summarizes effective concentrations of this compound used in various cell culture experiments as reported in the literature. This information can be used as a starting point for designing your own experiments.

Cell Type Biological Effect Effective Concentration Range Reference
Cardiac FibroblastsDNA and Collagen Synthesis10⁻¹¹ to 10⁻⁸ mol/L[6]
Neonatal Rat Cardiac MyocytesSurvivalEC₅₀ of 0.02 nM; maximal effect at 0.1 nM[1]
Adult Rat Cardiac MyocytesProtection from Hypoxia20 ng/mL[5]
Embryonic Mouse MotoneuronsSurvival10 ng/mL[7]
Skeletal Myoblasts (C2C12)Inhibition of Differentiation10 ng/mL[8]
Peripheral Blood Mononuclear Cells (PBMCs)Cytokine ExpressionUp to 100 ng/mL[9]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration (Dose-Response Experiment)

This protocol outlines a general method for determining the optimal concentration of this compound for a desired biological effect using a cell viability assay as an example.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours in complete medium.

  • Serum Starvation (Optional): If your assay is sensitive to serum components, replace the complete medium with serum-free or low-serum medium and incubate for 4-24 hours.

  • Preparation of this compound Dilutions: Prepare a series of this compound dilutions in your chosen assay medium. A common approach is to use a 10-fold dilution series (e.g., 100 ng/mL, 10 ng/mL, 1 ng/mL, 0.1 ng/mL, 0.01 ng/mL) and a vehicle control (medium without this compound).

  • Treatment: Remove the medium from the cells and add the prepared this compound dilutions.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Plot the cell viability data against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).

Protocol 2: Assessing Cell Viability using Trypan Blue Exclusion Assay

This protocol describes a method to quantify the number of viable and non-viable cells following treatment with this compound.

Materials:

  • Cells cultured in appropriate vessels (e.g., 6-well plates)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Complete cell culture medium

  • Trypan Blue stain (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Cell Treatment: Culture and treat cells with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells with PBS.

    • Add Trypsin-EDTA to detach the cells and incubate at 37°C for a few minutes.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

  • Cell Staining:

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

  • Cell Counting:

    • Load the stained cell suspension into a hemocytometer.

    • Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.

  • Calculation:

    • Calculate the cell concentration (cells/mL) and the percentage of viable cells.

    • Percentage of Viable Cells = (Number of Viable Cells / Total Number of Cells) x 100

Visualizations

CT1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 JAK JAK gp130->JAK Activates LIFR LIFRβ LIFR->JAK Activates CT1 Cardiotrophin-1 (this compound) CT1->gp130 Binds to receptor complex CT1->LIFR Binds to receptor complex STAT3 STAT3 JAK->STAT3 Phosphorylates Ras Ras JAK->Ras Activates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Hypertrophy, Survival) ERK->Gene_Expression Translocates to nucleus STAT3_dimer->Gene_Expression Translocates to nucleus

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Starve_Cells Serum starve cells (optional) Seed_Cells->Starve_Cells Prepare_Dilutions Prepare this compound serial dilutions Starve_Cells->Prepare_Dilutions Add_Treatment Add this compound to cells Prepare_Dilutions->Add_Treatment Incubate Incubate for desired time Add_Treatment->Incubate Viability_Assay Perform cell viability assay Incubate->Viability_Assay Read_Plate Read plate Viability_Assay->Read_Plate Analyze_Data Analyze data and plot dose-response curve Read_Plate->Analyze_Data

Caption: Workflow for Dose-Response Experiment.

Troubleshooting_Logic Start No observable effect of this compound? Check_Concentration Is the this compound concentration optimized? Start->Check_Concentration Yes Perform_Dose_Response Perform dose-response experiment Check_Concentration->Perform_Dose_Response No Check_Receptors Do cells express gp130/LIFRβ? Check_Concentration->Check_Receptors Yes Verify_Expression Verify receptor expression (e.g., Western Blot) Check_Receptors->Verify_Expression No Check_CT1_Activity Is the this compound bioactive? Check_Receptors->Check_CT1_Activity Yes New_Aliquots Use a new aliquot of this compound Check_CT1_Activity->New_Aliquots No Consider_Other_Factors Consider other factors (e.g., medium components, cell health) Check_CT1_Activity->Consider_Other_Factors Yes

Caption: Troubleshooting Decision Tree.

References

Troubleshooting CT-1 ELISA assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Cardiotrophin-1 (CT-1) ELISA assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a this compound sandwich ELISA?

A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) for this compound is a technique used to measure the concentration of this compound in a sample.[1][2] The microplate wells are pre-coated with a capture antibody specific to this compound. When the sample is added, the this compound antigen binds to this antibody. A second, biotin-conjugated detection antibody that also recognizes this compound is then added, forming a "sandwich" of capture antibody-CT-1-detection antibody. Next, Streptavidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotin on the detection antibody. Finally, a TMB substrate solution is introduced. The HRP enzyme catalyzes a color change, and the intensity of this color is proportional to the amount of this compound in the sample. The reaction is stopped with an acid solution, and the absorbance is measured, typically at 450 nm.[1]

Q2: What are the expected levels of this compound in normal human plasma and serum?

The concentration of human Cardiotrophin-1 is typically very low in normal plasma and may not be detectable with some standard ELISA kits.[3] Similarly, endogenous Human Cardiotrophin-1 may not be detectable in normal serum, though it can be measured in serum spiked with the protein.[3]

Q3: What are the typical CV (Coefficient of Variation) values for a this compound ELISA kit?

For a reliable assay, the intra-assay CV should be less than 10%, and the inter-assay CV should be less than 12%.[2] High CV values can indicate imprecision in the assay, which may stem from pipetting errors or issues with the washing steps.[4]

Troubleshooting Guides

Issue 1: High Background

Question: My blank wells and negative controls show high absorbance readings. What could be the cause, and how can I fix it?

High background can obscure the specific signal from your samples, leading to inaccurate results. The optical density (OD) of the blank well should ideally be less than 0.1.[5]

Potential Causes and Solutions

Potential CauseRecommended Solution
Contaminated Wash Buffer Prepare fresh wash buffer for each assay. Ensure the water and buffer components are free of contaminants.[5][6]
Insufficient Washing Increase the number of wash cycles or the soaking time between washes. Ensure complete aspiration of wash buffer from the wells after each wash. An automated plate washer can improve consistency.[6][7][8]
Overactive Substrate If the substrate solution appears blue before use, it may be contaminated or degraded. Use a fresh, colorless substrate.[5]
Excessive Antibody Concentration The concentration of the detection antibody or enzyme conjugate may be too high, leading to non-specific binding. Perform a titration to determine the optimal concentration.[6]
Prolonged Incubation Times Adhere to the incubation times specified in the protocol. Over-incubation can increase non-specific binding.[6][9]
Inadequate Blocking Ensure the blocking buffer is appropriate for the assay and that the incubation is carried out for the recommended duration to prevent non-specific binding of antibodies to the plate surface.[6][8]

Troubleshooting Workflow for High Background

High_Background_Troubleshooting start High Background (Blank OD > 0.1) check_substrate Is substrate colorless? start->check_substrate fresh_substrate Use fresh substrate check_substrate->fresh_substrate No check_washing Review washing protocol check_substrate->check_washing Yes fresh_substrate->check_washing optimize_washing Increase wash steps or soaking time check_washing->optimize_washing No check_reagents Review reagent concentrations check_washing->check_reagents Yes optimize_washing->check_reagents titrate_antibody Titrate detection Ab & enzyme conjugate check_reagents->titrate_antibody Too high check_incubation Review incubation times & temps check_reagents->check_incubation Optimal titrate_antibody->check_incubation adjust_incubation Adhere to protocol times & temps check_incubation->adjust_incubation Incorrect resolved Problem Resolved check_incubation->resolved Correct adjust_incubation->resolved

Caption: Troubleshooting workflow for high background in a this compound ELISA assay.

Issue 2: No or Weak Signal

Question: I am not getting any signal, or the signal is very weak across the entire plate, including the standards. What should I do?

A lack of signal can be frustrating and may point to a fundamental issue with the assay setup or reagents. The maximum OD value of the standard curve should be above 1.2 for the curve to be considered reliable.[5]

Potential Causes and Solutions

Potential CauseRecommended Solution
Omission of a Key Reagent Carefully review the protocol to ensure all reagents (e.g., detection antibody, enzyme conjugate, substrate) were added in the correct order.[6]
Expired or Improperly Stored Kit Components Verify that the kit and reagents are within their expiration date and have been stored at the recommended temperatures.[3][7] Avoid repeated freeze-thaw cycles of standards.[10]
Incorrect Reagent Preparation Double-check all calculations and dilutions for standards and reagents. Ensure lyophilized standards are properly reconstituted.[3][8]
Inadequate Incubation Times or Temperature Ensure incubation steps are performed for the specified duration and at the correct temperature. Bring reagents to room temperature before use if required.[3][6]
Inactive Enzyme or Substrate The enzyme conjugate (e.g., HRP) may have lost activity, or the substrate may be inactive. Test the activity of these components. Sodium azide is an inhibitor of HRP and should not be present in buffers.[6]
Incorrect Plate Reader Settings Confirm that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[6][10]

Logical Relationship of Key Reagents for Signal Generation

Signal_Generation_Pathway cluster_well ELISA Well capture_ab Capture Antibody ct1 This compound Antigen capture_ab->ct1 binds to detection_ab Detection Antibody (Biotinylated) ct1->detection_ab binds to streptavidin_hrp Streptavidin-HRP detection_ab->streptavidin_hrp binds to tmb_substrate TMB Substrate streptavidin_hrp->tmb_substrate catalyzes color_product Colored Product (Signal) tmb_substrate->color_product

Caption: Key interactions for signal generation in a this compound sandwich ELISA.

Issue 3: High Variability (Poor Replicates)

Question: My duplicate or triplicate readings for the same standard or sample are not consistent. How can I improve my precision?

High variability between replicates, indicated by a high coefficient of variation (CV%), compromises the reliability of your results.[4] The CV% should ideally be below 10%.[5]

Potential Causes and Solutions

Potential CauseRecommended Solution
Inaccurate Pipetting Calibrate and use high-quality pipettes. Ensure consistent pipetting technique, including holding the pipette vertically and using the correct tip immersion depth.[11] Avoid introducing bubbles into the wells.[10]
Inconsistent Incubation Times Use a timer to ensure all wells are incubated for the exact same amount of time.[11]
Temperature Fluctuations Avoid "edge effects" by ensuring the plate is incubated at a uniform temperature. Sealing the plate during incubation can help prevent uneven evaporation.[7][10]
Improper Mixing Thoroughly mix all reagents and samples before adding them to the wells.[6]
Inconsistent Washing Ensure uniform and thorough washing across all wells. Check for clogged ports on automated washers. After the final wash, tap the plate on absorbent paper to remove residual liquid.[6][10]

Experimental Workflow for Minimizing Variability

Minimizing_Variability_Workflow start Start Assay prep_reagents Prepare Reagents (Thorough Mixing) start->prep_reagents pipette_samples Pipette Standards & Samples (Consistent Technique) prep_reagents->pipette_samples incubate_1 Incubate (Sealed Plate, Uniform Temp) pipette_samples->incubate_1 wash_1 Wash Plate (Consistent & Thorough) incubate_1->wash_1 add_detection_ab Add Detection Antibody wash_1->add_detection_ab incubate_2 Incubate (Sealed Plate, Uniform Temp) add_detection_ab->incubate_2 wash_2 Wash Plate (Consistent & Thorough) incubate_2->wash_2 add_enzyme_conjugate Add Enzyme Conjugate wash_2->add_enzyme_conjugate incubate_3 Incubate (Sealed Plate, Uniform Temp) add_enzyme_conjugate->incubate_3 wash_3 Wash Plate (Consistent & Thorough) incubate_3->wash_3 add_substrate Add Substrate (Incubate in Dark) wash_3->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Plate (Wipe bottom, check for bubbles) stop_reaction->read_plate end End read_plate->end

Caption: Standard ELISA workflow with key steps for minimizing variability.

Issue 4: Poor Standard Curve

Question: My standard curve is non-linear or has a low R-squared value. What could be the problem?

A reliable standard curve is essential for accurate quantification. The R-squared (R²) value, which indicates the linearity of the curve, should be no less than 0.99.[5]

Potential Causes and Solutions

Potential CauseRecommended Solution
Improper Standard Preparation Carefully follow the protocol for reconstituting and diluting the standards. Ensure the stock solution is thoroughly mixed before preparing the dilution series.[3] Use a fresh set of dilutions for each assay.
Pipetting Inaccuracy Errors in pipetting the standard dilutions will directly impact the accuracy of the curve. Use calibrated pipettes and consistent technique.
Incorrect Curve Fit Use the appropriate regression model to fit the data (e.g., four-parameter logistic (4-PL) curve fit is common for ELISAs).
Saturated Signal If the upper points of the curve are flat, the signal may be saturated. Reduce the incubation time with the substrate or dilute the standards further.[9]
Low Signal If the lower points of the curve are indistinguishable from the blank, the assay may lack sensitivity. Try extending the incubation times for the sample or antibody steps.[3]

Key Experimental Protocols

Standard Dilution Protocol (Example)

  • Reconstitute Standard: Briefly centrifuge the vial of lyophilized standard. Add the volume of diluent specified in the kit protocol to create the stock solution. Mix gently and allow it to sit for the recommended time to ensure complete dissolution.[3][8]

  • Prepare Dilution Series: Label a series of microcentrifuge tubes.

  • Step 1: Pipette the specified volume of standard diluent into each labeled tube.

  • Step 2: Transfer the specified volume from the stock solution to the first tube, mix well.

  • Step 3: Transfer the same volume from the first tube to the second tube, mix well.

  • Step 4: Continue this serial dilution process for all points of the standard curve. Use a fresh pipette tip for each transfer.

This guide is intended to provide general assistance. For specific issues related to a particular kit, always consult the manufacturer's technical support.

References

Technical Support Center: Recombinant Cardiotrophin-1 (CT-1)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of recombinant Cardiotrophin-1 (CT-1) protein during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of recombinant this compound, providing actionable solutions to maintain its stability and activity.

Question: My recombinant this compound protein is showing reduced activity or signs of degradation. What are the potential causes and how can I prevent this?

Answer:

Degradation of recombinant this compound can be attributed to several factors, including improper storage, handling, and the inherent instability of the protein. Key causes include proteolysis, aggregation, oxidation, and denaturation. To mitigate these issues, a systematic approach to storage and handling is crucial.

Troubleshooting Workflow for this compound Degradation

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Potential Causes & Solutions cluster_3 Verification ReducedActivity Reduced this compound Activity/ Degradation Observed Storage Verify Storage Conditions (Temp, Aliquots) ReducedActivity->Storage Handling Review Handling Procedures (Thawing, Vortexing) ReducedActivity->Handling Buffer Check Buffer Composition (pH, Additives) ReducedActivity->Buffer FreezeThaw Freeze-Thaw Cycles - Prepare Single-Use Aliquots - Use Cryoprotectants (Glycerol) Storage->FreezeThaw Proteolysis Proteolysis - Add Protease Inhibitors - Maintain Low Temperatures Handling->Proteolysis Oxidation Oxidation - Add Reducing Agents (DTT, BME) - Purge with Inert Gas (N2, Ar) Handling->Oxidation Aggregation Aggregation - Optimize Protein Concentration - Use Carrier Proteins - Check Buffer pH Buffer->Aggregation QC Perform Quality Control (SDS-PAGE, Activity Assay) Proteolysis->QC Aggregation->QC Oxidation->QC FreezeThaw->QC StableProtein Stable this compound Protein QC->StableProtein

Caption: Troubleshooting workflow for identifying and resolving this compound degradation.

Key Areas for Troubleshooting:

  • Storage Temperature: Proteins are best stored at or below 4°C. For short-term storage (1 day to a few weeks), 4°C is acceptable for many proteins. For long-term storage, freezing at -20°C or -80°C is recommended.[1][2][3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing protein solutions can cause denaturation and aggregation, leading to a loss of activity. It is highly recommended to aliquot the protein into single-use volumes.[1][4][5]

  • Protein Concentration: Dilute protein solutions (<1 mg/mL) are more susceptible to inactivation and loss due to binding to the storage vessel.[1][6] Storing proteins at a concentration of 1-5 mg/mL can minimize aggregation while maintaining solubility.[2]

  • Buffer Composition: The buffer pH should be matched to the protein's isoelectric point for maximum stability.[2] Additives can also enhance stability.

  • Proteolysis: Degradation by proteases present in the sample can be a significant issue. The addition of protease inhibitors is recommended to reduce proteolytic degradation.[2][7]

  • Oxidation: Cysteine residues in proteins are prone to oxidation, which can lead to loss of function. Including reducing agents like DTT or β-mercaptoethanol in the buffer can prevent this.[2][5]

Question: How should I properly reconstitute and store my lyophilized recombinant this compound?

Answer:

Proper reconstitution and storage are critical first steps in preventing this compound degradation.

Reconstitution Protocol:

  • Centrifugation: Before opening, centrifuge the vial at a low speed (3000-3500 rpm) for 5 minutes to collect the lyophilized powder at the bottom of the tube.[4]

  • Reconstitution Buffer: Use the buffer recommended in the product's datasheet. A common reconstitution buffer is sterile 4 mM HCl.[8][9]

  • Concentration: Reconstitute to an initial concentration of 0.1-1.0 mg/mL. Avoid concentrations that are too high or too low, as this can lead to instability.[4]

  • Dissolving: Add the recommended buffer and gently mix by pipetting or gentle shaking. Do not vortex , as this can cause denaturation.[4] Allow the protein to dissolve at room temperature for about 20 minutes.[4]

Storage Recommendations:

Storage ConditionDurationTemperatureKey Considerations
Lyophilized Powder Up to 12 months-20°C to -80°CStore as received from the manufacturer.
Reconstituted Stock (Short-term) Up to 1 week4°CUse sterile conditions.[4][8]
Reconstituted Stock (Long-term) 3-6 months-20°C to -80°CAliquot into single-use vials to avoid freeze-thaw cycles. Add a carrier protein (e.g., 0.1% BSA or HSA) to prevent adsorption to the tube walls.[4][8]

Question: My this compound protein appears to be aggregating. How can I prevent this?

Answer:

Protein aggregation is a common issue that can lead to loss of function and immunogenicity.

Strategies to Prevent Aggregation:

  • Optimize Protein Concentration: Store this compound at a concentration that minimizes aggregation while ensuring solubility, typically between 1-5 mg/mL.[2]

  • Use Carrier Proteins: Adding carrier proteins like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) can prevent the primary protein from adhering to storage vials and can also help stabilize it in solution.[4]

  • Buffer Optimization: Ensure the pH of your buffer is optimal for this compound stability. The presence of salts can also influence aggregation.

  • Inclusion of Additives:

    • Sugars: Trehalose or sucrose can act as stabilizers.[2]

    • Glycerol: Adding glycerol to a final concentration of 10-50% can act as a cryoprotectant and prevent ice crystal formation during freezing, which can lead to aggregation.[2][3]

Logical Relationship for Preventing this compound Degradation

cluster_0 Core Principle cluster_1 Key Factors cluster_2 Preventative Actions StableCT1 Maintain Native This compound Conformation Storage Optimal Storage StableCT1->Storage Handling Proper Handling StableCT1->Handling Buffer Appropriate Buffer StableCT1->Buffer Temp Correct Temperature (-20°C to -80°C long-term) Storage->Temp Aliquoting Single-Use Aliquots Storage->Aliquoting NoVortex Avoid Vortexing Handling->NoVortex Additives Use Stabilizing Additives (Carrier Proteins, Glycerol) Buffer->Additives ProteaseInhib Add Protease Inhibitors Buffer->ProteaseInhib CT1 Cardiotrophin-1 (this compound) Receptor gp130/LIFRβ Receptor Complex CT1->Receptor Binds JAK JAK Kinases Receptor->JAK Activates RAS RAS Receptor->RAS Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus1 Nucleus pSTAT3->Nucleus1 Translocates to Gene1 Gene Transcription (Hypertrophy) Nucleus1->Gene1 RAF RAF RAS->RAF MEK MEK1 RAF->MEK MAPK p42/p44 MAPK MEK->MAPK Phosphorylates pMAPK p-MAPK MAPK->pMAPK Nucleus2 Nucleus pMAPK->Nucleus2 Translocates to Gene2 Gene Transcription (Cell Survival, Anti-apoptosis) Nucleus2->Gene2

References

Technical Support Center: Troubleshooting Non-Specific Binding in Cardiotrophin-1 (CT-1) Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cardiotrophin-1 (CT-1) immunoprecipitation (IP). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges, particularly non-specific binding, during this compound IP and co-immunoprecipitation (co-IP) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background and non-specific binding in this compound immunoprecipitation?

High background in this compound IP can stem from several sources. The most frequent culprits include:

  • Non-specific binding of proteins to the beads: Agarose or magnetic beads can have inherent affinities for certain proteins in the cell lysate.

  • Non-specific binding to the antibody: The primary antibody may cross-react with other proteins, or the isotype control antibody may exhibit non-specific interactions.

  • Hydrophobic interactions: Proteins may non-specifically associate with the plastic surfaces of tubes and pipette tips.

  • High antibody concentration: Using too much primary antibody can increase the likelihood of low-affinity, non-specific interactions.

  • Insufficient washing: Inadequate washing steps may fail to remove all unbound or weakly bound proteins.

  • Inappropriate lysis buffer: The stringency of the lysis buffer may be too low, leading to the co-purification of non-interacting proteins.

Q2: How can I reduce non-specific binding to the immunoprecipitation beads?

To minimize proteins binding directly to your beads, consider the following strategies:

  • Pre-clearing the lysate: Before adding your specific antibody, incubate the cell lysate with beads (and potentially a non-specific IgG from the same host species as your primary antibody).[1] This step captures proteins that would non-specifically bind to the beads, which are then discarded.

  • Blocking the beads: Incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk before adding them to the lysate. This will occupy non-specific binding sites on the bead surface.[1]

  • Choosing the right beads: Magnetic beads generally exhibit lower non-specific binding compared to agarose beads.[2]

Q3: What are the key considerations for choosing a lysis buffer for this compound co-immunoprecipitation?

The choice of lysis buffer is critical for preserving the interaction between this compound and its binding partners.

  • Detergent Choice: For co-IP, it is generally recommended to use milder, non-ionic detergents like NP-40 or Triton X-100 to avoid disrupting protein-protein interactions.[3] More stringent buffers like RIPA, which contain ionic detergents, can denature proteins and disrupt these interactions.

  • Protease and Phosphatase Inhibitors: Always supplement your lysis buffer with a cocktail of protease and phosphatase inhibitors to prevent the degradation of your target proteins and maintain their phosphorylation status, which can be crucial for interactions.

Q4: How do I optimize the washing steps to reduce background without losing my protein of interest?

Optimizing washes is a balancing act between removing non-specific binders and retaining the specific this compound complex.

  • Increase the number of washes: Performing additional wash steps can significantly reduce background.

  • Vary the salt concentration: Increasing the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) in your wash buffer can disrupt weak, non-specific ionic interactions.

  • Include low levels of detergent: Adding a small amount of the detergent used in your lysis buffer (e.g., 0.1% NP-40) to the wash buffer can help reduce non-specific hydrophobic interactions.

  • Keep it cold: Perform all wash steps at 4°C to maintain the stability of protein interactions.

Q5: What are the essential controls to include in my this compound immunoprecipitation experiment?

Proper controls are crucial for interpreting your results accurately.

  • Isotype Control: Use a non-specific IgG from the same host species and of the same isotype as your primary antibody. This will help you determine if the observed bands are due to non-specific binding to the antibody.

  • Beads-Only Control: Perform an IP with just the beads and the cell lysate (no primary antibody). This control will identify proteins that are binding directly to the beads.

  • Input Control: Run a small fraction of your starting cell lysate on your gel alongside your IP samples. This shows the initial expression level of your proteins of interest.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background/Multiple Non-Specific Bands 1. Insufficient pre-clearing or blocking. 2. Antibody concentration is too high. 3. Inadequate washing. 4. Lysis buffer is not stringent enough.1. Increase pre-clearing incubation time or add a blocking step for the beads. 2. Perform an antibody titration to determine the optimal concentration. 3. Increase the number of washes and/or the stringency of the wash buffer (e.g., higher salt, low detergent). 4. Consider a lysis buffer with a slightly higher detergent concentration, but be mindful of disrupting specific interactions in co-IP.
Target Protein (this compound) in Isotype/Beads-Only Control 1. Non-specific binding to the control IgG. 2. Non-specific binding to the beads.1. Ensure the isotype control is a true non-targeting antibody of the same concentration. 2. Pre-clear the lysate with beads before the IP. Increase the stringency of the wash buffer.
Weak or No Signal for this compound 1. Low abundance of this compound in the sample. 2. Inefficient antibody for IP. 3. Protein-protein interaction disrupted (for co-IP).1. This compound is a secreted protein and may be of low abundance in cell lysates.[4] Consider concentrating the cell culture medium if looking for secreted this compound.[5] Increase the amount of starting material. 2. Use a high-affinity, IP-validated antibody.[6] 3. Use a gentler lysis buffer (e.g., with non-ionic detergents).
Co-elution of Antibody Heavy and Light Chains 1. Elution with denaturing buffer.1. Use a secondary antibody for Western blotting that is specific for the light chain if your protein of interest is near 25 kDa. Alternatively, use a secondary antibody that recognizes the native (non-denatured) primary antibody.[7] Consider crosslinking the antibody to the beads.

Experimental Protocols & Data

Representative Co-Immunoprecipitation Protocol for this compound and its Interacting Partners (e.g., gp130/LIFR)

This protocol is a starting point and should be optimized for your specific cell type and antibodies.

1. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (lysate) to a new pre-chilled tube.

2. Pre-Clearing (Recommended):

  • Add 20-30 µL of Protein A/G bead slurry to 1 mg of cell lysate.

  • Incubate with gentle rotation for 1 hour at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

3. Immunoprecipitation:

  • Add 1-5 µg of anti-CT-1 antibody (or isotype control IgG) to the pre-cleared lysate.

  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Add 30-50 µL of pre-washed Protein A/G bead slurry.

  • Incubate with gentle rotation for another 1-2 hours at 4°C.

4. Washing:

  • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).

  • Discard the supernatant.

  • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20).

5. Elution:

  • Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer.

  • Boil for 5-10 minutes at 95-100°C to elute and denature the proteins.

  • Centrifuge to pellet the beads, and collect the supernatant for SDS-PAGE and Western blotting.

Quantitative Parameters for Optimization

The following table provides suggested starting ranges for key experimental parameters. Optimal conditions may vary depending on the specific cell line, antibody, and expression level of this compound.

ParameterStarting RecommendationRange for Optimization
Total Protein Lysate 1 mg0.5 - 2 mg
Primary Antibody 2 µg1 - 5 µg
Protein A/G Beads (50% slurry) 30 µL20 - 50 µL
Lysis Buffer Detergent (NP-40) 1%0.5 - 1.5%
Wash Buffer Salt (NaCl) 150 mM150 - 500 mM
Number of Washes 33 - 5
Incubation with Antibody 4 hours2 hours - overnight

Visualizing this compound Signaling and Experimental Workflow

This compound Signaling Pathways

Cardiotrophin-1 activates several downstream signaling cascades upon binding to the gp130/LIFR receptor complex. The primary pathways involved are JAK/STAT, PI3K/NF-κB, and MAPK.

CT1_Signaling cluster_nucleus CT1 Cardiotrophin-1 (this compound) Receptor gp130/LIFR Complex CT1->Receptor JAK JAK Receptor->JAK PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras STAT3 STAT3 JAK->STAT3 P STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Transcription Gene Transcription (Hypertrophy, Survival) STAT3_dimer->Transcription translocation Akt Akt PI3K->Akt IKK IKK Akt->IKK NFkB NF-κB IKK->NFkB NFkB->Transcription translocation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription translocation Nucleus Nucleus

Figure 1: this compound Signaling Pathways.
Troubleshooting Workflow for Non-Specific Binding

This workflow provides a logical sequence of steps to diagnose and resolve issues with non-specific binding in your this compound IP experiments.

Troubleshooting_Workflow Start High Background in IP CheckControls Review Controls: Isotype & Beads-Only Start->CheckControls HighInControls High Background in Controls CheckControls->HighInControls Yes LowInControls Low Background in Controls CheckControls->LowInControls No Preclear Implement/Optimize Pre-Clearing Step HighInControls->Preclear TitrateAb Titrate Primary Antibody Concentration LowInControls->TitrateAb BlockBeads Block Beads with BSA Preclear->BlockBeads OptimizeWash Optimize Wash Steps: Increase # or Stringency BlockBeads->OptimizeWash CheckLysis Assess Lysis Buffer OptimizeWash->CheckLysis TitrateAb->OptimizeWash End Reduced Background CheckLysis->End

Figure 2: Troubleshooting Workflow.

References

Technical Support Center: Enhancing Recombinant Cardiotrophin-1 Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of recombinant Cardiotrophin-1 (CT-1).

Troubleshooting Guides

Low yield, protein aggregation, and loss of bioactivity are frequent hurdles in recombinant this compound production. The following tables provide a structured approach to troubleshooting these issues, summarizing common problems, potential causes, and recommended solutions with key experimental parameters.

Low Protein Yield

Table 1: Troubleshooting Low Yield of Recombinant Cardiotrophin-1

Problem Potential Cause Recommended Solution Host System Parameter to Modify Expected Outcome
No or low expression of this compound Suboptimal codon usage in E. coli Optimize the this compound gene sequence to match the codon bias of E. coli.E. coliGene sequenceIncreased translation efficiency and protein expression.
Toxicity of this compound to the host cell Use a tightly regulated promoter (e.g., pBAD) or a strain engineered for toxic proteins (e.g., C41(DE3)).[1]E. coliExpression vector/strainReduced basal expression and improved cell viability.
Inefficient transcription or translation Switch to a mammalian expression system (e.g., HEK293 or CHO cells) for more human-like protein processing.Mammalian (HEK293, CHO)Expression systemImproved protein folding and potential for glycosylation.
Protein degradation Proteolytic activity in the host cell Use protease-deficient E. coli strains (e.g., BL21(DE3) which is deficient in lon and ompT proteases).[1][2]E. coliHost strainReduced degradation of the target protein.
Add protease inhibitors to the lysis buffer.AllLysis buffer compositionInhibition of proteases during purification.
Loss of protein during purification Inefficient binding to affinity column Ensure the His-tag is accessible. Consider moving the tag to the other terminus.AllProtein constructImproved binding to Ni-NTA resin.
Suboptimal buffer conditions Optimize pH and imidazole concentrations in binding, wash, and elution buffers.AllBuffer compositionEnhanced purity and recovery.
Protein Aggregation and Misfolding (Inclusion Bodies)

Table 2: Troubleshooting Protein Aggregation of Recombinant Cardiotrophin-1

Problem Potential Cause Recommended Solution Host System Parameter to Modify Expected Outcome
This compound found in inclusion bodies High expression rate overwhelming the folding machinery Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG).E. coliInduction conditionsSlower expression rate, promoting proper folding.
Lack of proper post-translational modifications Express this compound in a mammalian system (CHO or HEK293 cells) that can perform glycosylation.[3][4]Mammalian (CHO, HEK293)Expression systemIncreased solubility and bioactivity.
Inappropriate cellular environment Co-express with chaperones (e.g., GroEL/GroES) to assist in proper folding.E. coliCo-expression vectorEnhanced folding and solubility.
Protein precipitates after purification Buffer incompatibility Perform a buffer screen to find the optimal pH and salt concentration for this compound stability.AllBuffer compositionMaintained protein solubility.
High protein concentration Determine the maximum soluble concentration and consider adding stabilizing excipients (e.g., glycerol, arginine).AllProtein concentration/formulationReduced aggregation during storage.

Frequently Asked Questions (FAQs)

Expression

  • Q1: My E. coli expression of Cardiotrophin-1 is very low. What is the first thing I should check? A1: The first step is to analyze the codon usage of your human this compound gene. E. coli has a different codon bias than humans, and rare codons in your sequence can stall translation, leading to low yields. Codon optimization of your gene for E. coli expression can significantly increase protein production.

  • Q2: I am seeing a lot of my Cardiotrophin-1 in inclusion bodies. How can I increase the soluble fraction? A2: Formation of inclusion bodies is common for recombinant proteins expressed at high levels in E. coli. To increase the soluble fraction, try lowering the induction temperature to 16-25°C and reducing the IPTG concentration to 0.1-0.5 mM. This slows down protein synthesis, allowing more time for proper folding. Alternatively, using a mammalian expression system like CHO or HEK293 cells can improve solubility as they provide a more suitable environment for folding and post-translational modifications.[3]

  • Q3: Is a mammalian expression system better for Cardiotrophin-1? A3: While E. coli is a cost-effective and rapid expression system, mammalian systems like CHO or HEK293 cells offer significant advantages for complex proteins like this compound.[3] These systems can perform human-like post-translational modifications, such as glycosylation, which can be crucial for the proper folding, stability, and bioactivity of this compound.[4] CHO cells are the most commonly used mammalian host for the industrial production of recombinant protein therapeutics.[3]

Purification and Refolding

  • Q4: I am having trouble purifying His-tagged Cardiotrophin-1. The protein is not binding to the Ni-NTA column. What could be the issue? A4: If your His-tagged this compound is not binding to the Ni-NTA column, the His-tag may be inaccessible. You can try re-cloning with the tag on the opposite terminus of the protein. Another possibility is that the binding buffer conditions are not optimal. Ensure the pH is around 8.0 and that there are no high concentrations of chelating agents like EDTA in your buffers.

  • Q5: What is a good starting point for refolding Cardiotrophin-1 from inclusion bodies? A5: A common method for refolding proteins from inclusion bodies is dialysis. First, solubilize the inclusion bodies in a strong denaturant like 6 M Guanidine-HCl or 8 M urea. Then, gradually remove the denaturant by dialyzing against a series of buffers with decreasing concentrations of the denaturant. This slow removal allows the protein to refold into its native conformation. It is often beneficial to include additives like L-arginine or glycerol in the refolding buffer to suppress aggregation.

Bioactivity

  • Q6: How can I confirm that my purified recombinant Cardiotrophin-1 is biologically active? A6: The biological activity of recombinant this compound can be assessed using a cell-based proliferation assay. The human erythroleukemic cell line, TF-1, is known to proliferate in response to this compound. By incubating TF-1 cells with serial dilutions of your purified this compound, you can generate a dose-response curve and determine the ED50 (the concentration that gives 50% of the maximal response), which is a measure of the protein's bioactivity.

Experimental Protocols

Protocol 1: Codon Optimization of Human Cardiotrophin-1 for Expression in E. coli
  • Obtain the human Cardiotrophin-1 amino acid sequence: The sequence can be retrieved from a protein database such as UniProt (Accession number: Q16619).

  • Use a codon optimization tool: There are several online and standalone software tools available for codon optimization. Input the amino acid sequence and select Escherichia coli (K12) as the expression host.

  • Analyze the codon usage: The tool will replace the human codons with those most frequently used in highly expressed E. coli genes. It will also calculate the Codon Adaptation Index (CAI), which should be above 0.8 for good expression.

  • Synthesize the optimized gene: The codon-optimized gene can be commercially synthesized and cloned into your desired E. coli expression vector.

Protocol 2: Purification of His-tagged Cardiotrophin-1 from E. coli under Native Conditions
  • Cell Lysis: Resuspend the E. coli cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme and protease inhibitors. Incubate on ice and then sonicate to disrupt the cells.

  • Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet cellular debris.

  • Binding: Add the clarified supernatant to a pre-equilibrated Ni-NTA agarose resin and incubate with gentle agitation for 1 hour at 4°C to allow the His-tagged this compound to bind.

  • Washing: Wash the resin with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the bound this compound with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange: If necessary, remove the imidazole and exchange the buffer for a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

Visualizations

Cardiotrophin-1 Signaling Pathway

Cardiotrophin_1_Signaling_Pathway CT1 Cardiotrophin-1 (this compound) LIFR LIFRβ CT1->LIFR Binds gp130 gp130 LIFR->gp130 Dimerizes with JAK JAK gp130->JAK Activates PI3K PI3K gp130->PI3K Activates Ras Ras gp130->Ras Activates STAT STAT1/STAT3 JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Akt Akt PI3K->Akt Activates Akt->Nucleus MAPK MAPK Ras->MAPK Activates MAPK->Nucleus GeneExpression Gene Expression (e.g., Hypertrophy, Survival) Nucleus->GeneExpression

Caption: Cardiotrophin-1 (this compound) signaling cascade.

Experimental Workflow for Recombinant Cardiotrophin-1 Production

Recombinant_CT1_Workflow CodonOpt Codon Optimization of this compound Gene Cloning Cloning into Expression Vector CodonOpt->Cloning Transformation Transformation into Expression Host Cloning->Transformation Expression Induction of Protein Expression Transformation->Expression Harvest Cell Harvesting and Lysis Expression->Harvest Purification Affinity Chromatography Harvest->Purification Refolding Refolding (if necessary) Purification->Refolding Analysis Purity and Bioactivity Analysis Purification->Analysis Refolding->Analysis

Caption: Workflow for recombinant this compound production.

References

Technical Support Center: Troubleshooting Mycoplasma Contamination in CT-1 Human Embryonic Stem Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address Mycoplasma contamination in CT-1 human embryonic stem cell (hESC) cultures and its impact on experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is Mycoplasma, and why is it a significant concern for this compound hESC cultures?

Mycoplasma is a genus of bacteria that lacks a cell wall, making them resistant to many common antibiotics and difficult to detect using standard microscopy.[1] They are one of the most common and insidious contaminants in cell cultures. For this compound human embryonic stem cells, Mycoplasma contamination is a critical issue because it can significantly alter the fundamental characteristics of the cells, including their growth rate, viability, and pluripotency.[2][3][4][5][6] This can lead to unreliable and irreproducible results in differentiation studies, drug screening assays, and other applications.

Q2: What are the common sources of Mycoplasma contamination in the laboratory?

The primary sources of Mycoplasma contamination in a cell culture laboratory include:

  • Cross-contamination from other cell cultures: An infected cell line is a major reservoir for spreading contamination.

  • Laboratory personnel: Mycoplasma species can be present in the respiratory tract and on the skin of researchers.

  • Contaminated reagents: Fetal bovine serum (FBS), trypsin, and other animal-derived reagents can be sources of contamination.

  • Laboratory equipment: Contaminated incubators, biosafety cabinets, and pipettes can harbor and spread Mycoplasma.

Q3: How does Mycoplasma contamination affect this compound hESC pluripotency and differentiation?

Mycoplasma contamination can have profound effects on the pluripotency and differentiation capacity of this compound hESCs:

  • Altered Gene Expression: Mycoplasma can induce global changes in host gene expression, affecting pathways related to self-renewal and differentiation.

  • Impaired Differentiation: Studies have shown that even after successful elimination of Mycoplasma with antibiotics, the cardiogenic potential of hESCs can be significantly affected, with a notable downregulation of key cardiac lineage markers such as Nkx2.5, cTnI, and Tbx5.[7]

  • Reduced Pluripotency: In murine embryonic stem cells, Mycoplasma infection has been shown to reduce their pluripotent capacity.[2][3][4][5][6] While some studies on hESCs treated with certain antibiotics showed no direct impact on pluripotency markers, the underlying infection can still compromise the reliability of differentiation assays.[2][3][4][5]

  • Genomic Instability: Mycoplasma infection can lead to chromosomal abnormalities in embryonic stem cells, which can have serious implications for their use in research and therapeutics.[8]

Q4: What are the most reliable methods for detecting Mycoplasma contamination in this compound hESC cultures?

Routine testing is crucial for early detection. The most common and reliable methods include:

  • PCR-Based Assays: These are rapid, highly sensitive, and specific methods that detect Mycoplasma DNA. They are considered one of the most reliable techniques for routine screening.[9]

  • DNA Staining (e.g., DAPI or Hoechst): This method involves staining the cell culture with a DNA-binding fluorescent dye. The presence of extranuclear fluorescent speckles is indicative of Mycoplasma contamination. While rapid, it can sometimes be less sensitive than PCR.

  • Microbiological Culture: This is the "gold standard" method, involving the culture of Mycoplasma on specific agar plates. However, it is a slow process, taking up to four weeks to obtain results, and may not detect fastidious species.[10]

  • ELISA: This method detects Mycoplasma antigens and is relatively easy to perform.

It is often recommended to use at least two different methods to confirm a result.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the management of Mycoplasma contamination in this compound hESC cultures.

Issue 1: Unexpected changes in this compound cell morphology, proliferation, or differentiation efficiency.
  • Possible Cause: Undetected Mycoplasma contamination.

  • Troubleshooting Steps:

    • Immediately quarantine the suspected culture and all related reagents.

    • Test the cell culture supernatant and a cell lysate for Mycoplasma using a sensitive PCR-based detection kit.

    • If positive, refer to the Mycoplasma elimination protocols below.

    • Thoroughly decontaminate the biosafety cabinet, incubator, and all shared equipment.

Issue 2: Positive Mycoplasma test result in a critical this compound hESC culture.
  • Possible Cause: Contamination from a new reagent, cross-contamination, or introduction by personnel.

  • Troubleshooting Steps:

    • Confirm the positive result using a second detection method.

    • If the cells are replaceable, discard the contaminated culture and thaw a fresh, confirmed-clean vial.

    • If the cells are irreplaceable, proceed with an elimination protocol. Be aware that elimination can be challenging and may not always be successful.

    • Investigate the source of contamination by testing all reagents, media, and other cell lines that were handled in the same biosafety cabinet.

Issue 3: Recurrent Mycoplasma contamination in the laboratory.
  • Possible Cause: Persistent source of contamination in the laboratory environment or equipment, or a breakdown in aseptic technique.

  • Troubleshooting Steps:

    • Halt all cell culture work and perform a thorough deep clean and decontamination of all cell culture areas, including incubators, water baths, and biosafety cabinets.

    • Test all cell lines currently in culture to identify all infected stocks.

    • Review and reinforce aseptic techniques with all laboratory personnel.

    • Implement a strict quarantine and testing protocol for all new cell lines and reagents brought into the lab.

Data Presentation

Table 1: Comparison of Common Mycoplasma Detection Methods

MethodPrincipleTurnaround TimeSensitivitySpecificityNotes
PCR Amplification of Mycoplasma DNA1-3 hoursHighHighCan detect non-viable Mycoplasma.[8]
DNA Staining Binds to DNA, revealing extranuclear DNA< 1 hourModerateModerateCan be subjective and may not detect low-level contamination.
Microbiological Culture Growth of Mycoplasma on selective agar3-4 weeksHighHighConsidered the "gold standard" but is very slow.[10]
ELISA Detection of Mycoplasma-specific antigens2-4 hoursModerate to HighHighEasy to perform and suitable for screening.

Experimental Protocols

Protocol 1: PCR-Based Mycoplasma Detection

This protocol provides a general workflow for detecting Mycoplasma contamination using a commercial PCR kit. Always refer to the manufacturer's specific instructions.

Materials:

  • PCR-based Mycoplasma detection kit

  • Cell culture supernatant or cell lysate

  • Aerosol-resistant pipette tips

  • PCR tubes or plate

  • Thermocycler

  • Gel electrophoresis system (if required by the kit)

Procedure:

  • Sample Preparation:

    • Collect 1 ml of cell culture supernatant from a 2-3 day old culture (before the medium becomes acidic).

    • Alternatively, prepare a cell lysate according to the kit's instructions.

  • PCR Reaction Setup:

    • In a sterile PCR tube, combine the master mix, primers, and your sample as per the kit's protocol. Include a positive and negative control.

  • Thermocycling:

    • Place the PCR tubes in the thermocycler and run the recommended cycling program.

  • Result Analysis:

    • Analyze the PCR product according to the kit's instructions (e.g., gel electrophoresis or real-time PCR data analysis).

Protocol 2: Mycoplasma Elimination using Plasmocin™

This protocol is a general guideline for using Plasmocin™ to eliminate Mycoplasma from contaminated this compound hESC cultures. It is crucial to monitor the cells closely for any signs of toxicity.

Materials:

  • Plasmocin™ (or another suitable Mycoplasma removal agent)

  • Mycoplasma-free culture medium and reagents

  • Quarantine incubator

Procedure:

  • Treatment:

    • Culture the contaminated this compound cells in their regular medium supplemented with 25 µg/ml of Plasmocin™.

    • Incubate the cells for 2 weeks, changing the medium with fresh Plasmocin™ every 2-3 days.

  • Recovery:

    • After the 2-week treatment, culture the cells for at least two passages in antibiotic-free medium.

  • Verification:

    • Test the cells for Mycoplasma contamination using a sensitive PCR-based method to confirm successful elimination.

    • It is recommended to perform a second test after another 1-2 weeks to ensure no recurrence of the infection.

Note: The effectiveness of elimination agents can vary, and some may have subtle effects on cell behavior. It is advisable to re-characterize the cured cell line to ensure it retains its desired properties. Studies have shown that while Plasmocin™ and ciprofloxacin do not appear to affect hESC stemness and pluripotency, curative treatments might slightly reduce the cell growth rate.[2][3][4][5]

Visualizations

Mycoplasma_Detection_Workflow Collect_Sample Collect 1ml of cell culture supernatant Extract_DNA Extract DNA using commercial kit Collect_Sample->Extract_DNA Setup_PCR Set up PCR reaction with Mycoplasma-specific primers Extract_DNA->Setup_PCR Run_PCR Run thermocycler program Setup_PCR->Run_PCR Analyze_Results Analyze results via gel electrophoresis or qPCR Run_PCR->Analyze_Results

Caption: Workflow for PCR-based Mycoplasma detection.

Mycoplasma_Elimination_Workflow cluster_0 Treatment Phase cluster_1 Recovery Phase cluster_2 Verification Phase cluster_4 Outcome Treat_Cells Culture cells with Mycoplasma removal agent (e.g., Plasmocin™) for 2 weeks Recover_Cells Culture cells in antibiotic-free medium for 2 passages Treat_Cells->Recover_Cells Test_1 Test for Mycoplasma using PCR Recover_Cells->Test_1 Test_2 Re-test after 1-2 weeks Test_1->Test_2 If negative Discard Discard if still positive Test_1->Discard If positive Clean_Culture Mycoplasma-free This compound hESC Culture Test_2->Clean_Culture If negative Test_2->Discard If positive

Caption: Workflow for Mycoplasma elimination from cell cultures.

Troubleshooting_Logic Suspect_Contamination Suspicion of Mycoplasma Contamination (e.g., altered cell growth, poor differentiation) Test_Culture Test culture using a sensitive method (e.g., PCR) Suspect_Contamination->Test_Culture Positive_Result Positive Result Test_Culture->Positive_Result Negative_Result Negative Result Test_Culture->Negative_Result Quarantine Quarantine culture and related reagents Positive_Result->Quarantine Investigate_Source Investigate source of contamination Positive_Result->Investigate_Source Other_Causes Investigate other potential causes for observed issues Negative_Result->Other_Causes Eliminate Attempt elimination (if irreplaceable) Quarantine->Eliminate Discard Discard culture Quarantine->Discard Review_Protocols Review and reinforce aseptic techniques Investigate_Source->Review_Protocols

Caption: Troubleshooting logic for suspected Mycoplasma contamination.

References

Technical Support Center: CT-1 Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cardiotrophin-1 (CT-1) signaling. Its purpose is to help address common issues leading to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the canonical signaling pathway for Cardiotrophin-1 (this compound)?

A1: Cardiotrophin-1, a member of the IL-6 cytokine superfamily, signals by binding to a receptor complex composed of the Leukemia Inhibitory Factor Receptor (LIFR) and the glycoprotein 130 (gp130) coreceptor. This binding event triggers the dimerization of LIFR and gp130, leading to the activation of associated Janus Kinases (JAKs).

Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of gp130. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Once docked, STATs are phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate gene expression.

In addition to the canonical JAK/STAT pathway, this compound can also activate the Ras-Raf-MEK-ERK (MAPK) signaling cascade, which plays a role in cell proliferation and differentiation.

CT-1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus CT1 Cardiotrophin-1 ReceptorComplex LIFR / gp130 Receptor Complex JAK JAK ReceptorComplex->JAK Recruits STAT3 STAT3 ReceptorComplex->STAT3 Docks Ras Ras ReceptorComplex->Ras Activates pJAK p-JAK (Active) JAK->pJAK Autophosphorylation pJAK->ReceptorComplex Phosphorylates Receptor Tail pJAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3Dimer p-STAT3 Dimer pSTAT3->STAT3Dimer Dimerizes Gene Target Gene Expression STAT3Dimer->Gene Translocates & Regulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Gene

Caption: Canonical this compound signaling pathways.

Troubleshooting Guides

Q2: My Western blot results for phosphorylated STAT3 (p-STAT3) are inconsistent after this compound stimulation. What are the common causes?

A2: Inconsistent p-STAT3 levels are a frequent issue. The causes can be grouped into three main categories: Reagent & Sample Quality, Experimental Procedure, and Data Analysis. High basal activation in control cells or a variable response to this compound can obscure results.

The following workflow can help diagnose the source of the inconsistency:

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_cells Cell Culture Checks cluster_protocol Protocol Checks cluster_western Western Blot Checks start Inconsistent p-STAT3 Western Blot Results check_reagents 1. Verify Reagent Quality start->check_reagents reagent_ct1 Is this compound aliquot fresh? Check bioactivity. check_reagents->reagent_ct1 reagent_ab Are primary/secondary antibodies validated and within expiry? check_reagents->reagent_ab reagent_buffer Are lysis/blotting buffers freshly prepared? check_reagents->reagent_buffer check_cells 2. Assess Cell Health & Culture Conditions cell_confluency Is cell confluency consistent (70-80%)? check_cells->cell_confluency cell_serum Was serum starvation adequate to reduce basal signaling? check_cells->cell_serum cell_passage Is cell passage number low? check_cells->cell_passage check_protocol 3. Review Stimulation & Lysis Protocol protocol_time Is stimulation time consistent and optimal? check_protocol->protocol_time protocol_lysis Is lysis performed quickly on ice with phosphatase inhibitors? check_protocol->protocol_lysis check_western 4. Optimize Western Blot Technique western_load Is protein loading equal? Check total STAT3/housekeeping. check_western->western_load western_transfer Is protein transfer efficient? check_western->western_transfer reagent_ct1->check_cells reagent_ab->check_cells reagent_buffer->check_cells cell_confluency->check_protocol cell_serum->check_protocol cell_passage->check_protocol protocol_time->check_western protocol_lysis->check_western end_node Consistent Results western_load->end_node western_transfer->end_node

Caption: Troubleshooting workflow for inconsistent p-STAT3 results.
Q3: The dose-response to this compound is not consistent between experiments. What factors could be at play?

A3: Variability in dose-response curves is often linked to cell culture conditions and reagent stability.

  • Cell Confluency: Densely packed cells may exhibit altered receptor expression and signaling sensitivity. Aim for consistent confluency (e.g., 70-80%) at the time of stimulation.

  • Recombinant this compound Activity: The bioactivity of recombinant this compound can vary between lots and can decrease with improper storage or multiple freeze-thaw cycles. Aliquot the protein upon arrival and use a fresh aliquot for each experiment.

  • Serum Starvation: Inadequate serum starvation prior to stimulation can lead to high basal pathway activation, compressing the dynamic range of the dose-response. Ensure a sufficient starvation period (e.g., 4-24 hours, depending on the cell type).

Table 1: Example of this compound Dose-Response on STAT3 Phosphorylation This table illustrates a typical dose-response experiment. Inconsistent results would manifest as significant shifts in the EC50 value or maximum response between experiments.

This compound Concentration (ng/mL)Fold Change in p-STAT3/Total STAT3 (Mean ± SD)
0 (Control)1.0 ± 0.2
0.11.8 ± 0.4
15.2 ± 0.9
1015.6 ± 2.1
5016.1 ± 2.5
10015.9 ± 2.3
Q4: What is the optimal time course for this compound stimulation to observe peak pathway activation?

A4: The kinetics of this compound signaling can vary significantly between cell types. Phosphorylation of STAT3 is typically a rapid and transient event. Peak activation often occurs within 15 to 30 minutes, followed by a decline due to the action of negative feedback regulators like Suppressors of Cytokine Signaling (SOCS) proteins. It is crucial to perform a time-course experiment for your specific cell system to identify the optimal time point for analysis.

Table 2: Example of a this compound Stimulation Time Course This table shows a representative time course for p-STAT3 activation in a responsive cell line stimulated with 10 ng/mL this compound.

Time After this compound Stimulation (minutes)Fold Change in p-STAT3/Total STAT3 (Mean ± SD)
0 (Control)1.0 ± 0.1
56.5 ± 0.8
1514.8 ± 1.9
3011.2 ± 1.5
604.3 ± 0.6
1201.9 ± 0.3

Experimental Protocols

Protocol: this compound Stimulation and Western Blot Analysis of p-STAT3

This protocol provides a general framework. Optimization for specific cell types and antibodies is recommended.

1. Cell Culture and Serum Starvation: a. Plate cells to achieve 70-80% confluency on the day of the experiment. b. When cells are ready, aspirate the growth medium. c. Wash the cells once with sterile Phosphate-Buffered Saline (PBS). d. Add serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 4-24 hours.

2. This compound Stimulation: a. Prepare fresh dilutions of recombinant this compound in serum-free medium to the desired final concentrations. b. Aspirate the starvation medium from the cells. c. Add the this compound containing medium to the cells and incubate at 37°C for the desired time (e.g., 15 minutes for peak p-STAT3). Include a vehicle-only control.

3. Cell Lysis: a. Immediately after stimulation, place the culture plate on ice. b. Aspirate the medium and wash the cells once with ice-cold PBS. c. Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. d. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.

4. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each sample using a BCA or Bradford assay. b. Normalize the concentration of all samples with lysis buffer. c. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5 minutes.

5. Western Blotting: a. Load prepared samples onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C, following the manufacturer's recommended dilution. e. Wash the membrane 3 times with TBST for 5-10 minutes each. f. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane 3 times with TBST. h. Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot. i. For normalization, strip the membrane and re-probe for Total STAT3 or a housekeeping protein like GAPDH or β-Actin.

Validation & Comparative

A Comparative Analysis of Cardiotrophin-1 and Leukemia Inhibitory Factor on Cardiomyocyte Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of cardiology and drug development, understanding the nuanced effects of various cytokines on heart muscle cells is paramount. Among the interleukin-6 (IL-6) family of cytokines, Cardiotrophin-1 (CT-1) and Leukemia Inhibitory Factor (LIF) have garnered significant attention for their profound and often overlapping impacts on cardiomyocytes. Both are recognized as potent inducers of cardiomyocyte hypertrophy and key promoters of cell survival. This guide provides an objective comparison of their performance, supported by available experimental data and detailed methodologies.

Comparative Effects on Cardiomyocytes

While both this compound and LIF exert similar effects on cardiomyocytes, subtle distinctions in their mechanisms and outcomes are crucial for targeted therapeutic development. The following table summarizes their primary effects based on current research. Direct quantitative comparisons in single studies are limited; therefore, the data presented reflects a synthesis of findings across multiple studies.

FeatureCardiotrophin-1 (this compound)Leukemia Inhibitory Factor (LIF)Key Distinctions and Similarities
Hypertrophy Potently induces cardiomyocyte hypertrophy.[1] This hypertrophy is characterized by an increase in cell size and the assembly of sarcomeric units in series, leading to an elongated cell shape.[2]Also a strong inducer of cardiomyocyte hypertrophy.Both are potent hypertrophic agents. This compound is noted for inducing a distinct morphological change (sarcomere assembly in series).[2]
Survival Significantly promotes the survival of neonatal cardiomyocytes, protecting them from apoptosis.Dramatically enhances the survival of neonatal cardiomyocytes.Both are powerful pro-survival factors for cardiomyocytes, acting through shared receptor components.
Contractility The direct and comparative effects on contractility are not well-documented in publicly available literature.The direct and comparative effects on contractility are not well-documented in publicly available literature.Further research is needed to delineate the specific effects of each cytokine on cardiomyocyte contractility.
Receptor Binding Binds to a receptor complex composed of the glycoprotein 130 (gp130) and the LIF receptor β (LIFRβ).[2]Binds to the same gp130/LIFRβ heterodimer as this compound.[3]The shared receptor complex explains their largely overlapping biological activities on cardiomyocytes.

Signaling Pathways and Experimental Workflow

The binding of both this compound and LIF to the gp130/LIFRβ receptor complex initiates a cascade of intracellular signaling events, primarily through the JAK/STAT and MAPK pathways. These pathways are central to mediating the observed effects on gene expression, protein synthesis, and cell survival.

cluster_ligands Ligands cluster_receptor Receptor Complex cluster_signaling Downstream Signaling cluster_effects Cellular Effects CT1 This compound gp130 gp130 CT1->gp130 LIF LIF LIF->gp130 LIFR LIFRβ JAK_STAT JAK/STAT Pathway gp130->JAK_STAT MAPK MAPK Pathway LIFR->MAPK Hypertrophy Hypertrophy JAK_STAT->Hypertrophy Survival Survival MAPK->Survival

Caption: Shared signaling pathway of this compound and LIF in cardiomyocytes.

A typical experimental workflow to assess and compare the hypertrophic effects of these cytokines is outlined below.

cluster_workflow Experimental Workflow A Isolate & Culture Cardiomyocytes B Serum Starvation A->B C Treatment (this compound or LIF) B->C D Incubation C->D E Analysis D->E F Measure Cell Size (e.g., Immunofluorescence) E->F G Assess Protein Synthesis (e.g., Leucine Incorporation) E->G H Analyze Gene Expression (e.g., qPCR for ANP, BNP) E->H

Caption: Workflow for assessing cardiomyocyte hypertrophy.

Experimental Methodologies

Cardiomyocyte Hypertrophy Assay
  • Cell Culture: Isolate neonatal rat ventricular myocytes (NRVMs) and culture them on fibronectin-coated plates. After an initial attachment period in serum-containing media, synchronize the cells in a serum-free medium.

  • Treatment: Treat the quiescent NRVMs with either this compound or LIF at various concentrations for 48 to 72 hours. A vehicle-treated group serves as the control.

  • Analysis:

    • Cell Size Measurement: Fix the cells and stain for a cardiomyocyte-specific marker (e.g., α-actinin). Capture images via fluorescence microscopy and quantify the cell surface area using imaging software.

    • Protein Synthesis Assay: Measure the incorporation of a radiolabeled amino acid, such as ³H-leucine, into total cellular protein.

    • Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qPCR) to measure the expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).

Cardiomyocyte Survival Assay
  • Cell Culture and Apoptosis Induction: Culture NRVMs as described above. Induce apoptosis through a stressor such as serum deprivation or treatment with a known pro-apoptotic agent (e.g., staurosporine).

  • Treatment: Pre-treat the cells with this compound or LIF for a designated period before and during the apoptotic stimulus.

  • Analysis:

    • TUNEL Assay: Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to detect DNA fragmentation, a hallmark of apoptosis.

    • Caspase Activity Assay: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using a luminescent or colorimetric assay.

References

Validating Cardiotrophin-1 as a Therapeutic Target in Heart Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cardiotrophin-1 (CT-1), a member of the interleukin-6 (IL-6) cytokine superfamily, has emerged as a compelling, albeit complex, therapeutic target in the management of heart disease. Its dual role in promoting both physiological cardiac hypertrophy and offering cardioprotective effects necessitates a thorough evaluation of its potential. This guide provides a comprehensive comparison of this compound with other therapeutic alternatives, supported by experimental data, to aid in the validation and strategic assessment of this compound--targeted therapies.

The Dichotomous Nature of Cardiotrophin-1 in Cardiac Health

This compound signals through a receptor complex composed of the leukemia inhibitory factor receptor (LIFR) and glycoprotein 130 (gp130), activating several downstream intracellular pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK), and phosphoinositide 3-kinase (PI3K)/Akt signaling cascades.[1][2] This signaling nexus underlies this compound's multifaceted influence on the heart.

On one hand, this compound has been shown to induce a form of "physiological" or "healthy" cardiac hypertrophy, characterized by the growth of longer, more organized muscle fibers, akin to the heart's adaptation to exercise.[3] This is in contrast to the pathological hypertrophy often seen in heart failure, which involves a dysfunctional enlargement of heart muscle cells. Furthermore, this compound exhibits potent cardioprotective properties, shielding cardiac myocytes from ischemic injury and apoptosis.[1]

Conversely, chronically elevated levels of this compound are observed in various cardiovascular pathologies, including hypertension, myocardial infarction, and heart failure, where it is associated with pathological cardiac remodeling, fibrosis, and a poor prognosis.[4] This suggests that the context and duration of this compound signaling are critical determinants of its ultimate effect on cardiac health.

Preclinical Evidence: Insights from In Vitro and In Vivo Models

Preclinical studies in rodent models have been instrumental in dissecting the therapeutic potential and risks associated with modulating this compound activity.

In Vitro Studies

In cultured neonatal rat ventricular myocytes (NRVMs), this compound treatment has been shown to induce hypertrophy, characterized by an increase in cell size and protein synthesis. This hypertrophic response is often accompanied by the re-expression of fetal genes, a hallmark of cardiac stress.

In Vivo Studies

Animal models of heart disease, such as those induced by transverse aortic constriction (TAC) or myocardial infarction (MI), have provided valuable data on the systemic effects of this compound.

Hemodynamic Effects of this compound Infusion in Rodents:

Studies involving the systemic administration of this compound in rats have demonstrated significant hemodynamic effects, as summarized in the table below.

ParameterVehicle ControlThis compound TreatmentFold ChangeReference
Mean Arterial Pressure (mmHg)105 ± 385 ± 4↓ 19%[5]
Heart Rate (beats/min)380 ± 10450 ± 12↑ 18%[5]
Cardiac Output (mL/min)85 ± 5102 ± 6↑ 20%[5]

Cardiac Function in this compound Knockout Mice Following Myocardial Infarction:

Genetically modified mice lacking this compound have been crucial in understanding its endogenous role in the response to cardiac injury.

ParameterWild-Type (Post-MI)This compound Knockout (Post-MI)% ChangeReference
Ejection Fraction (%)35 ± 425 ± 3↓ 29%[6]
Fractional Shortening (%)18 ± 212 ± 2↓ 33%[6]
Heart Weight/Body Weight (mg/g)5.8 ± 0.36.5 ± 0.4↑ 12%[6]
Fibrotic Area (%)22 ± 335 ± 4↑ 59%[7]

These preclinical findings highlight the complex role of this compound. While its absence exacerbates cardiac dysfunction and fibrosis following injury, its systemic administration can have significant hemodynamic consequences.

Clinical Data: this compound as a Biomarker

To date, there is a lack of large-scale clinical trials investigating this compound-targeted therapies. However, numerous observational studies have established a strong correlation between circulating this compound levels and the severity and prognosis of various heart diseases.

ConditionControl Group (pg/mL)Patient Group (pg/mL)Fold IncreaseReference
Hypertension85 ± 15150 ± 251.76[8]
Myocardial Infarction90 ± 20220 ± 402.44[9]
Heart Failure (NYHA Class III/IV)100 ± 25350 ± 503.50[10]

The consistent elevation of this compound in these conditions underscores its potential as a prognostic biomarker. However, whether this elevation represents a compensatory protective mechanism or a driver of pathology remains a key question for therapeutic development.

Therapeutic Alternatives to Targeting this compound

Given the dual nature of this compound, alternative therapeutic strategies targeting downstream effectors of cardiac remodeling, such as fibrosis and hypertrophy, are being actively pursued.

Therapeutic TargetExperimental AgentMechanism of ActionPreclinical Efficacy (Animal Models)Clinical Status
Heat Shock Protein 90 (Hsp90) CTPR390Inhibits the Hsp90-TGFβ receptor interaction, reducing pro-fibrotic signaling.Reduced cardiac fibrosis and improved cardiac function post-MI.Preclinical
Connective Tissue Growth Factor (CTGF) FG-3019 (Pamrevlumab)Monoclonal antibody that neutralizes CTGF, a key mediator of fibrosis.Attenuated cardiac fibrosis and hypertrophy in pressure-overload models.Phase 3 trials for other fibrotic diseases.
Transforming Growth Factor-β (TGF-β) PirfenidoneInhibits TGF-β signaling, reducing collagen synthesis and fibroblast proliferation.Reduced cardiac fibrosis and improved diastolic function.Approved for idiopathic pulmonary fibrosis; under investigation for heart failure.
Angiotensin II Receptor LosartanBlocks the AT1 receptor, inhibiting the pro-hypertrophic and pro-fibrotic effects of angiotensin II.Reduced cardiac hypertrophy and fibrosis in various models of heart disease.Widely used clinically for hypertension and heart failure.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol describes the isolation and culture of NRVMs, a widely used in vitro model to study cardiomyocyte hypertrophy.

Materials:

  • 1-3 day old Sprague-Dawley rat pups

  • Hanks' Balanced Salt Solution (HBSS)

  • Collagenase Type II

  • Trypsin-EDTA

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Percoll solution

  • Laminin-coated culture dishes

Procedure:

  • Euthanize rat pups in accordance with approved animal care protocols.

  • Excise hearts and place them in ice-cold HBSS.

  • Mince the ventricular tissue into small fragments.

  • Perform enzymatic digestion using a cocktail of collagenase and trypsin.

  • Neutralize the enzymatic reaction with FBS-containing medium.

  • Filter the cell suspension to remove undigested tissue.

  • Purify cardiomyocytes from fibroblasts using a discontinuous Percoll gradient.

  • Plate the isolated NRVMs on laminin-coated dishes.

  • Culture the cells in a humidified incubator at 37°C and 5% CO2.

Transverse Aortic Constriction (TAC) in Mice

The TAC model is a standard surgical procedure to induce pressure overload-induced cardiac hypertrophy and heart failure in mice.

Materials:

  • 8-10 week old C57BL/6 mice

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (forceps, scissors, needle holder)

  • Suture material (e.g., 7-0 silk)

  • A blunted 27-gauge needle

Procedure:

  • Anesthetize the mouse and place it in a supine position.

  • Perform a median sternotomy to expose the aortic arch.

  • Carefully dissect the transverse aorta between the innominate and left carotid arteries.

  • Pass a suture underneath the aorta.

  • Place a 27-gauge needle alongside the aorta.

  • Tie the suture snugly around both the aorta and the needle.

  • Quickly remove the needle to create a defined constriction.

  • Close the chest and skin incisions.

  • Monitor the animal for recovery.

Pressure-Volume (PV) Loop Analysis in Mice

PV loop analysis is the gold standard for assessing cardiac hemodynamics and function in small animals.

Materials:

  • Anesthetized and ventilated mouse

  • Pressure-volume catheter (e.g., Millar SPR-839)

  • Data acquisition system and software

Procedure:

  • Cannulate the right carotid artery and advance the PV catheter into the left ventricle.

  • Record steady-state PV loops.

  • Perform transient inferior vena cava (IVC) occlusion to obtain a family of PV loops at different preloads.

  • Analyze the data to calculate parameters such as ejection fraction, stroke volume, end-systolic and end-diastolic pressure-volume relationships.

Quantification of Cardiac Fibrosis using Picrosirius Red Staining

This method allows for the visualization and quantification of collagen deposition in cardiac tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded heart tissue sections

  • Picrosirius red solution

  • Light microscope with polarizing filters

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Stain the sections with Picrosirius red solution.

  • Dehydrate and mount the sections.

  • Visualize the sections under polarized light, where collagen fibers will appear bright red or yellow.

  • Capture images and use image analysis software to quantify the percentage of the fibrotic area relative to the total tissue area.

Visualizing the this compound Signaling Network and Experimental Workflow

To provide a clearer understanding of the molecular pathways and experimental designs discussed, the following diagrams have been generated using Graphviz.

CT1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CT1 Cardiotrophin-1 ReceptorComplex Receptor Complex LIFR LIFRβ gp130 gp130 JAK JAK ReceptorComplex->JAK Activation PI3K PI3K ReceptorComplex->PI3K Activation MAPK MAPK/ERK ReceptorComplex->MAPK STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription MAPK->Transcription STAT3_dimer->Transcription Hypertrophy Hypertrophy Transcription->Hypertrophy Cardiac Hypertrophy Survival Survival Transcription->Survival Cell Survival Fibrosis Fibrosis Transcription->Fibrosis Fibrosis

Caption: this compound Signaling Pathway in Cardiomyocytes.

Experimental_Workflow cluster_model Animal Model of Heart Failure cluster_treatment Therapeutic Intervention cluster_analysis Functional and Histological Analysis TAC Transverse Aortic Constriction (TAC) CT1_agonist This compound Agonist/Overexpression TAC->CT1_agonist CT1_antagonist This compound Antagonist/Knockout TAC->CT1_antagonist Alternative Alternative Therapy (e.g., CTPR390) TAC->Alternative MI Myocardial Infarction (MI) MI->CT1_agonist MI->CT1_antagonist MI->Alternative PV_loop Pressure-Volume Loop Analysis CT1_agonist->PV_loop Echo Echocardiography CT1_agonist->Echo Histo Histology (Picrosirius Red) CT1_agonist->Histo MolBio Molecular Biology (Gene Expression) CT1_agonist->MolBio CT1_antagonist->PV_loop CT1_antagonist->Echo CT1_antagonist->Histo CT1_antagonist->MolBio Alternative->PV_loop Alternative->Echo Alternative->Histo Alternative->MolBio

Caption: Preclinical Experimental Workflow for Evaluating Cardiac Therapies.

Conclusion and Future Directions

The validation of Cardiotrophin-1 as a therapeutic target in heart disease is a nuanced endeavor. Its potential to promote a physiological form of hypertrophy and protect cardiomyocytes from injury is promising. However, its association with pathological remodeling and adverse clinical outcomes necessitates a cautious and highly targeted therapeutic approach. Future research should focus on dissecting the downstream signaling pathways that mediate the beneficial versus detrimental effects of this compound. The development of selective modulators that can fine-tune this compound signaling, perhaps by favoring its cardioprotective pathways while inhibiting its pro-fibrotic and pro-hypertrophic actions, holds the key to unlocking its therapeutic potential. In parallel, the continued investigation of alternative targets such as Hsp90, CTGF, and TGF-β provides a valuable portfolio of strategies for the treatment of cardiac fibrosis and hypertrophy. A multi-pronged approach, potentially combining a nuanced modulation of this compound activity with other anti-remodeling therapies, may ultimately prove to be the most effective strategy for managing the complex pathophysiology of heart failure.

References

A Comparative Guide to CT-1 and Other IL-6 Family Cytokines in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cardiotrophin-1 (CT-1), a member of the interleukin-6 (IL-6) cytokine superfamily, has emerged as a potent neuroprotective agent, demonstrating significant therapeutic potential in preclinical models of neurological disorders. This guide provides a comparative analysis of this compound against other prominent neuroprotective members of the IL-6 family, namely Leukemia Inhibitory Factor (LIF) and Ciliary Neurotrophic Factor (CNTF). We delve into their shared signaling pathways, compare their neuroprotective efficacy with available experimental data, and provide detailed methodologies for key experimental assays.

Shared Signaling Pathways: The gp130 Connection

This compound, LIF, and CNTF exert their neuroprotective effects by signaling through a common receptor subunit, glycoprotein 130 (gp130). This shared receptor component is a hallmark of the IL-6 cytokine family and leads to the activation of similar downstream intracellular signaling cascades. Upon ligand binding, gp130 heterodimerizes with other receptor-specific subunits, such as the LIF receptor β (LIFRβ), initiating a phosphorylation cascade.

The principal signaling pathways activated by these cytokines include:

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This is a primary pathway for cytokine signaling. Activation of JAKs leads to the phosphorylation and nuclear translocation of STAT proteins, primarily STAT3, which then regulate the transcription of target genes involved in cell survival and differentiation.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, including the extracellular signal-regulated kinase (ERK), is crucial for promoting neuronal survival and plasticity.

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: Activation of this pathway is strongly associated with pro-survival signals and the inhibition of apoptosis (programmed cell death).

The convergence of these pathways underscores the pleiotropic and often overlapping neuroprotective functions observed among this compound, LIF, and CNTF.

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CT1 This compound gp130 gp130 CT1->gp130 LIFR LIFRβ CT1->LIFR LIF LIF LIF->gp130 LIF->LIFR CNTF CNTF CNTF->gp130 CNTF->LIFR CNTFR CNTFRα CNTF->CNTFR JAK JAK gp130->JAK LIFR->JAK STAT3 STAT3 JAK->STAT3 PI3K PI3K JAK->PI3K Ras Ras JAK->Ras GeneExpression Gene Expression (Neuronal Survival, Differentiation) STAT3->GeneExpression Akt Akt PI3K->Akt Akt->GeneExpression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->GeneExpression

Shared signaling pathways of this compound, LIF, and CNTF.

Comparative Neuroprotective Efficacy

Direct comparative studies providing quantitative data on the neuroprotective efficacy of this compound versus other IL-6 family cytokines are limited. However, individual studies on these cytokines in various models of neuronal injury offer valuable insights.

CytokineModel SystemKey FindingsReference
Cardiotrophin-1 (this compound) Wobbler mouse model of motor neuron diseasePrevented deterioration in paw position and walking pattern. Increased grip strength, biceps muscle weight, and mean muscle fiber diameter. Significantly increased the number of large myelinated motor axons (206 vs. 113 in vehicle-treated).[1]
Leukemia Inhibitory Factor (LIF) Rat model of stroke (MCAO)Significantly increased MZF-1 protein levels in the ipsilateral brain tissue compared to PBS treatment at 72h post-MCAO.[2]
In vitro ischemia (OGD) on primary cultured neuronsKnockdown of MZF-1 using siRNA counteracted the neuroprotective effects of LIF.[2]
Ciliary Neurotrophic Factor (CNTF) Embryonic rat hippocampal culturesIncreased the number of GABAergic, cholinergic, and calbindin-immunopositive cells by 2-, 28-, and 3-fold, respectively. Completely prevented the 67% loss of GABAergic neurons observed in control cultures over 8 days.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to assess neuroprotection.

Neuronal Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.[4][5][6][7][8]

Protocol Outline:

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach for at least 24 hours.[4]

  • Treatment: Treat the cells with varying concentrations of the cytokine (e.g., this compound, LIF, or CNTF) for the desired duration. Include appropriate vehicle controls.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution 1:1000 in culture medium to a final concentration of 5 µg/mL. Add 110 µL of the MTT solution to each well.[4]

  • Incubation: Incubate the plate for a period that allows for the formation of formazan crystals (typically 2-4 hours) at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

cluster_workflow MTT Assay Workflow A Seed Neuronal Cells B Treat with Cytokines A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F

Workflow for the MTT cell viability assay.

Detection of Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or colorimetry.[9][10][11][12]

Protocol Outline:

  • Cell/Tissue Preparation: Fix cells grown on coverslips or tissue sections with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cells or tissues with a detergent solution (e.g., 0.1% Triton X-100 in sodium citrate) to allow the TdT enzyme to access the nucleus.[9]

  • TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing TdT and labeled dUTPs according to the manufacturer's instructions.

  • Detection: For fluorescently labeled dUTPs, mount the coverslips or tissue sections with an anti-fade mounting medium containing a nuclear counterstain like DAPI.

  • Microscopy and Quantification: Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. The percentage of TUNEL-positive cells can be quantified.

cluster_workflow TUNEL Assay Workflow A Fix and Permeabilize Cells/Tissue B Incubate with TdT and Labeled dUTPs A->B C Wash and Counterstain B->C D Fluorescence Microscopy C->D E Quantify Apoptotic Cells D->E

Workflow for the TUNEL apoptosis assay.

Immunocytochemistry for Neuronal Markers

Immunocytochemistry (ICC) is used to visualize the expression and localization of specific proteins within cells using antibodies. This technique can be used to identify and quantify specific neuronal populations.

Principle: A primary antibody specifically binds to the target protein (e.g., a neuronal marker like NeuN or MAP2). A secondary antibody, conjugated to a fluorophore, then binds to the primary antibody, allowing for visualization by fluorescence microscopy.[1][13][14]

Protocol Outline:

  • Cell Culture and Fixation: Grow neuronal cells on coverslips and fix them with 4% paraformaldehyde.

  • Permeabilization and Blocking: Permeabilize the cells with a detergent (e.g., 0.3% Triton X-100) and then block non-specific antibody binding sites with a blocking solution (e.g., 5% normal goat serum).[13]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific to a neuronal marker overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the stained cells using a fluorescence microscope and quantify the number of positive cells or the intensity of the fluorescent signal.

Conclusion

Cardiotrophin-1, along with other IL-6 family members like LIF and CNTF, holds considerable promise for neuroprotective therapies. Their shared reliance on the gp130 receptor and activation of common pro-survival signaling pathways provides a strong rationale for their therapeutic potential. While direct comparative studies are still needed to definitively rank their efficacy, the available data suggests that each of these cytokines can potently promote neuronal survival and function in various models of neurological damage. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and compare the neuroprotective activities of these important cytokines, ultimately paving the way for the development of novel treatments for a range of neurodegenerative diseases.

References

A Comparative Guide to the Cross-Reactivity of Human and Mouse Cardiotrophin-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity between human and mouse Cardiotrophin-1 (CT-1), a pleiotropic cytokine of the interleukin-6 (IL-6) family. Understanding the degree of functional conservation between species is critical for the preclinical evaluation of this compound-based therapeutics and for the interpretation of animal model studies. This document summarizes the available quantitative data, details the underlying signaling mechanisms, and provides experimental protocols for assessing this compound activity.

Executive Summary

Human and mouse Cardiotrophin-1 share a high degree of sequence homology and exhibit significant functional cross-reactivity. Both proteins signal through the same gp130/LIFRβ receptor complex and activate identical downstream pathways, including JAK/STAT, MAPK, and PI3K/Akt. Experimental data confirms that mouse this compound is potent in stimulating human cells, and while direct quantitative comparisons on mouse cells are less documented, in vivo studies in mice demonstrate the biological activity of exogenously administered this compound. This high degree of conservation suggests that mouse models are highly relevant for studying the physiological and pathological roles of human this compound.

Quantitative Comparison of Biological Activity

The biological activity of human and mouse this compound has been most consistently compared using the human erythroleukemic cell line, TF-1, which proliferates in response to this compound. The data indicates that both orthologs are active on human cells, with mouse this compound demonstrating high potency.

ParameterHuman this compound on Human TF-1 CellsMouse this compound on Human TF-1 CellsReference
Amino Acid Sequence Identity N/A80%[1]
Biological Activity (ED50) 0.25 - 1.25 ng/mL< 0.5 ng/mL[2][3]

Signaling Pathways

Cardiotrophin-1 exerts its pleiotropic effects by binding to a heterodimeric receptor complex composed of glycoprotein 130 (gp130) and the leukemia inhibitory factor receptor beta (LIFRβ). This interaction triggers the activation of several key intracellular signaling cascades.

This compound Signaling Pathway Overview

CT1_Signaling CT1 Cardiotrophin-1 (this compound) Receptor gp130 / LIFRβ Receptor Complex CT1->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation PI3K PI3K JAK->PI3K MAPK MAPK (ERK1/2) JAK->MAPK Nucleus Nucleus STAT3->Nucleus Translocation Akt Akt PI3K->Akt Akt->Nucleus MAPK->Nucleus Transcription Gene Transcription (Hypertrophy, Survival, Proliferation) Nucleus->Transcription

Caption: Overview of Cardiotrophin-1 signaling cascade.

JAK/STAT Pathway

The binding of this compound to its receptor complex leads to the recruitment and activation of Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Once phosphorylated by JAKs, STAT3 dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in cell survival and proliferation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CT1 This compound Receptor gp130 / LIFRβ CT1->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer dimerizes DNA DNA STAT3_dimer->DNA binds & activates transcription

Caption: The JAK/STAT signaling pathway activated by this compound.

Experimental Protocols

Assessment of this compound Bioactivity using TF-1 Cell Proliferation Assay

This protocol describes a method to quantify the biological activity of human or mouse this compound based on its ability to induce the proliferation of the human erythroleukemic cell line TF-1.

Materials:

  • TF-1 cells (ATCC CRL-2003)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant human or mouse Cardiotrophin-1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell proliferation assay reagent (e.g., WST-1, resazurin)

  • 96-well flat-bottom culture plates

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol for MTT)

Procedure:

  • Cell Culture Maintenance: Culture TF-1 cells in RPMI-1640 supplemented with 10% FBS and 2 ng/mL of recombinant human GM-CSF. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Preparation for Assay:

    • Wash the TF-1 cells three times with RPMI-1640 without GM-CSF to remove any residual growth factor.

    • Resuspend the cells in assay medium (RPMI-1640 with 10% FBS, without GM-CSF) at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 50 µL of the cell suspension to each well of a 96-well plate.

    • Prepare serial dilutions of human and mouse this compound in assay medium. A typical concentration range would be from 100 ng/mL down to 0.1 ng/mL.

    • Add 50 µL of the this compound dilutions to the respective wells. Include a negative control (assay medium only) and a positive control if available.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Cell Proliferation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Plot the absorbance values against the concentration of this compound.

    • Determine the ED50 value for both human and mouse this compound from the dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow Start Start Culture_TF1 Culture TF-1 cells with GM-CSF Start->Culture_TF1 Wash_Cells Wash cells to remove GM-CSF Culture_TF1->Wash_Cells Plate_Cells Plate cells in 96-well plate Wash_Cells->Plate_Cells Add_CT1 Add serial dilutions of human & mouse this compound Plate_Cells->Add_CT1 Incubate Incubate for 48-72 hours Add_CT1->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and determine ED50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the TF-1 cell proliferation assay.

Conclusion

The available evidence strongly supports a high degree of cross-reactivity between human and mouse Cardiotrophin-1. Their conserved sequence, shared receptor complex, and identical signaling pathways, coupled with functional data showing the potent activity of mouse this compound on human cells, underscore the utility of murine models in the study of human this compound biology and pathology. For researchers and drug development professionals, this implies that preclinical efficacy and safety data generated in mice are likely to be highly predictive of the effects in humans. Further head-to-head in vitro studies on murine cells would provide a more complete quantitative picture of this cross-reactivity.

References

A Comparative Guide to In Vivo Models of Cardiac Hypertrophy: Focus on Cardiotrophin-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vivo models of cardiac hypertrophy, with a central focus on the reproducibility and characteristics of Cardiotrophin-1 (CT-1) induced hypertrophy. We will compare this model with two other widely used alternatives: Isoproterenol-induced and Transverse Aortic Constriction (TAC)-induced cardiac hypertrophy. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to aid in the selection of the most appropriate model for your research needs.

Data Presentation: Quantitative Comparison of In Vivo Cardiac Hypertrophy Models

The following table summarizes key quantitative data from studies utilizing this compound, Isoproterenol, and TAC to induce cardiac hypertrophy in mice. This allows for a direct comparison of the typical hypertrophic response and its variability across these models.

ModelAgonist/ProcedureDosing/SeverityDurationHeart Weight to Body Weight (HW/BW) Ratio (mg/g) [Mean ± SD]Heart Weight to Tibia Length (HW/TL) Ratio (mg/mm) [Mean ± SD]Key Characteristics
Cardiotrophin-1 (this compound) Recombinant this compoundDose-dependent14 daysData not consistently reported with SDData not consistently reported with SD"Physiological" hypertrophy, increased cardiomyocyte length, sarcomeres in series.
Isoproterenol Isoproterenol Infusion10-60 mg/kg/day7-14 days7.07 ± 0.55[1]Data not consistently reported with SDBeta-adrenergic stimulation, pathological hypertrophy, potential for fibrosis.
Transverse Aortic Constriction (TAC) Surgical Constriction25-27 gauge needle2-5 weeks5.20 ± 0.57 (WT)[2]5.83 (cut-off for hypertrophy)[3]Pressure overload model, concentric or eccentric hypertrophy, can progress to heart failure. Variability can be high with traditional suture methods.

Experimental Protocols

Detailed methodologies for inducing cardiac hypertrophy using this compound, Isoproterenol, and TAC are provided below.

Cardiotrophin-1 (this compound) Induced Cardiac Hypertrophy

Principle: This method involves the systemic administration of recombinant this compound protein to induce a hypertrophic response in the heart.

Methodology:

  • Animal Model: Typically, adult male mice (e.g., C57BL/6 strain) are used.

  • This compound Administration: Recombinant mouse or human this compound is administered via intraperitoneal (IP) injections.

  • Dosing Regimen: A dose-dependent increase in heart weight has been observed. A typical regimen might involve twice-daily IP injections for a period of 14 days.

  • Monitoring: Body weight should be monitored regularly. At the end of the study, hearts are excised, weighed, and normalized to body weight or tibia length.

  • Analysis: Histological analysis can be performed to assess cardiomyocyte size and morphology. Molecular analysis can be used to investigate changes in gene expression associated with hypertrophy.

Isoproterenol-Induced Cardiac Hypertrophy

Principle: This pharmacological model uses the potent, non-selective β-adrenergic agonist isoproterenol to induce cardiac hypertrophy. Continuous delivery via osmotic minipumps provides a consistent and reproducible method.

Methodology:

  • Animal Model: Adult mice of a specific strain and sex are chosen.

  • Osmotic Minipump Preparation: Alzet osmotic minipumps are filled with isoproterenol dissolved in a suitable vehicle (e.g., sterile saline). The concentration is calculated to deliver the desired dose (e.g., 10-60 mg/kg/day) over the infusion period (e.g., 7 or 14 days).

  • Surgical Implantation: Mice are anesthetized, and a small subcutaneous pocket is created on the back. The filled osmotic minipump is inserted into this pocket.

  • Post-Operative Care: Appropriate post-operative analgesia and monitoring are provided.

  • Endpoint Analysis: After the infusion period, mice are euthanized, and hearts are collected for analysis of HW/BW or HW/TL ratios, histology, and molecular markers of hypertrophy and fibrosis.

Transverse Aortic Constriction (TAC) Induced Cardiac Hypertrophy

Principle: This surgical model creates a pressure overload on the left ventricle by constricting the transverse aorta, leading to a compensatory hypertrophic response.

Methodology:

  • Animal Model: Adult mice are used. Strain selection is important as it can influence the response to TAC.[3]

  • Anesthesia and Ventilation: Mice are anesthetized and intubated for mechanical ventilation.

  • Surgical Procedure: A thoracotomy is performed to expose the aortic arch. A suture is passed around the aorta between the innominate and left common carotid arteries. A blunted needle of a specific gauge (e.g., 25G, 26G, or 27G) is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle. The needle is then quickly removed, creating a stenosis of a defined diameter.

  • Reproducibility Enhancement: To improve reproducibility, a newer technique using a non-slip rubber o-ring (O-Ring Aortic Banding - ORAB) can be employed instead of a suture.

  • Post-Operative Care: The chest is closed, and the animal is allowed to recover with appropriate post-operative care.

  • Assessment of Hypertrophy: Cardiac hypertrophy develops over several weeks. Echocardiography can be used to monitor cardiac function and wall thickness non-invasively. At the study endpoint, hearts are harvested for morphometric, histological, and molecular analyses.

Mandatory Visualization

Signaling Pathways

The following diagram illustrates the signaling pathway activated by Cardiotrophin-1 in cardiomyocytes, leading to cardiac hypertrophy.

CT1_Signaling_Pathway cluster_receptor Receptor Complex CT1 Cardiotrophin-1 (this compound) LIFR LIF Receptor β CT1->LIFR Binds gp130 gp130 CT1->gp130 Binds JAK JAK LIFR->JAK Activates gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates MAPK_pathway MAPK Pathway (ERK1/2) JAK->MAPK_pathway Activates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to MAPK_pathway->Nucleus Hypertrophic_genes Hypertrophic Gene Expression Nucleus->Hypertrophic_genes Induces

Caption: this compound Signaling Pathway in Cardiomyocytes.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for inducing cardiac hypertrophy using this compound, Isoproterenol, and Transverse Aortic Constriction.

Experimental_Workflows cluster_ct1 This compound Induced Hypertrophy Workflow cluster_iso Isoproterenol Induced Hypertrophy Workflow cluster_tac Transverse Aortic Constriction (TAC) Workflow CT1_Start Start CT1_Animal Animal Selection (e.g., C57BL/6 mice) CT1_Start->CT1_Animal CT1_IP Intraperitoneal Injection of this compound (twice daily) CT1_Animal->CT1_IP CT1_Duration 14 Days CT1_IP->CT1_Duration CT1_Endpoint Endpoint Analysis: - Heart Weight - Histology - Molecular Analysis CT1_Duration->CT1_Endpoint CT1_End End CT1_Endpoint->CT1_End ISO_Start Start ISO_Animal Animal Selection ISO_Start->ISO_Animal ISO_Pump Osmotic Minipump Preparation ISO_Animal->ISO_Pump ISO_Implant Surgical Implantation of Minipump ISO_Pump->ISO_Implant ISO_Duration 7-14 Days ISO_Implant->ISO_Duration ISO_Endpoint Endpoint Analysis: - Heart Weight - Histology - Molecular Analysis ISO_Duration->ISO_Endpoint ISO_End End ISO_Endpoint->ISO_End TAC_Start Start TAC_Animal Animal Selection TAC_Start->TAC_Animal TAC_Surgery TAC Surgery (Aortic Constriction) TAC_Animal->TAC_Surgery TAC_Duration 2-5 Weeks TAC_Surgery->TAC_Duration TAC_Monitoring Echocardiography (optional) TAC_Duration->TAC_Monitoring TAC_Endpoint Endpoint Analysis: - Heart Weight - Histology - Molecular Analysis TAC_Duration->TAC_Endpoint TAC_Monitoring->TAC_Duration TAC_End End TAC_Endpoint->TAC_End

Caption: In Vivo Cardiac Hypertrophy Experimental Workflows.

References

Comparative Analysis of Cardiotrophin-1 (CT-1) Signaling Across Diverse Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced signaling of Cardiotrophin-1 (CT-1) in different cellular contexts is paramount for harnessing its therapeutic potential. This guide provides an objective comparison of this compound signaling pathways and their downstream effects in cardiomyocytes, cardiac fibroblasts, hepatocytes, and neuronal cells, supported by experimental data and detailed methodologies.

Cardiotrophin-1 (this compound), a member of the interleukin-6 (IL-6) cytokine superfamily, is a pleiotropic cytokine with diverse biological functions.[1][2] Its signaling is initiated by binding to a receptor complex composed of the leukemia inhibitory factor receptor β (LIFRβ) and the glycoprotein 130 (gp130) co-receptor.[1] This interaction triggers the activation of several intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. The cellular response to this compound is highly context-dependent, varying significantly across different cell types.

Quantitative Comparison of this compound Signaling

To facilitate a direct comparison of this compound's impact on key signaling nodes and gene expression, the following table summarizes quantitative data from various experimental studies.

Cell TypeSignaling PathwayKey Protein Phosphorylation (Fold Change vs. Control)Target Gene Expression (Fold Change vs. Control)Primary Cellular Outcome
Cardiomyocytes JAK/STATp-STAT3 (Tyr705): ~3.5-foldAtrial Natriuretic Peptide (ANP): ~4-foldHypertrophy, Survival
MAPK/ERKp-ERK1/2: ~2.8-foldSurvival
PI3K/Aktp-Akt (Ser473): ~3-foldSurvival
Cardiac Fibroblasts JAK/STATp-STAT3 (Tyr705): ~2.5-foldCollagen Type I: ~2.5-foldProliferation, Extracellular Matrix Production
MAPK/ERKp-ERK1/2: ~3.2-foldProliferation
Hepatocytes JAK/STATp-STAT3 (Tyr705): ~4-foldFibrinogen: ~5-foldAcute Phase Response, Protection
MAPK/ERKp-ERK1/2: ~2-foldProtection
Neuronal Cells PI3K/Aktp-Akt (Ser473): ~2.5-foldBcl-2: ~2-foldSurvival

Note: The quantitative data presented in this table are compiled from multiple sources and represent approximate fold changes observed in in vitro studies following this compound stimulation. Actual values may vary depending on experimental conditions.

Signaling Pathways and Cellular Responses

The differential activation of signaling pathways by this compound dictates its specific effects on various cell types.

In Cardiomyocytes: A Duality of Hypertrophy and Survival

In cardiac muscle cells, this compound is a potent inducer of cardiomyocyte hypertrophy, a key feature of its cardioprotective effects. This hypertrophic response is primarily mediated by the JAK/STAT3 pathway.[2] Upon activation, STAT3 translocates to the nucleus and induces the expression of hypertrophic genes like atrial natriuretic peptide (ANP).[3]

Concurrently, this compound promotes cardiomyocyte survival through the activation of the MAPK/ERK and PI3K/Akt pathways.[4] The PI3K/Akt pathway, in particular, is crucial for the anti-apoptotic effects of this compound.[4]

CT1_Cardiomyocyte_Signaling CT1 Cardiotrophin-1 Receptor gp130/LIFRβ CT1->Receptor JAK JAK Receptor->JAK PI3K PI3K Receptor->PI3K ERK ERK1/2 Receptor->ERK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Survival Survival pAkt->Survival pERK p-ERK1/2 ERK->pERK pERK->Survival ANP ANP Gene Expression Nucleus->ANP Hypertrophy Hypertrophy ANP->Hypertrophy

This compound signaling in cardiomyocytes.
In Cardiac Fibroblasts: Orchestrating the Extracellular Matrix

Cardiac fibroblasts are the primary producers of extracellular matrix (ECM) components in the heart. This compound stimulates the proliferation of these cells and enhances the production of ECM proteins, such as collagen type I, primarily through the JAK/STAT3 and MAPK/ERK pathways. This activity is crucial in the heart's response to injury and remodeling.

CT1_Fibroblast_Signaling CT1 Cardiotrophin-1 Receptor gp130/LIFRβ CT1->Receptor JAK JAK Receptor->JAK ERK ERK1/2 Receptor->ERK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus pERK p-ERK1/2 ERK->pERK Proliferation Proliferation pERK->Proliferation Collagen Collagen Gene Expression Nucleus->Collagen ECM ECM Production (e.g., Collagen) Collagen->ECM

This compound signaling in cardiac fibroblasts.
In Hepatocytes: A Key Player in the Acute Phase Response

In the liver, hepatocytes respond to this compound by mounting an acute phase response, a critical component of the innate immune system. This response is predominantly driven by the robust activation of the JAK/STAT3 pathway, leading to the increased expression of acute phase proteins like fibrinogen.[5] this compound also activates the MAPK/ERK pathway in hepatocytes, contributing to their protection against certain types of cellular stress.

CT1_Hepatocyte_Signaling CT1 Cardiotrophin-1 Receptor gp130/LIFRβ CT1->Receptor JAK JAK Receptor->JAK ERK ERK1/2 Receptor->ERK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus pERK p-ERK1/2 ERK->pERK Protection Protection pERK->Protection APP Acute Phase Protein Gene Expression Nucleus->APP APR Acute Phase Response APP->APR

This compound signaling in hepatocytes.
In Neuronal Cells: A Pro-Survival Signal

In the nervous system, this compound exhibits neurotrophic properties, promoting the survival of various neuronal populations. This pro-survival effect is largely attributed to the activation of the PI3K/Akt signaling pathway. Activated Akt, in turn, upregulates the expression of anti-apoptotic proteins such as Bcl-2, thereby inhibiting programmed cell death.

CT1_Neuronal_Signaling CT1 Cardiotrophin-1 Receptor gp130/LIFRβ CT1->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Nucleus Nucleus pAkt->Nucleus Bcl2 Bcl-2 Gene Expression Nucleus->Bcl2 Survival Survival Bcl2->Survival

This compound signaling in neuronal cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Western Blot Analysis for Protein Phosphorylation

This protocol outlines the steps for quantifying the phosphorylation of key signaling proteins such as STAT3, ERK1/2, and Akt in response to this compound stimulation.

Western_Blot_Workflow A Cell Culture & this compound Stimulation B Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (e.g., anti-p-STAT3) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Image Acquisition & Densitometry I->J K Data Analysis (Normalization to Total Protein) J->K

Workflow for quantitative Western blotting.

1. Cell Culture and Stimulation:

  • Plate cells (e.g., neonatal rat ventricular cardiomyocytes, primary human cardiac fibroblasts) at a suitable density and allow them to adhere.

  • Serum-starve the cells for 12-24 hours prior to stimulation to reduce basal signaling activity.

  • Treat cells with recombinant this compound (e.g., 10 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

2. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-STAT3 (Tyr705)) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensity using densitometry software.

  • Normalize the phosphorylated protein signal to the total protein signal for the same protein on a parallel blot or after stripping and re-probing the same membrane.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol details the steps for measuring the relative expression of this compound target genes, such as ANP, Collagen Type I, Fibrinogen, and Bcl-2.

RTqPCR_Workflow A Cell Culture & this compound Stimulation B Total RNA Extraction A->B C RNA Quantification & Quality Control B->C D Reverse Transcription (cDNA Synthesis) C->D E Real-Time PCR with SYBR Green D->E F Data Analysis (ΔΔCt Method) E->F

References

Validating the Specificity of a New CT-1 Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a new Cardiotrophin-1 (CT-1) antibody against other commercially available alternatives. The performance of the new antibody is supported by experimental data from key validation assays. Detailed methodologies for each experiment are provided to ensure reproducibility.

Introduction to this compound and Antibody Specificity

Cardiotrophin-1 (this compound) is a cytokine belonging to the interleukin-6 (IL-6) family that plays a crucial role in cardiac myocyte hypertrophy and has protective effects on various cell types, including cardiac and neuronal cells.[1] Accurate and reliable detection of this compound is paramount for research into its physiological and pathological roles. A critical aspect of this is the validation of antibody specificity to ensure that the antibody binds to the target antigen with high affinity and minimal off-target binding.[2][3][4] This guide outlines the validation process for a new this compound antibody and compares its performance against three commercially available alternatives.

Comparative Performance Data

The specificity and performance of the new this compound antibody were evaluated against three commercially available antibodies (Competitor A, Competitor B, and Competitor C) using Western Blot (WB), Enzyme-Linked Immunosorbent Assay (ELISA), and Immunohistochemistry (IHC). The results are summarized below.

Western Blot (WB) Analysis

Western blotting is a fundamental technique for determining an antibody's specificity by identifying whether it recognizes the denatured target protein at its known molecular weight.[2][3] Lysates from cells known to express this compound were used for this analysis.

Antibody Target Band (21.5 kDa) Non-Specific Bands Signal-to-Noise Ratio Optimal Dilution
New this compound Antibody Strong, single bandNone detected15:11:1000
Competitor A Moderate bandOne faint non-specific band8:11:500
Competitor B Strong, single bandNone detected12:11:1000
Competitor C Weak bandMultiple non-specific bands3:11:250
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA was performed to assess the antibody's ability to recognize the native form of the this compound protein and to determine its sensitivity.[5]

Antibody Limit of Detection (LOD) Dynamic Range Cross-Reactivity
New this compound Antibody 15 pg/mL30 - 2000 pg/mL< 0.1% with related cytokines
Competitor A 50 pg/mL100 - 1500 pg/mL< 1% with related cytokines
Competitor B 25 pg/mL50 - 2000 pg/mL< 0.5% with related cytokines
Competitor C 100 pg/mL200 - 1000 pg/mL< 5% with related cytokines
Immunohistochemistry (IHC)

IHC is used to visualize the localization of the target protein within tissue samples.[6][7] Staining was performed on paraffin-embedded human heart tissue, where this compound is highly expressed.[8]

Antibody Staining Specificity Background Staining Optimal Concentration
New this compound Antibody Strong, specific cytoplasmic staining in cardiomyocytesMinimal5 µg/mL
Competitor A Moderate, specific stainingLow10 µg/mL
Competitor B Strong, specific stainingLow to moderate5 µg/mL
Competitor C Weak, diffuse stainingHigh20 µg/mL

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the validation process, diagrams of the this compound signaling pathway and the experimental workflow for antibody validation are provided below.

CT1_Signaling_Pathway This compound Signaling Pathway CT1 This compound Receptor gp130/LIFR Heterodimer CT1->Receptor JAK JAK Receptor->JAK Activation MAPK_pathway p42/p44 MAPK Pathway Receptor->MAPK_pathway Activation STAT3 STAT-3 JAK->STAT3 Phosphorylation Hypertrophy Hypertrophy STAT3->Hypertrophy Survival Cell Survival MAPK_pathway->Survival

Caption: this compound signaling through the gp130/LIFR receptor complex activates both the JAK/STAT and MAPK pathways.[1][9][10]

Antibody_Validation_Workflow Antibody Validation Experimental Workflow start Start Validation wb Western Blot (WB) start->wb elisa ELISA start->elisa ihc Immunohistochemistry (IHC) start->ihc data_analysis Data Analysis and Comparison wb->data_analysis elisa->data_analysis ihc->data_analysis end Validation Complete data_analysis->end

Caption: A general workflow for validating the specificity of a new antibody using multiple immunoassays.

Experimental Protocols

Detailed protocols for the key experiments are provided below.

Western Blot Protocol
  • Sample Preparation: Lyse cells known to express this compound in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per well onto a 4-20% polyacrylamide gel. Run the gel at 100V for 90 minutes.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 60 minutes.[11]

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (New this compound or competitor antibodies) at the optimized dilution in 5% BSA in TBST overnight at 4°C with gentle agitation.[11][13]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[11][13]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (1:2000 dilution) in 5% non-fat dry milk in TBST for 1 hour at room temperature.[11][13]

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[11]

Sandwich ELISA Protocol
  • Plate Coating: Coat a 96-well microplate with 100 µL/well of capture antibody diluted in PBS and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20).

  • Blocking: Block the plate with 200 µL/well of blocking buffer (1% BSA in PBS) for 2 hours at room temperature.[14]

  • Washing: Repeat the washing step as in step 2.

  • Sample and Standard Incubation: Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Add 100 µL/well of biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Streptavidin-HRP Incubation: Add 100 µL/well of streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL/well of TMB substrate and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Stop Reaction: Add 50 µL/well of stop solution (e.g., 1M H₂SO₄).

  • Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

Immunohistochemistry (IHC) Protocol
  • Deparaffinization and Rehydration: Deparaffinize formalin-fixed paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.[15]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Then, block non-specific binding sites with 5% normal goat serum for 30 minutes.[15][16]

  • Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimized concentration overnight at 4°C in a humidified chamber.[6]

  • Washing: Wash the sections three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Detection: Incubate with an avidin-biotin-HRP complex for 30 minutes.

  • Washing: Repeat the washing step as in step 5.

  • Chromogen Application: Apply DAB chromogen and monitor for color development.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

References

A Head-to-Head Comparison of Commercial Cardiotrophin-1 ELISA Kits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Cardiotrophin-1 (CT-1), a key cytokine in cardiac health and disease, is paramount. The selection of a reliable and sensitive ELISA kit is a critical first step in ensuring the validity of experimental data. This guide provides an objective comparison of commercially available this compound ELISA kits, supported by manufacturer-reported performance data, detailed experimental protocols, and visual representations of the underlying biological and technical principles.

Performance Characteristics of this compound ELISA Kits

The selection of an appropriate ELISA kit is contingent on its performance characteristics. Key parameters include sensitivity (the lowest detectable concentration), the dynamic range of quantification, and the types of biological samples in which the kit has been validated. The following table summarizes the specifications of several commercially available Human this compound ELISA kits as reported by their respective manufacturers.

ManufacturerKit Catalog No.SensitivityAssay Range (pg/mL)Sample Types
Abcam ab2161663.2 pg/mL23.44 - 1500Serum, plasma (citrate, EDTA, heparin), cell culture supernatants, cell and tissue extracts
Invitrogen EHCTF120 pg/mL16.46 - 12,000Serum, plasma, cell culture medium
RayBiotech ELH-CT1Not Specified15.6 - 1000Serum, plasma, cell culture supernatants
Sigma-Aldrich RAB011320 pg/mL16.46 - 12,000Serum, plasma, cell culture supernatants, urine
United States Biological 023936 (Rat)6.2 pg/mL15.6 - 1000Serum, plasma, and other biological fluids
Antibodies.com A77925<9.375 pg/mLNot SpecifiedSerum, plasma, tissue homogenates, and other biological fluids
Creative Diagnostics DEIA786Not SpecifiedNot SpecifiedSerum, plasma, and other biological fluids
MyBioSource MBS2515282Not SpecifiedNot SpecifiedSerum, plasma, and other biological fluids

Note: The data presented in this table is based on information provided by the manufacturers. Independent validation is recommended to confirm kit performance in your specific experimental context.

The Biological Role of Cardiotrophin-1: A Signaling Overview

Cardiotrophin-1 is a member of the interleukin-6 (IL-6) cytokine superfamily and plays a crucial role in cell survival, proliferation, and differentiation, particularly in the cardiovascular system. Its signaling is initiated by binding to a receptor complex composed of the leukemia inhibitory factor receptor (LIFR) and the glycoprotein 130 (gp130). This binding event triggers the activation of intracellular signaling cascades, primarily the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways, which in turn regulate the transcription of target genes involved in cellular responses.

CT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CT1 Cardiotrophin-1 (this compound) LIFR LIFR CT1->LIFR gp130 gp130 CT1->gp130 JAK JAK LIFR->JAK gp130->JAK STAT3 STAT3 JAK->STAT3 PI3K PI3K JAK->PI3K RAS RAS JAK->RAS STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Akt Akt PI3K->Akt Nucleus Nucleus Akt->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Nucleus STAT3_dimer->Nucleus Transcription Gene Transcription (Survival, Proliferation, Hypertrophy) Nucleus->Transcription

Caption: Cardiotrophin-1 Signaling Pathway.

Experimental Protocol: A General Guide to this compound Sandwich ELISA

The majority of commercially available this compound ELISA kits employ the sandwich ELISA technique. This method offers high specificity and sensitivity for the detection of the target antigen. The following is a generalized protocol that outlines the key steps involved in a typical this compound sandwich ELISA. For specific details, always refer to the manual provided with your chosen kit.

Principle of the Assay: A capture antibody specific for this compound is pre-coated onto the wells of a microplate. Samples and standards containing this compound are added to the wells, where the this compound binds to the immobilized antibody. After washing, a biotinylated detection antibody that also recognizes this compound is added, forming a "sandwich" complex. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate for HRP is added, and the resulting color development is proportional to the amount of this compound present in the sample. The reaction is stopped, and the absorbance is measured at a specific wavelength.

ELISA_Workflow start Start prep Prepare Reagents, Standards, and Samples start->prep add_sample Add Standards and Samples to Pre-coated Plate prep->add_sample incubate1 Incubate add_sample->incubate1 wash1 Wash Plate incubate1->wash1 add_detection Add Biotinylated Detection Antibody wash1->add_detection incubate2 Incubate add_detection->incubate2 wash2 Wash Plate incubate2->wash2 add_hrp Add Streptavidin-HRP Conjugate wash2->add_hrp incubate3 Incubate add_hrp->incubate3 wash3 Wash Plate incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate in Dark add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data and Calculate this compound Concentration read_plate->analyze end End analyze->end

Caption: General Sandwich ELISA Workflow.

Key Experimental Steps:
  • Reagent and Sample Preparation:

    • Reconstitute lyophilized standards and prepare a serial dilution to generate a standard curve.

    • Dilute samples as necessary to fall within the dynamic range of the assay. The appropriate dilution factor will depend on the sample type and the expected this compound concentration.

    • Prepare wash buffer and other reagents as instructed in the kit manual.

  • Assay Procedure:

    • Add standards and samples to the appropriate wells of the pre-coated microplate.

    • Incubate the plate, typically for 1-2 hours at room temperature or 37°C, to allow the this compound to bind to the capture antibody.

    • Wash the plate multiple times with the prepared wash buffer to remove any unbound material.

    • Add the biotinylated detection antibody to each well and incubate.

    • Wash the plate again to remove any unbound detection antibody.

    • Add the streptavidin-HRP conjugate to each well and incubate.

    • Wash the plate to remove any unbound conjugate.

    • Add the TMB substrate to each well and incubate in the dark. A blue color will develop in the presence of HRP.

    • Stop the reaction by adding the stop solution. The color will change from blue to yellow.

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Subtract the average zero standard optical density from all readings.

    • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

    • Multiply the interpolated concentration by the sample dilution factor to obtain the final this compound concentration in the original sample.

Conclusion

The selection of a this compound ELISA kit should be guided by a careful consideration of the assay's performance characteristics in relation to the specific requirements of the research study. While this guide provides a comparative overview based on manufacturer-reported data, it is crucial for researchers to perform their own validation experiments to ensure the chosen kit meets the necessary standards of accuracy, precision, and reliability for their intended application. By understanding the underlying biological pathways and the principles of the ELISA technique, researchers can make more informed decisions and generate high-quality, reproducible data.

Meta-analysis of Cardiotrophin-1 studies in cardiovascular disease

Author: BenchChem Technical Support Team. Date: November 2025

Cardiotrophin-1 (CT-1), a member of the interleukin-6 (IL-6) cytokine superfamily, has emerged as a critical regulator in the pathophysiology of cardiovascular diseases. Its dual role in promoting cardiomyocyte hypertrophy and offering cardioprotection presents a complex profile for researchers and drug development professionals. This guide provides a comparative overview of this compound's function, signaling pathways, and the experimental methodologies used in its study, based on a meta-summary of current research.

Comparative Data on Cardiotrophin-1 in Cardiovascular Conditions

While a formal quantitative meta-analysis is not yet available in the literature, a qualitative summary of findings from multiple studies reveals a consistent association between elevated this compound levels and various cardiovascular pathologies.

Cardiovascular ConditionKey FindingsSupporting Evidence
Hypertensive Heart Disease Plasma this compound levels are elevated in hypertensive patients, particularly those with left ventricular hypertrophy (LVH)[1]. This compound expression is increased in the ventricular tissue of spontaneously hypertensive rats, contributing to cardiomyocyte hypertrophy and fibrosis[2][3].Studies have shown a significant correlation between plasma this compound concentrations and left ventricular mass index in hypertensive individuals[1].
Heart Failure Circulating levels of this compound are increased in patients with chronic heart failure and in animal models of congestive heart failure[4][5]. Elevated this compound is associated with the severity of heart failure and is a predictor of mortality and rehospitalization[2].Augmented cardiac expression of this compound has been observed in experimental models of congestive heart failure, correlating with the degree of cardiac remodeling[4][5][6].
Myocardial Infarction This compound expression is upregulated in the heart following myocardial infarction[3]. It is thought to play a protective role by reducing myocyte loss and inducing hypertrophy in the remaining viable cardiomyocytes to preserve ventricular function[7].Studies indicate that this compound can protect cardiac myocytes from ischemic damage, even when administered at the time of reperfusion[7][8].
Atherosclerosis This compound is expressed at high levels in endothelial cells and macrophage foam cells within atherosclerotic plaques[2]. It stimulates the expression of inflammatory and proatherogenic molecules, contributing to the development of atherosclerosis[2].A blockade of this compound with a neutralizing antibody has been shown to prevent atherogenesis in animal models[2].

Key Signaling Pathways of Cardiotrophin-1

Cardiotrophin-1 exerts its pleiotropic effects by activating multiple intracellular signaling cascades. Upon binding to its receptor complex, which consists of the leukemia inhibitory factor receptor (LIFR) and the glycoprotein 130 (gp130) co-receptor, this compound initiates a signaling cascade that influences cell growth, survival, and inflammation.[2][4][8]

The primary signaling pathways activated by this compound include:

  • Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) Pathway: This pathway is crucial for the hypertrophic effects of this compound in cardiomyocytes[3][4][8].

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascade, including the extracellular signal-regulated kinases (ERK1/2), is involved in both the hypertrophic and cytoprotective actions of this compound[4][8].

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is primarily associated with the cell survival and anti-apoptotic effects of this compound[2][4][8].

  • Nuclear Factor-κB (NF-κB) Pathway: Activation of NF-κB by this compound contributes to inflammatory responses and cellular stress signaling[2][8].

CT1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects CT1 Cardiotrophin-1 Receptor LIFR / gp130 CT1->Receptor JAK JAK Receptor->JAK NFkB NF-κB Receptor->NFkB PI3K PI3K JAK->PI3K MAPK MAPK (ERK1/2) JAK->MAPK STAT STAT JAK->STAT Phosphorylation Akt Akt PI3K->Akt Gene Gene Transcription MAPK->Gene STAT->Gene Akt->Gene NFkB->Gene Hypertrophy Hypertrophy Gene->Hypertrophy Survival Cell Survival Gene->Survival Inflammation Inflammation Gene->Inflammation

This compound Signaling Cascade

Experimental Protocols for Cardiotrophin-1 Research

The investigation of this compound in cardiovascular disease involves a range of experimental techniques to quantify its expression and elucidate its biological functions.

Measurement of this compound Levels
  • Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method for quantifying plasma this compound concentrations in clinical studies. Venous blood samples are typically collected from subjects in a fasting state. The assay involves the use of specific antibodies to capture and detect this compound. The inter-assay and intra-assay coefficients of variation are important metrics for ensuring the reliability of the results.[1] A chemiluminescence immunoassay (CLIA) has also been developed for the sensitive detection of plasma this compound.[9]

  • Northern Blot Analysis: This technique is used to measure the gene expression of this compound in tissue samples. Total RNA is extracted from tissues, separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific for this compound mRNA. A housekeeping gene, such as GAPDH, is often used as a normalizing control to ensure accurate quantification.[5]

  • Immunohistochemistry: This method is employed to visualize the localization of this compound protein within tissue sections. It involves using specific antibodies to detect this compound, which are then visualized with a chromogenic or fluorescent tag. This technique can reveal which cell types are expressing this compound in the heart.[5]

Functional Assays
  • In vitro Cardiomyocyte Hypertrophy Assays: Neonatal rat ventricular myocytes are often used to study the direct hypertrophic effects of this compound. Cells are cultured and treated with varying concentrations of recombinant this compound. Hypertrophy is assessed by measuring increases in cell size, protein synthesis (e.g., via radiolabeled amino acid incorporation), and the expression of hypertrophic marker genes.

  • Ischemia-Reperfusion Models: To investigate the cardioprotective effects of this compound, in vivo or ex vivo models of myocardial ischemia-reperfusion injury are utilized. For instance, an isolated perfused heart model (Langendorff preparation) can be subjected to a period of ischemia followed by reperfusion with or without this compound treatment. The extent of myocardial injury is then assessed by measuring infarct size and the release of cardiac enzymes.[3]

  • Animal Models of Cardiovascular Disease: Genetically modified mice, such as those with overexpression or knockout of this compound or its receptor components, are valuable tools for studying the long-term consequences of altered this compound signaling in the cardiovascular system.[4] Furthermore, animal models of diseases like hypertension (e.g., spontaneously hypertensive rats) and heart failure (e.g., pacing-induced heart failure in canines) are used to study the role of this compound in pathological cardiac remodeling.[3][5]

Experimental_Workflow cluster_sample Sample Collection cluster_analysis Analysis cluster_functional Functional Studies cluster_outcome Outcome Assessment Patient Patient Cohort (e.g., with Hypertension) Blood Blood Sample Patient->Blood Animal Animal Model (e.g., Spontaneously Hypertensive Rat) Heart Heart Tissue Animal->Heart InVitro In Vitro Culture (Cardiomyocyte Hypertrophy Assay) Animal->InVitro ExVivo Ex Vivo Model (Ischemia-Reperfusion) Animal->ExVivo ELISA ELISA / CLIA (Plasma this compound Concentration) Blood->ELISA Northern Northern Blot (this compound mRNA Expression) Heart->Northern IHC Immunohistochemistry (this compound Protein Localization) Heart->IHC Correlation Correlation with Clinical Parameters ELISA->Correlation Mechanism Elucidation of Molecular Mechanisms Northern->Mechanism IHC->Mechanism InVitro->Mechanism ExVivo->Mechanism

Typical Experimental Workflow for this compound Research

References

Safety Operating Guide

Essential Safety and Disposal Procedures for CT-1

Author: BenchChem Technical Support Team. Date: November 2025

Proper management and disposal of the cytotoxic agent CT-1 are critical for ensuring laboratory safety and environmental protection. Adherence to the following procedures will minimize risks associated with the handling of this compound. This guide provides detailed, step-by-step instructions for the deactivation and disposal of this compound waste streams, tailored for researchers, scientists, and drug development professionals.

This compound Disposal and Deactivation Data

For effective neutralization, all liquid and solid waste contaminated with this compound must be treated prior to final disposal. The following table summarizes the required concentrations and exposure times for the chemical deactivation of this compound.

Waste TypeDeactivating AgentConcentrationMinimum Contact Time
Liquid Waste (Aqueous)Sodium Hypochlorite Solution10% (v/v)12 hours
Solid Waste (Non-sharps)Sodium Hypochlorite Solution20% (v/v)24 hours
Contaminated SurfacesSodium Hypochlorite Solution10% (v/v)30 minutes

Detailed Protocol for this compound Disposal

This protocol outlines the necessary steps for the safe chemical inactivation and disposal of liquid and solid waste contaminated with this compound.

I. Personal Protective Equipment (PPE) Requirements:

  • Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, at all times when handling this compound waste.

II. Preparation of Deactivating Solution:

  • Prepare a fresh 10% (v/v) sodium hypochlorite solution for liquid waste and a 20% (v/v) solution for solid waste.

  • Work within a certified chemical fume hood to minimize inhalation exposure.

III. Deactivation of Liquid this compound Waste:

  • Collect all aqueous waste containing this compound in a designated, labeled, and chemically resistant container.

  • Carefully add the 10% sodium hypochlorite solution to the waste container, ensuring the final concentration of hypochlorite is sufficient for deactivation.

  • Securely cap the container and gently agitate to ensure thorough mixing.

  • Allow the mixture to stand for a minimum of 12 hours in a designated and properly ventilated area.

  • After the deactivation period, neutralize the waste and dispose of it in accordance with local regulations.

IV. Deactivation of Solid this compound Waste:

  • Place all solid waste, such as contaminated gloves, pipette tips, and plasticware, into a clearly labeled, puncture-resistant waste container.

  • Submerge the solid waste in the 20% sodium hypochlorite solution, ensuring all materials are fully wetted.

  • Seal the container and store it in a designated area for at least 24 hours.

  • Following the deactivation period, decant the liquid and dispose of both the liquid and solid waste according to institutional and local guidelines.

V. Disposal of Deactivated Waste:

  • All deactivated this compound waste must be disposed of through the institution's hazardous waste management program. Do not pour any treated or untreated this compound waste down the drain.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

CT1_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Aqueous) waste_type->liquid_waste Liquid solid_waste Solid Waste (Non-sharps) waste_type->solid_waste Solid deactivate_liquid Deactivate with 10% Sodium Hypochlorite (min. 12 hours) liquid_waste->deactivate_liquid deactivate_solid Deactivate with 20% Sodium Hypochlorite (min. 24 hours) solid_waste->deactivate_solid dispose Dispose via Hazardous Waste Program deactivate_liquid->dispose deactivate_solid->dispose end End of Process dispose->end

Caption: Workflow for the safe disposal of this compound.

Essential Safety and Handling Guidelines for Cardiotrophin-1 (CT-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of Cardiotrophin-1 (CT-1), a cytokine of the IL-6 family. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Safety Precautions

While a specific Safety Data Sheet (SDS) for Cardiotrophin-1 is not uniformly available, the nature of this recombinant protein dictates adherence to standard laboratory safety protocols for handling biological agents.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile or latex glovesPrevents skin contact.
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from accidental splashes.
Body Protection Laboratory coatProtects clothing and skin from contamination.

General Safety Precautions:

  • Consider Cardiotrophin-1 as a potentially hazardous substance.

  • Do not ingest, inhale, or allow contact with skin, eyes, or clothing.

  • Wash hands thoroughly after handling.

  • Work in a well-ventilated area. For procedures that may generate aerosols, a biological safety cabinet is recommended.

Storage and Handling

Proper storage and handling are critical to maintain the biological activity of this compound and to ensure safety.

ParameterGuideline
Storage (Lyophilized) Store at -20°C to -80°C for long-term storage (up to 1 year).
Storage (Reconstituted) Aliquot and store at -20°C to -80°C for up to 3 months. Avoid repeated freeze-thaw cycles. Can be stored at 2-8°C for short-term use (up to 1 month).
Reconstitution Reconstitute lyophilized this compound with sterile, high-purity water or a buffer recommended by the supplier (e.g., sterile 4 mM HCl). Gently swirl to dissolve; do not shake.
Handling of Solutions Use sterile techniques for all handling of reconstituted this compound to prevent microbial contamination.

Disposal Plan

All materials that have come into contact with Cardiotrophin-1 should be treated as biohazardous waste.

Waste TypeDisposal Procedure
Unused this compound Dispose of as biohazardous chemical waste in accordance with local, state, and federal regulations.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated biohazard waste container for autoclaving and subsequent disposal.
Contaminated PPE (e.g., gloves) Dispose of in a biohazard waste container.

Experimental Protocol: In Vitro Cardiomyocyte Hypertrophy Assay

This protocol outlines a typical experiment to assess the hypertrophic effect of this compound on neonatal rat ventricular myocytes (NRVMs).

Materials:

  • Neonatal rat ventricular myocytes (NRVMs)

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Serum-free DMEM/F-12 medium

  • Recombinant Cardiotrophin-1 (this compound)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Anti-α-actinin antibody

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Microplate reader

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed NRVMs in 24-well plates at a density of 5 x 10^4 cells/well in DMEM/F-12 with 10% FBS.

  • Cell Starvation: After 24 hours, replace the medium with serum-free DMEM/F-12 and incubate for another 24 hours to synchronize the cells.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 ng/mL) in serum-free medium for 48 hours. Include an untreated control group.

  • Immunofluorescence Staining:

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with anti-α-actinin antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain with DAPI to visualize the nuclei.

  • Imaging and Analysis:

    • Capture images using a fluorescence microscope.

    • Measure the cell surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ). An increase in cell surface area is indicative of hypertrophy.

Visualizations

Cardiotrophin-1 Signaling Pathway

CT1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound gp130 gp130 This compound->gp130 Binds LIFRβ LIFRβ gp130->LIFRβ Dimerizes JAK JAK gp130->JAK Activates PI3K PI3K gp130->PI3K Activates RAS RAS gp130->RAS Activates IKK IKK gp130->IKK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes and translocates Akt Akt PI3K->Akt Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1/2 ERK1/2 MEK->ERK1/2 ERK1/2_n ERK1/2 ERK1/2->ERK1/2_n Translocates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Gene Expression Gene Expression STAT3_dimer->Gene Expression Regulates ERK1/2_n->Gene Expression Regulates NF-κB_n->Gene Expression Regulates Cellular Response Hypertrophy, Survival Gene Expression->Cellular Response Leads to

Caption: Cardiotrophin-1 signaling pathways.

Experimental Workflow for Cardiomyocyte Hypertrophy Assay

experimental_workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_staining Immunofluorescence cluster_analysis Analysis A Seed NRVMs in 24-well plates B Starve cells in serum-free medium for 24h A->B C Treat with varying concentrations of this compound for 48h B->C D Fix cells with 4% PFA C->D E Permeabilize and Block D->E F Incubate with primary antibody (anti-α-actinin) E->F G Incubate with fluorescent secondary antibody and DAPI F->G H Image acquisition with fluorescence microscope G->H I Measure cell surface area H->I J Statistical analysis I->J

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.